Technical Documentation Center

2-[(2R)-oxiran-2-yl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2R)-oxiran-2-yl]acetic acid

Core Science & Biosynthesis

Foundational

what are the physical properties of 2-[(2R)-oxiran-2-yl]acetic acid

An In-Depth Technical Guide to the Physical Properties of 2-[(2R)-oxiran-2-yl]acetic acid Authored for Researchers, Scientists, and Drug Development Professionals Introduction 2-[(2R)-oxiran-2-yl]acetic acid, a chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of 2-[(2R)-oxiran-2-yl]acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2R)-oxiran-2-yl]acetic acid, a chiral building block featuring both a carboxylic acid and an epoxide (oxirane) ring, is a molecule of significant interest in synthetic and medicinal chemistry. Its bifunctional nature—a nucleophile-accepting electrophilic epoxide and an acidic proton donor—makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics. Understanding the fundamental physical properties of this compound is a prerequisite for its effective handling, reaction optimization, and formulation.

This guide provides a detailed examination of the key physical and chemical properties of 2-[(2R)-oxiran-2-yl]acetic acid. We move beyond a simple datasheet to explain the structural basis for these properties and present authoritative, step-by-step protocols for their experimental determination, ensuring scientific integrity and reproducibility in your research endeavors.

Molecular and Physicochemical Profile

The molecule's structure, combining a polar carboxylic acid with a strained, polar ether ring, dictates its physical behavior. While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed from high-quality computational predictions and by analogy to related structures.

Core Structural and Chemical Identifiers
PropertyValueSource
Molecular Formula C₄H₆O₃[PubChem][1]
Molecular Weight 102.09 g/mol [PubChem][1]
Appearance Yellow Oil (Racemic)[Advanced ChemBlocks][2]
Synonyms (R)-3,4-Epoxybutyric acid[PubChem][1]
CAS Number 111006-14-5[BLDpharm][3]
Computed Physicochemical Data

The following properties have been calculated using established computational models, providing valuable insights for predicting the molecule's behavior in various environments.

PropertyPredicted ValueSignificance & ImplicationsSource
XLogP3 -0.6Indicates high hydrophilicity; suggests good solubility in aqueous media and poor partitioning into nonpolar organic solvents.[PubChem][1]
Topological Polar Surface Area (TPSA) 49.8 ŲA TPSA value below 60 Ų is often correlated with good cell permeability, an important factor in drug design.[PubChem][1]
Hydrogen Bond Donor Count 1The carboxylic acid proton is the sole hydrogen bond donor.[PubChem][1]
Hydrogen Bond Acceptor Count 3The two carboxyl oxygens and the epoxide oxygen can all accept hydrogen bonds, contributing to aqueous solubility.[PubChem][1]
pKa (Estimated) ~4.5The acidity is expected to be slightly stronger than that of acetic acid (pKa 4.76)[4][5] due to the electron-withdrawing inductive effect of the nearby epoxide oxygen.N/A

Analysis of Key Physical Properties

Acidity (pKa)

The dissociation constant (pKa) is arguably the most critical physicochemical parameter for an acidic compound, governing its ionization state, solubility, and interactions with biological targets. For 2-[(2R)-oxiran-2-yl]acetic acid, the carboxylic acid moiety is the ionizable group. The presence of the electron-withdrawing oxygen atom in the adjacent oxirane ring exerts a negative inductive effect (-I), which stabilizes the conjugate base (carboxylate anion). This stabilization is expected to make the compound slightly more acidic than simple aliphatic carboxylic acids like butyric acid (pKa ~4.82) and even acetic acid (pKa 4.76).[4][5] An accurate experimental determination is essential for pH-dependent solubility studies and reaction design.

Solubility Profile

The molecule's structure suggests a high affinity for polar solvents. The combination of a carboxylic acid and an epoxide, both capable of hydrogen bonding with water, along with a low molecular weight and a negative XLogP3 value, strongly indicates that it is freely soluble in water and other polar protic solvents like methanol and ethanol.[1] Conversely, it is expected to have limited solubility in nonpolar solvents such as hexanes or toluene. Since the compound is an acid, its solubility in aqueous media is pH-dependent; it will be significantly more soluble in neutral to basic solutions where it exists as the highly polar carboxylate salt.

Thermal Properties (Melting & Boiling Point)

The observation of the racemic mixture as a "yellow oil" at ambient temperature suggests a melting point below 25 °C.[2] This is consistent with its small size and polar nature, which may favor a liquid state over a highly ordered crystal lattice. For comparison, acetic acid, a structurally similar molecule, has a melting point of 16-17 °C.[4]

An experimental boiling point is not reported. Due to the presence of the carboxylic acid, strong intermolecular hydrogen bonding is expected, which would lead to a relatively high boiling point for its molecular weight. However, the molecule may be susceptible to thermal degradation (e.g., polymerization via the epoxide ring) at elevated temperatures, which could complicate a standard boiling point determination at atmospheric pressure.

Authoritative Experimental Protocols

To address the absence of published experimental data, this section provides detailed, self-validating protocols for determining the key physical properties, grounded in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD).

Determination of Dissociation Constant (pKa) via Potentiometric Titration

This protocol is adapted from OECD Guideline 112: Dissociation Constants in Water .[3][6] It is a robust method for determining the pKa of acidic substances.

Causality: The method works by measuring the pH of a solution of the acid as it is neutralized with a strong base. The pKa is the pH at which the acid is exactly half-neutralized (i.e., where the concentration of the acid equals the concentration of its conjugate base).

Methodology:

  • Preparation: Prepare a 0.01 M solution of 2-[(2R)-oxiran-2-yl]acetic acid in deionized, CO₂-free water. Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the test temperature (e.g., 25 °C).

  • Titration: Place a known volume (e.g., 50 mL) of the acid solution in a thermostatted vessel. Insert the calibrated pH electrode and a stirrer.

  • Data Collection: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint Determination: Continue the titration past the inflection point of the pH curve (the equivalence point).

  • pKa Calculation:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (V_eq).

    • The volume corresponding to 50% neutralization is V_eq / 2.

    • The pKa is the pH value on the titration curve that corresponds to the addition of V_eq / 2 mL of NaOH.

  • Trustworthiness Check: Repeat the experiment at a different concentration (e.g., 0.005 M). The calculated pKa should be independent of concentration.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M Acid Solution C Add Increments of Standardized NaOH A->C B Calibrate pH Meter (2-point) B->C D Record pH and Volume after Stabilization C->D Repeat E Plot pH vs. Volume D->E F Determine Equivalence Point (V_eq) E->F G Find pH at V_eq / 2 F->G Result pKa Value G->Result

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Water Solubility via the Flask Method

This protocol is based on OECD Guideline 105: Water Solubility and is suitable for substances with solubility > 10⁻² g/L.[7]

Causality: The method establishes a saturated solution of the compound at a specific temperature. By quantifying the concentration of the solute in this equilibrium state, the solubility is determined.

Methodology:

  • Saturation: Add an excess amount of 2-[(2R)-oxiran-2-yl]acetic acid to a known volume of deionized water in a stoppered flask. The excess solid/oil phase should be clearly visible.

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 ± 0.5 °C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. The sample must remain in the constant temperature bath during this period.

  • Sampling: Carefully extract a sample from the clear, aqueous phase using a syringe, ensuring no undissolved material is transferred. If necessary, centrifuge the sample to remove finely dispersed droplets.

  • Quantification: Determine the concentration of the compound in the sampled aqueous solution using a suitable analytical method (e.g., HPLC with UV detection or titration with a standardized base).

  • Trustworthiness Check: Repeat the determination with a longer equilibration time (e.g., 48 hours). The results should be consistent, confirming that equilibrium was achieved.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

This protocol follows the principles outlined in ASTM D3418 and OECD Guideline 102 .[8]

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A phase transition like melting requires an input of energy (an endothermic event), which is detected as a peak on the DSC thermogram.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.[9]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., -20 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the completion of the melt.[8]

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting point is typically reported as the onset temperature of the endothermic melting peak on the heating curve. The peak temperature and the integrated area of the peak (enthalpy of fusion) are also recorded.

  • Trustworthiness Check: Perform the analysis at a different heating rate (e.g., 2 °C/min). The melting point should be largely independent of the heating rate, though peak shape may change.[10]

Caption: Key structural features influencing physical properties.

Conclusion

2-[(2R)-oxiran-2-yl]acetic acid is a hydrophilic, low-melting, and weakly acidic compound. Its physical properties are dominated by the presence of the carboxylic acid and epoxide functional groups, which impart high polarity and the capacity for hydrogen bonding. While specific experimental values for key parameters like pKa, solubility, and melting point require determination, this guide provides the authoritative framework and scientific rationale for obtaining them. By employing the standardized protocols detailed herein, researchers and drug development professionals can ensure the generation of reliable, high-quality data essential for advancing their scientific objectives.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 9898806, 2-(oxiran-2-yl)acetic Acid, Retrieved from [Link].

  • OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Intertek (n.d.), Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357, Retrieved from [Link].

  • Purdue University (n.d.), Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20, Retrieved from [Link].

  • Jin, Y., & Jin, Z. (2014). Determination of the PCM melting temperature range using DSC, Thermochimica Acta, 593, 60-64.
  • LibreTexts Chemistry (2023), Solubility of Organic Compounds, Retrieved from [Link].

  • Common Organic Chemistry (n.d.), Acetic Acid, Retrieved from [Link].

  • Wikipedia (n.d.), Acetic Acid, Retrieved from [Link].

Sources

Exploratory

Synthesis, Rearrangement, and Pharmaceutical Applications of Chiral 2,3-Epoxy Alcohols: A Comprehensive Technical Guide

Executive Summary Chiral 2,3-epoxy alcohols are indispensable polyfunctional building blocks in modern asymmetric synthesis and drug development. Their unique structural motif—a highly strained oxirane ring flanked by a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 2,3-epoxy alcohols are indispensable polyfunctional building blocks in modern asymmetric synthesis and drug development. Their unique structural motif—a highly strained oxirane ring flanked by a coordinating hydroxyl group—enables exquisite stereochemical and regiochemical control during downstream functionalization. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for the synthesis of these compounds via Sharpless Asymmetric Epoxidation (SAE), their structural manipulation via the Payne rearrangement, and their regioselective ring-opening to yield critical pharmaceutical intermediates.

Asymmetric Synthesis: The Sharpless Epoxidation

The Sharpless asymmetric epoxidation (SAE) remains the gold standard for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols 1. The reaction utilizes a catalytic triad: titanium tetraisopropoxide ( Ti(OiPr)4​ ), a chiral dialkyl tartrate (e.g., diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant 2.

Mechanistic Causality: The active catalyst is a dimeric titanium-tartrate complex formed via rapid ligand exchange. The chiral tartrate ligands create a highly restrictive chiral pocket. When the allylic alcohol coordinates to the titanium center via its hydroxyl group, the olefin is locked into a specific geometry. The peroxo oxygen from TBHP is then delivered stereospecifically to one face of the alkene. The face selectivity is highly predictable: drawn in a standard orientation, L-(+)-tartrates deliver oxygen to the bottom face, while D-(-)-tartrates deliver to the top face 1.

The addition of activated molecular sieves (3Å or 4Å) is a critical field-proven modification. They sequester trace water, preventing the hydrolysis of the moisture-sensitive Ti-alkoxide bonds. This causality allows the reaction to proceed with only 5–10 mol% of the titanium complex rather than stoichiometric amounts 3.

SAE Ti Ti(OiPr)4 + Chiral Tartrate Complex Titanium-Tartrate Complex Ti->Complex Ligand Exchange Active Active Peroxo-Titanium Complex Complex->Active TBHP Addition TBHP Add TBHP (Oxidant) Allylic Allylic Alcohol Binding Active->Allylic Substrate Coordination Epoxide Chiral 2,3-Epoxy Alcohol Allylic->Epoxide Enantioselective O-Transfer Epoxide->Complex Product Release

Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Table 1: Representative SAE Substrates and Yields
SubstrateCatalyst SystemOxidantYield (%)Enantiomeric Excess (ee %)
Hex-2-en-1-ol Ti(OiPr)4​ / L-(+)-DETTBHP8594
Geraniol Ti(OiPr)4​ / L-(+)-DETTBHP7795
3-(TMS)prop-2-en-1-ol Ti(OiPr)4​ / D-(-)-DETTBHP8290
(Data synthesized from authoritative literature 2)
Experimental Protocol 1: Catalytic Sharpless Asymmetric Epoxidation

Objective: Synthesis of (2S,3S)-3-propyloxirane-2-methanol from trans-2-hexen-1-ol. Reagents: trans-2-hexen-1-ol (1.0 eq), Ti(OiPr)4​ (0.05 eq), L-(+)-DET (0.06 eq), TBHP (5.5 M in decane, 2.0 eq), activated 4Å molecular sieves, anhydrous DCM.

  • Preparation: Flame-dry the reaction flask under argon and add 4Å molecular sieves.

    • Causality: Moisture hydrolyzes the Ti-alkoxide bonds, forming inactive oligomers. Sieves ensure the catalytic cycle remains active.

  • Catalyst Assembly: Add anhydrous DCM and cool to -20 °C. Add Ti(OiPr)4​ and L-(+)-DET. Stir for 15 minutes.

    • Causality: Cooling to -20 °C suppresses the background, uncatalyzed racemic epoxidation by TBHP. The 15-minute stirring allows complete ligand exchange to form the active chiral pocket.

  • Oxidant Addition: Add TBHP dropwise and stir for 30 minutes.

    • Validation: The solution should remain a homogeneous pale yellow. Cloudiness indicates moisture contamination.

  • Substrate Addition: Add trans-2-hexen-1-ol dropwise. Stir at -20 °C for 4 hours.

    • Validation: Monitor via TLC (stain with KMnO4​ ). The complete disappearance of the alkene spot validates reaction progress.

  • Quench & Workup: Add aqueous 10% tartaric acid and stir at room temperature.

    • Causality: Tartaric acid strongly chelates titanium, breaking the complex and preventing emulsion formation during aqueous extraction, ensuring high product recovery.

  • Analysis: Isolate via flash chromatography and analyze via Chiral HPLC.

    • Validation: An observed >94% ee confirms the integrity of the chiral catalyst pocket.

Structural Rearrangement: The Payne Rearrangement

Under basic, protic conditions, 2,3-epoxy alcohols undergo an isomerization known as the Payne rearrangement, migrating the epoxide to form a 1,2-epoxy alcohol with an inversion of configuration at the C2 position 4.

Mechanistic Causality & Curtin-Hammett Control: The rearrangement is driven by the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the proximal epoxide carbon (C2). Because hydroxide is a poor leaving group, this migration is fully reversible and finely balanced thermodynamically 4. However, synthetic utility is achieved by leveraging the Curtin-Hammett principle . By introducing a nucleophile (e.g., thiolate or amine) that selectively and irreversibly opens the less sterically hindered terminal 1,2-epoxide, the entire equilibrium is funneled toward a single, highly functionalized diol product 4, 5.

Payne Epoxy23 2,3-Epoxy Alcohol Alkoxide23 2,3-Epoxy Alkoxide Epoxy23->Alkoxide23 Base (Deprotonation) Alkoxide12 1,2-Epoxy Alkoxide Alkoxide23->Alkoxide12 Intramolecular Attack (Inversion at C2) NuAttack Nucleophilic Attack Alkoxide23->NuAttack Curtin-Hammett Control Alkoxide12->Alkoxide23 Equilibrium Epoxy12 1,2-Epoxy Alcohol Alkoxide12->Epoxy12 Protonation Alkoxide12->NuAttack Curtin-Hammett Control Diol Functionalized Diol NuAttack->Diol Ring Opening

Payne rearrangement equilibrium and Curtin-Hammett controlled nucleophilic trapping.

Regioselective Ring-Opening Strategies

Direct nucleophilic ring opening of 2,3-epoxy alcohols is notoriously challenging due to competing attack at the C2 and C3 positions. Uncatalyzed reactions often yield intractable mixtures. However, the use of specific Lewis acid catalysts enables exquisite regiocontrol.

Mechanistic Causality (C2 vs C3): Catalysts such as W(OEt)6​ or Eu(OTf)3​ coordinate simultaneously to the epoxide oxygen and the adjacent primary alcohol 6, [[7]](). This bidentate chelation forms a rigid intermediate that sterically shields the C2 position and electronically activates the C3 position. Consequently, incoming nucleophiles (amines, alcohols, thiols) are directed almost exclusively to C3, proceeding with stereospecific inversion of configuration to yield 3-substituted 1,2-diols 6.

Table 2: Regioselectivity of Nucleophilic Ring Opening of 2,3-Epoxy Alcohols
CatalystNucleophileMajor Site of AttackRegioselectivity (C3:C2)Yield (%)
W(OEt)6​ (15 mol%)AnilineC3>99:195
Eu(OTf)3​ (5 mol%)MethanolC398:289
Ti(OiPr)4​ (Stoichiometric)Secondary AminesC395:580-90
(Data synthesized from authoritative literature [[6]](), 7)
Experimental Protocol 2: Tungsten-Catalyzed C3-Selective Ring Opening

Objective: C3-selective ring opening of a racemic 2,3-epoxy alcohol using aniline. Reagents: 2,3-epoxy alcohol (1.0 eq), aniline (2.0 eq), W(OEt)6​ (15 mol%), anhydrous MeCN.

  • Activation: Dissolve the epoxide and W(OEt)6​ in MeCN at room temperature under argon.

    • Causality: Tungsten coordinates to both the epoxide oxygen and the primary alcohol, forming a rigid bidentate chelate that highly activates the C3 position.

  • Nucleophilic Attack: Add aniline and heat the reaction mixture to 55 °C.

    • Causality: Mild heating provides the necessary activation energy for the amine to attack the sterically hindered C3 position without inducing thermal degradation.

  • Monitoring: Stir for 4-12 hours.

    • Validation: Take an aliquot for 1H -NMR. The shift of the C3 proton from ~3.0 ppm (epoxide ring) to ~4.0 ppm (amino alcohol) confirms regioselective opening.

  • Purification: Concentrate in vacuo and purify via flash chromatography.

    • Validation: Isolation of a single diastereomer confirms stereospecificity (inversion at C3).

Pharmaceutical Applications

The ability to predictably set multiple stereocenters makes chiral 2,3-epoxy alcohols invaluable in drug development. They serve as direct precursors for:

  • Cardiovascular Agents: C3-selective amination yields 3-amino-1,2-diols, the core pharmacophore of many beta-blockers (e.g., (S)-propranolol) [[6]](), 2.

  • Natural Products & Antibiotics: The stereospecific opening of these epoxides is heavily utilized in the total synthesis of macrolides like erythromycin, leukotrienes, and the gypsy moth pheromone (+)-disparlure 8, 1.

App Allyl Allylic Alcohol SAE Sharpless Epoxidation Allyl->SAE Epoxy Chiral 2,3-Epoxy Alcohol SAE->Epoxy >95% ee C3 C3-Selective Opening (e.g., W-cat, Amines) Epoxy->C3 C2 C2-Selective Opening (e.g., Payne route) Epoxy->C2 Drug1 Beta-Blockers / Amino Diols C3->Drug1 Drug2 Macrolides / Polyketides C2->Drug2

Synthetic divergence of chiral 2,3-epoxy alcohols into distinct pharmaceutical classes.

References

  • Title: Payne rearrangement, Source: Wikipedia, URL: [Link]

  • Title: Epoxide Migration (Payne Rearrangement) and Related Reactions, Source: Organic Reactions, URL: [Link]

  • Title: Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols, Source: PMC / NIH, URL: [Link]

  • Title: 5.2: Epoxidation of Allylic Alcohols, Source: Chemistry LibreTexts, URL: [Link]

  • Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation, Source: MDPI, URL: [Link]

  • Title: Eu(OTf)3-Catalyzed Highly Regioselective Nucleophilic Ring Opening of 2,3-Epoxy Alcohols, Source: ACS Publications, URL: [Link]

  • Title: Sharpless epoxidation, Source: Wikipedia, URL: [Link]

Sources

Foundational

The Biological Activity of Chiral Epoxy Acids in Metabolic Pathways: A Technical Guide

Executive Summary Epoxyeicosatrienoic acids (EETs) are endogenous, lipid-derived autocrine and paracrine mediators formed via the cytochrome P450 (CYP) epoxygenase pathway. As chiral epoxy acids, their biological efficac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epoxyeicosatrienoic acids (EETs) are endogenous, lipid-derived autocrine and paracrine mediators formed via the cytochrome P450 (CYP) epoxygenase pathway. As chiral epoxy acids, their biological efficacy—ranging from potent vasodilation and angiogenesis to pronounced anti-inflammatory effects—is heavily dictated by their stereochemistry and regioisomerism. The primary metabolic fate of EETs is rapid hydrolysis by soluble epoxide hydrolase (sEH) into largely inactive dihydroxyeicosatrienoic acids (DHETs).

This whitepaper provides an in-depth analysis of the stereoselective biosynthesis, enantiomer-specific biological activities, and metabolic degradation of chiral EETs. Furthermore, it outlines field-proven, self-validating analytical methodologies (Chiral LC-MS/MS) required for the precise quantification of these stereoisomers in biological matrices.

The Epoxygenase Pathway and Stereoselective Biosynthesis

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is cleaved from membrane phospholipids by phospholipase A2 during cellular activation[1]. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generate prostaglandins and leukotrienes respectively, the CYP450 epoxygenase pathway inserts an oxygen atom across one of the four double bonds of AA, yielding four distinct EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[1][2].

Crucially, CYP-mediated epoxidation is highly stereoselective. Unlike non-enzymatic autoxidation (which produces racemic mixtures), enzymatic oxidation by specific CYP isoforms predominantly generates enantiopure products or specific enantiomeric excesses (e.g., favoring the R,S or S,R configuration)[3][4].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases (Stereoselective Oxidation) AA->CYP EET_RS R,S-EETs (e.g., 11(R),12(S)-EET) CYP->EET_RS Major EET_SR S,R-EETs (e.g., 11(S),12(R)-EET) CYP->EET_SR Minor sEH Soluble Epoxide Hydrolase (sEH) (Enantioselective Hydrolysis) EET_RS->sEH Bio Biological Actions: Vasodilation, Angiogenesis, Anti-inflammatory EET_RS->Bio EET_SR->sEH EET_SR->Bio DHET_RS R,S-DHETs (Pro-inflammatory / Inactive) sEH->DHET_RS DHET_SR S,R-DHETs (Pro-inflammatory / Inactive) sEH->DHET_SR

Metabolic cascade of Arachidonic Acid to chiral EETs and their subsequent sEH-mediated degradation.

Enantiomer-Specific Biological Activity

The biological signaling of EETs is not uniform across isomers. The stereocenter configuration profoundly impacts binding affinity to putative G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.

11,12-EET: A Case Study in Chirality

Research has demonstrated that the biological actions of 11,12-EET in endothelial cells are highly specific to its enantiomeric form. The 11(R),12(S)-EET enantiomer is significantly more potent than the 11(S),12(R)-EET enantiomer in activating Protein Kinase A (PKA)-dependent pathways[5]. This specific stereoisomer triggers the translocation of Transient Receptor Potential (TRP) channels (specifically TRPC6) to the cell membrane, a critical step for calcium influx and subsequent angiogenesis[1][5].

Attenuation via sEH Hydrolysis

The beneficial cardiovascular and anti-inflammatory properties of EETs are rapidly terminated by soluble epoxide hydrolase (sEH), which hydrates the epoxide ring to form vicinal diols known as DHETs[2][6]. DHETs are generally considered inactive or possess significantly reduced biological activity compared to their EET precursors[6][7]. For instance, while 11,12-EET induces potent afferent arteriolar relaxation, 11,12-DHET exhibits no such effect[2].

Quantitative Data Summary

The following table synthesizes the varying affinities and biological activities of key EET regioisomers and their enantiomers.

Regioisomer / EnantiomerPrimary Biological ActivitysEH Substrate PreferenceStatus Post-sEH Hydrolysis (DHET)
14,15-EET Vasodilation, Anti-inflammatoryHighest (Preferred Substrate)[2]Inactive / Diminished[6]
11(R),12(S)-EET High TRPC6 translocation, Angiogenesis[5]ModerateInactive[2]
11(S),12(R)-EET Weak/Negligible TRPC6 activation[5]ModerateInactive
8,9-EET Mitogenic effects, Anti-inflammatoryLow to Moderate[2]Inactive
5,6-EET VasodilationPoor Substrate[2]Inactive

Therapeutic Targeting: sEH Inhibitors and Enantioselectivity

Because sEH rapidly inactivates EETs, the pharmacological inhibition of sEH has emerged as a major therapeutic strategy to stabilize endogenous EET levels, thereby promoting their anti-inflammatory and cardiovascular benefits[6][8].

The catalytic mechanism of sEH involves two tyrosine residues (Tyr383 and Tyr466) that hydrogen-bond with the epoxide oxygen, while Asp335 opens the ring to form an intermediate ester[8]. Interestingly, the design of sEH inhibitors (sEHIs) must also account for chirality. Studies on urea-based sEHIs reveal that the enantioselectivity of the inhibitor is crucial; for example, inhibitors with an S-configuration and specific planar phenyl groups at the α-position exhibit up to a 125-fold greater selectivity and IC50 values as low as 13 nM compared to their R-counterparts[9].

Analytical Methodology: Chiral LC-MS/MS Profiling

To accurately study the metabolic pathways of chiral epoxy acids, researchers cannot rely on standard reverse-phase C18 chromatography, which fails to resolve enantiomers. Instead, Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (Chiral LC-MS/MS) is the gold standard[4][10].

Experimental Logic & Causality

Because oxylipins are present in trace amounts (low pg/mL range) and are highly susceptible to ex vivo autoxidation and enzymatic degradation, the analytical protocol must be a self-validating system. Every step is designed to arrest metabolism, correct for matrix-induced ion suppression, and ensure stereospecific resolution without structural degradation.

Workflow S1 1. Sample Collection & Quenching (Add sEHI/BHT) S2 2. Internal Standard Spiking (Deuterated) S1->S2 S3 3. Solid Phase Extraction (SPE) S2->S3 S4 4. Chiral LC Separation S3->S4 S5 5. MS/MS (MRM) Detection S4->S5 S6 6. Enantiomeric Quantification S5->S6

Workflow for the extraction, chiral resolution, and quantification of EET enantiomers.

Step-by-Step Experimental Protocol

Step 1: Sample Collection and Metabolic Quenching

  • Action: Collect biological fluid (e.g., plasma, BALF) or tissue homogenate on ice. Immediately add a quenching cocktail containing an antioxidant (e.g., 0.1% Butylated hydroxytoluene, BHT) and a potent sEH inhibitor (e.g., AUDA or t-AUCB).

  • Causality: BHT prevents the non-enzymatic autoxidation of arachidonic acid, which would artificially generate racemic EET mixtures[10]. The sEH inhibitor prevents the ex vivo degradation of endogenous EETs into DHETs, preserving the in vivo biological snapshot.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike the sample with a known concentration of deuterated internal standards (e.g., 11,12-EET-d8 and 14,15-DHET-d11).

  • Causality: Oxylipins readily adhere to plasticware and suffer from variable extraction recoveries. Deuterated standards co-elute with endogenous analytes and experience identical matrix effects during electrospray ionization (ESI), allowing for absolute quantification[10].

Step 3: Solid-Phase Extraction (SPE)

  • Action: Acidify the sample to pH 4.0 using formic acid. Load onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol to remove polar interferences, and elute lipids with 100% methanol or ethyl acetate.

  • Causality: Acidification protonates the carboxylic acid moiety of the EETs, increasing their hydrophobicity and ensuring strong retention on the SPE sorbent. Removing proteins and salts is critical to prevent ion suppression in the MS source[4].

Step 4: Chiral Liquid Chromatography

  • Action: Evaporate the eluate under nitrogen gas and reconstitute in the mobile phase. Inject onto a chiral stationary phase column (e.g., Chiralpak AD-RH or Astec Chirobiotic). Use an isocratic or shallow gradient of acetonitrile/water with 0.01% acetic acid.

  • Causality: The chiral selector in the stationary phase forms transient diastereomeric complexes with the R,S and S,R enantiomers. The slight differences in binding energies allow for the baseline resolution of the stereoisomers[4]. Note: Avoid high concentrations of strong acids, which can degrade epoxides into diols.

Step 5: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions (e.g., m/z 319 → 167 for 11,12-EET).

  • Causality: Negative ESI is highly efficient for the deprotonated carboxylic acid group[M-H]- of oxylipins. MRM provides the ultimate specificity, filtering out isobaric lipid background noise to achieve limits of detection in the low picogram range[4].

Sources

Exploratory

discovery and history of 2-[(2R)-oxiran-2-yl]acetic acid as a research compound

An In-Depth Technical Guide to 2-[(2R)-oxiran-2-yl]acetic Acid: From Discovery to a Cornerstone of Chiral Synthesis Introduction: The Architectural Significance of a Small Molecule In the landscape of medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-[(2R)-oxiran-2-yl]acetic Acid: From Discovery to a Cornerstone of Chiral Synthesis

Introduction: The Architectural Significance of a Small Molecule

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a compound is often measured by its versatility and structural potential. 2-[(2R)-oxiran-2-yl]acetic acid, a seemingly simple molecule with the formula C₄H₆O₃, represents a quintessential example of a high-value chiral building block.[1][2] Its structure uniquely combines a strained, electrophilic epoxide ring with a modifiable carboxylic acid functionality, all centered around a defined stereocenter. This trifecta of features makes it an invaluable synthon for the construction of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its history, synthesis, chemical utility, and its role in the development of biologically active compounds.

Part 1: The Genesis of a Chiral Synthon - Discovery and Stereoselective Synthesis

The history of 2-[(2R)-oxiran-2-yl]acetic acid is intrinsically linked to the broader evolution of asymmetric synthesis. Early methods for producing such compounds often involved the straightforward epoxidation of unsaturated precursors like 3-butenoic acid (vinylacetic acid), which invariably produced a racemic mixture—a 50:50 blend of both enantiomers.[3] As the profound impact of stereochemistry on pharmacological activity became evident, with one enantiomer often being active while the other could be inactive or even harmful, the demand for enantiopure compounds surged. This catalyzed the development of sophisticated methods to control stereochemistry.

Modern Enantioselective Synthesis: The Sharpless Asymmetric Epoxidation

A cornerstone of modern stereoselective synthesis is the Katsuki-Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective conversion of allylic alcohols to chiral epoxides.[4] This methodology provides a reliable and predictable route to chiral epoxides that serve as precursors to compounds like 2-[(2R)-oxiran-2-yl]acetic acid. The principles of this reaction are central to accessing the desired (R)-enantiomer in high purity.

Experimental Protocol: Stereoselective Synthesis via Asymmetric Epoxidation

The following protocol describes a representative, multi-step synthesis to obtain the target compound, starting from a commercially available allylic alcohol. This process leverages the Sharpless epoxidation for the key stereochemistry-defining step.

Step 1: Asymmetric Epoxidation of (Z)-But-2-ene-1,4-diol

  • A flame-dried, round-bottom flask under an argon atmosphere is charged with dichloromethane (DCM) and cooled to -20°C.

  • Titanium(IV) isopropoxide and (+)-diethyl L-tartrate ((+)-DET) are added sequentially and stirred for 10 minutes.

  • (Z)-But-2-ene-1,4-diol is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene.

  • The reaction is stirred at -20°C for several hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour. The resulting mixture is filtered, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the chiral epoxy diol.

Step 2: Selective Oxidation to the Carboxylic Acid

  • The crude epoxy diol is dissolved in a suitable solvent system, such as a mixture of acetonitrile, water, and a phosphate buffer.

  • A catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and sodium chlorite are added.

  • Sodium hypochlorite solution is added dropwise at 0°C to initiate the oxidation of the primary alcohol to the carboxylic acid.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with sodium sulfite solution.

  • The aqueous layer is acidified with HCl and extracted multiple times with ethyl acetate. The combined organic layers are dried and concentrated to yield 2-[(2R)-oxiran-2-yl]acetic acid.

Diagram: Synthetic Pathway to 2-[(2R)-oxiran-2-yl]acetic acid

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Selective Oxidation Allylic_Alcohol (Z)-But-2-ene-1,4-diol Epoxy_Diol Chiral Epoxy Diol Intermediate Allylic_Alcohol->Epoxy_Diol Ti(OiPr)4, (+)-DET TBHP, DCM, -20°C Carboxylic_Acid 2-[(2R)-oxiran-2-yl]acetic acid Epoxy_Diol->Carboxylic_Acid TEMPO, NaClO2 NaClO, 0°C

Caption: A representative two-step synthesis.

Part 2: A Duality of Function - Chemical Reactivity and Applications

The utility of 2-[(2R)-oxiran-2-yl]acetic acid as a research compound stems from its two distinct reactive centers. This duality allows for orthogonal chemical modifications, making it a versatile scaffold in synthetic chemistry.

The Electrophilic Epoxide: A Gateway to Chirality Transfer

The three-membered epoxide ring is highly strained and thus susceptible to ring-opening by a wide range of nucleophiles. This reaction is the cornerstone of its application. Critically, the ring-opening typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the site of attack. This allows the defined (R)-stereochemistry of the starting material to be predictably transferred to the product, a crucial tactic in the construction of chiral drugs.[5]

Diagram: General Epoxide Ring-Opening Mechanism

Caption: Nucleophilic attack on the epoxide ring.

The Carboxylic Acid: A Handle for Modification

The carboxylic acid group provides a second site for chemical elaboration. It can be readily converted into a variety of other functional groups, each imparting different physicochemical properties to the molecule. These modifications are essential for tuning a drug candidate's solubility, polarity, and ability to interact with biological targets.[3]

Data Presentation: Structural Analogs and Their Properties

The following table summarizes key analogs derived from modifying the carboxylic acid moiety and the resulting changes in their chemical properties.[3]

Compound NameStructural FormulaModification from Parent CompoundKey Property Changes
2-(oxiran-2-yl)acetic acid C₄H₆O₃Parent CompoundCombines electrophilic epoxide with acidic carboxyl group.
Ethyl 2-[(2R)-oxiran-2-yl]acetate C₆H₁₀O₃Carboxylic acid converted to an ethyl ester.Reduced acidity, increased volatility and lipophilicity.
2-(oxiran-2-yl)ethanol C₄H₈O₂Carboxylic acid reduced to a primary alcohol.Lacks acidity, introduces hydrogen bond donating capability.
2-(oxiran-2-yl)acetamide C₄H₇NO₂Carboxylic acid converted to a primary amide.Introduces hydrogen bonding sites, alters solubility.
Application as a Cornerstone for Pharmaceutical Intermediates

While 2-[(2R)-oxiran-2-yl]acetic acid may not be a direct precursor to many well-known drugs, its structural motif and that of closely related chiral epoxides are found in the synthetic routes of numerous blockbuster pharmaceuticals. These syntheses exemplify the strategic importance of this class of compounds.

  • Rivaroxaban Intermediate: A related chiral epoxide, (R)-2-(oxiran-2-yl methyl)isoindoline-1,3-dione, serves as a key intermediate in the industrial synthesis of Rivaroxaban, a widely prescribed anticoagulant that functions as a direct Factor Xa inhibitor.[3]

  • Clopidogrel Synthesis: The synthesis of the antiplatelet agent Clopidogrel, an irreversible inhibitor of the P2Y12 receptor, relies on the stereospecific ring-opening of a related chiral epoxide, (2R)-2-(2-chlorophenyl)oxirane, to establish the crucial stereocenter in the final molecule.[5]

These examples authoritatively demonstrate that the core chemical logic—using a simple chiral epoxide to install a stereocenter that is carried through to a complex, biologically active product—is a field-proven and powerful strategy in modern drug development.

Conclusion: An Enduring Legacy in Chiral Synthesis

The journey of 2-[(2R)-oxiran-2-yl]acetic acid from a theoretical structure to a commercially available research compound mirrors the advancement of organic chemistry itself. Its history is a testament to the increasing sophistication of stereoselective synthesis and the recognition of chirality as a fundamental pillar of pharmacology. While it may often play a supporting role as a precursor or intermediate, its impact is profound. By providing a reliable and versatile method for introducing a defined stereocenter, 2-[(2R)-oxiran-2-yl]acetic acid and its chemical cousins have become indispensable tools for researchers and scientists. They empower the creation of novel chemical entities with precisely controlled three-dimensional architectures, accelerating the discovery and development of the next generation of therapeutic agents.

References

  • Google Patents. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9898806, 2-(oxiran-2-yl)acetic Acid. [Link]

  • ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
  • Organic Syntheses. Enantioselective Preparation of 5-Oxo-5,6-dihydro-2H- pyran-2-yl phenylacetate via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). [Link]

  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

  • ResearchGate. Improved synthetic route to enantiomerically pure samples of the tetrahydropyran-2-ylacetic acid core associated with the phytotoxic polyketide herboxidiene. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Chemistry & Chemical Technology. Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa. [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9793754, 2-[(2S)-Oxiran-2-yl]acetic acid. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-[(2R)-oxiran-2-yl]acetic acid: A Technical Guide for NMR, IR, and MS Characterization

Executive Summary & Mechanistic Context 2-[(2R)-oxiran-2-yl]acetic acid, chemically synonymous with (R)-3,4-epoxybutanoic acid, is a highly versatile chiral building block utilized extensively in the synthesis of active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-[(2R)-oxiran-2-yl]acetic acid, chemically synonymous with (R)-3,4-epoxybutanoic acid, is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its structural framework is critical for the asymmetric synthesis of L-carnitine, statin side chains, and the anti-epileptic drug (R)-GABOB (γ-amino-β-hydroxybutyric acid)[1].

The molecule features an oxirane (epoxide) ring directly coupled to an acetic acid moiety. This creates a unique electronic and steric environment: the highly strained three-membered ring induces specific NMR coupling behaviors, while the carboxylic acid dictates its mass spectrometric ionization pathways[2]. Characterizing this molecule requires a robust, orthogonal analytical framework to confirm both its chemical constitution and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy serves as the definitive technique for validating the structural connectivity and diastereotopic nuances of 2-[(2R)-oxiran-2-yl]acetic acid[3].

1H NMR Causality & Assignments

The three-membered oxirane ring forces the C–H bonds into a geometry with high s-character, which typically shields the epoxide protons. However, the electronegative oxygen atom simultaneously exerts an inductive deshielding effect[4].

  • C3-H (Oxirane Methine): Appears as a complex multiplet around δ 3.30 ppm. Its downfield position relative to the C4 protons is caused by its proximity to the electron-withdrawing carboxylic acid group.

  • C4-H₂ (Oxirane Methylene): Because the oxirane ring is rigid, these protons are diastereotopic and cannot freely rotate. They appear as two distinct doublet of doublets (dd) at ~δ 2.85 ppm (trans to C3-H) and ~δ 2.55 ppm (cis to C3-H). The cis coupling constant ( Jcis​≈4.8 Hz) is characteristically larger than the trans coupling constant ( Jtrans​≈2.6 Hz)[5].

  • C2-H₂ (Alpha Methylene): The protons adjacent to the carboxylic acid are also diastereotopic due to the adjacent chiral center at C3. They appear as an ABX spin system, yielding two sets of doublets of doublets around δ 2.50 – 2.65 ppm.

13C NMR Causality & Assignments

The ¹³C spectrum is highly diagnostic for confirming the carbon skeleton without proton-coupling interference[3].

  • C1 (Carbonyl): Deshielded to ~δ 176.5 ppm due to the C=O double bond.

  • C3 & C4 (Oxirane carbons): The ring strain and oxygen electronegativity place these carbons at ~δ 48.2 ppm and ~δ 46.5 ppm, respectively.

  • C2 (Alpha Methylene): Appears upfield at ~δ 37.8 ppm.

Table 1: Summarized NMR Data (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
C1 (C=O) ~10.5 (COOH)Broad singlet176.5
C2 (CH₂) 2.50, 2.65dd, J = 16.0, 6.5 / dd, J = 16.0, 4.037.8
C3 (CH) 3.30multiplet (m)48.2
C4 (CH₂) 2.55, 2.85dd, J = 4.8, 2.6 / dd, J = 4.8, 4.046.5

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, ensuring that no ring-opening artifacts (such as diols) have formed during storage or synthesis.

  • Carboxylic Acid: A broad, intense O–H stretching band from 3300 to 2500 cm⁻¹ indicates hydrogen-bonded dimers. A sharp, strong C=O stretch appears at ~1710 cm⁻¹.

  • Epoxide Ring: The asymmetric ring-breathing mode (C–O–C stretch) is observed around 1250 cm⁻¹, with symmetrical deformations at ~890 cm⁻¹ and ~830 cm⁻¹, which are highly characteristic of terminal epoxides.

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO–H stretch (H-bonded dimer)
1710Strong, SharpC=O stretch (carboxylic acid)
1250MediumC–O–C asymmetric stretch (epoxide)
890, 830Weak-MediumEpoxide ring deformation

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in negative mode is the optimal technique for this molecule[5]. The carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion at m/z 101.0244 (calculated for C₄H₅O₃⁻).

Fragmentation Causality

Collision-Induced Dissociation (CID) of the [M-H]⁻ ion yields two primary diagnostic fragments:

  • m/z 57.0: Loss of CO₂ (44 Da). This is a classic, thermodynamically driven fragmentation pathway for aliphatic carboxylic acids.

  • m/z 83.0: Loss of H₂O (18 Da). This is driven by the epoxide ring opening and subsequent dehydration, confirming the presence of the oxygen heterocycle.

MS_Fragmentation M_ion [M-H]⁻ m/z 101.0 F1 Loss of CO₂ m/z 57.0 M_ion->F1 -44 Da (Decarboxylation) F2 Ring Opening / H₂O Loss m/z 83.0 M_ion->F2 -18 Da (Dehydration)

ESI-MS/MS negative mode fragmentation pathways of 2-[(2R)-oxiran-2-yl]acetic acid.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, the analytical workflow must be a self-validating system. Relying on a single technique can lead to false positives (e.g., confusing an epoxide with a cyclic ether or ketone isomer). The following protocol guarantees orthogonal verification.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Causality: Anhydrous solvent is critical; trace water will rapidly exchange with the COOH proton, suppressing its NMR signal and potentially hydrolyzing the epoxide to a diol over time.

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. Acquire ¹³C NMR at 100 MHz with 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon.

  • FT-IR Analysis: Apply 1–2 μL of the neat oil directly onto the diamond crystal of an ATR-FTIR spectrometer. Collect 32 scans from 4000 to 400 cm⁻¹.

  • HRMS Analysis: Dilute the sample to 1 μg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Inject into an ESI-QTOF mass spectrometer operating in negative ion mode.

  • Data Integration: Cross-verify the molecular weight from MS with the carbon count from ¹³C NMR, and confirm the functional groups (epoxide and acid) via both ¹H NMR multiplicities and IR stretching frequencies.

Workflow S1 Sample Preparation (Anhydrous CDCl₃, 298K) S2 1H & 13C NMR Acquisition (400 MHz / 100 MHz) S1->S2 Aliquot 1 S3 FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) S1->S3 Aliquot 2 S4 HRMS Analysis (ESI Negative Mode) S1->S4 Aliquot 3 S5 Data Integration & Stereochemical Validation S2->S5 S3->S5 S4->S5

Self-validating multi-modal spectroscopic workflow for structural confirmation.

References

  • Source: rsc.
  • Source: acs.
  • Source: google.
  • Source: acs.
  • A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB)

Sources

Exploratory

The Therapeutic Potential and Synthetic Utility of 2-[(2R)-oxiran-2-yl]acetic Acid Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I approach the derivatization of 2-[(2R)-oxiran-2-yl]acetic acid—commonly known as (R)-3,4-epoxybutanoic acid—not merely as a synthetic exercise, but as a strategic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the derivatization of 2-[(2R)-oxiran-2-yl]acetic acid—commonly known as (R)-3,4-epoxybutanoic acid—not merely as a synthetic exercise, but as a strategic deployment of stereochemical and electronic properties. This highly versatile chiral building block features a strained, stereodefined oxirane ring conjugated with a carboxylic acid. This unique structural motif makes it an ideal candidate for two primary applications: acting as a stereospecific precursor for critical endogenous metabolites, and serving as a potent, mechanism-based covalent warhead in targeted metalloenzyme inhibition.

The Epoxide as a Covalent Warhead in Metalloenzyme Inhibition

In modern rational drug design, epoxides are privileged structures for covalent inhibition 1[1]. The causality behind this lies in the inherent ring strain of the three-membered oxirane. When a 2-[(2R)-oxiran-2-yl]acetic acid derivative enters the active site of a zinc-dependent metalloprotease, the oxirane oxygen coordinates with the catalytic Zn²⁺ ion. This Lewis acid-base interaction withdraws electron density from the epoxide carbons, dramatically increasing their electrophilicity. A nearby nucleophilic residue (e.g., a catalytic glutamate) then attacks the less sterically hindered carbon, resulting in stereospecific ring-opening and the formation of an irreversible covalent ester bond.

  • Carboxypeptidase A (CPA) Targeting: Derivatives such as (2R,3S)-2-benzyl-3,4-epoxybutanoic acid have been developed as highly stereospecific, mechanism-based inactivators of CPA 2[2]. This has profound implications for oncology, as isoforms like CPA4 are directly implicated in prostate cancer cell proliferation and tumor sphere formation.

  • Matrix Metalloproteinase (MMP) Selectivity: Broad-spectrum MMP inhibitors historically fail in clinical trials due to severe musculoskeletal toxicity driven by the off-target inhibition of MMP-1. By utilizing specific ester derivatives of 3,4-epoxybutanoic acid—such as (2R, 3S)-2-iso-Butyl-3,4-epoxybutanoic acid p-nitrophenyl ester—researchers can achieve selective covalent inhibition that spares MMP-1 while effectively neutralizing disease-relevant MMPs 3[3].

G A Epoxide Warhead (2R-oxirane derivative) C Reversible Binding (Michaelis Complex) A->C B Metalloenzyme (e.g., CPA / MMP) B->C D Zinc Coordination (Electrophilic Activation) C->D Orientation E Nucleophilic Attack (Catalytic Glutamate) D->E Ring Opening F Irreversible Adduct (Enzyme Inactivation) E->F Covalent Bond

Mechanism of covalent enzyme inactivation by epoxide warheads.

Asymmetric Synthesis of Endogenous Therapeutics

Beyond covalent inhibition, the intact stereocenter of (R)-3,4-epoxybutanoic acid serves as the chiral foundation for synthesizing critical biological molecules.

  • L-Carnitine: A highly polar, small zwitterion that acts as an essential co-factor for the mitochondrial β-oxidation pathway. It functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation, ameliorating metabolic imbalances 4[4]. The direct biological synthesis via the reaction of (R)-3,4-epoxybutyric acid with trimethylamine yields L-carnitine while preserving the necessary (R)-configuration 5[5].

  • (R)-GABOB: An antiepileptic agent (γ-amino-β-hydroxybutyric acid) synthesized via the oxidative cleavage and subsequent amination of the oxirane ring 6[6].

G A Fatty Acyl-CoA (Cytosol) B CPT1 (Outer Membrane) A->B + L-Carnitine C Acylcarnitine (Intermembrane Space) B->C Transesterification D CACT (Inner Membrane) C->D Transport E Acylcarnitine (Matrix) D->E Translocation F CPT2 (Inner Membrane) E->F G Fatty Acyl-CoA (Mitochondrial Matrix) F->G + CoA, - L-Carnitine H Beta-Oxidation (Energy Production) G->H Degradation

Mitochondrial β-oxidation pathway facilitated by L-Carnitine transport.

Experimental Workflows & Protocols

Scientific integrity demands that every protocol operates as a self-validating system. The following methodologies detail not just the steps, but the physicochemical rationale behind them.

Protocol 3.1: Synthesis and Validation of L-Carnitine

Objective: Synthesize L-Carnitine via nucleophilic ring-opening of (R)-3,4-epoxybutyric acid with trimethylamine (TMA).

  • Causality & Design: The reaction is strictly maintained at 45°C. Trimethylamine is highly volatile; however, 45°C provides the exact activation energy required for the nucleophilic attack by the amine on the epoxide without triggering thermal degradation or unwanted polymerization of the strained oxirane ring.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve (R)-3,4-epoxybutyric acid in an aqueous solution. Add a stoichiometric excess of aqueous trimethylamine (TMA).

    • Incubation: Stir the reaction mixture continuously at 45°C for exactly 2 hours 5[5].

    • Purification (Cation Exchange): Pass the cooled reaction mixture through a strong cation exchange resin. Rationale: Unreacted epoxide remains anionic (as a carboxylate) and washes through the column. The synthesized L-Carnitine, possessing a permanent positive charge on its quaternary amine, is retained. Elute the purified product using dilute HCl.

  • Self-Validation System:

    • Negative Control: Run a parallel reaction at 0°C to confirm the thermal dependence of the ring-opening kinetics.

    • Orthogonal Validation: Analyze the final eluate via Chiral HPLC to confirm >99% enantiomeric excess (ee) of the (R)-enantiomer, proving that no racemization occurred during the nucleophilic attack.

Protocol 3.2: Time-Dependent Covalent Inhibition Assay for CPA

Objective: Determine the inactivation kinetics ( kinact​/Ki​ ) of (2R,3S)-2-benzyl-3,4-epoxybutanoic acid against Carboxypeptidase A.

  • Causality & Design: Covalent inhibitors cannot be accurately measured using standard IC50​ assays because their inhibition is time-dependent. The evaluation must capture the two-step mechanism: initial reversible binding ( Ki​ ) followed by the irreversible covalent bond formation ( kinact​ ). Pre-incubation time must be systematically varied to calculate these parameters.

  • Step-by-Step Methodology:

    • Pre-incubation: Incubate recombinant human CPA (10 nM) with varying concentrations of the epoxide inhibitor (0.1 μM to 10 μM) in Tris-HCl buffer (pH 7.5) at 25°C.

    • Time-Course Sampling: At specific intervals (0, 5, 10, 20, and 30 minutes), withdraw a 10 μL aliquot from the pre-incubation mixture.

    • Substrate Addition: Immediately add the aliquot to 90 μL of assay buffer containing a chromogenic substrate (e.g., N-(4-methoxyphenylazoformyl)-L-phenylalanine).

    • Measurement: Measure the initial velocity of substrate cleavage spectrophotometrically at 350 nm.

  • Self-Validation System (Irreversibility Check):

    • Jump-Dilution Assay: Dilute a fully inhibited enzyme sample 100-fold into a substrate-rich assay buffer. If the epoxide formed a true covalent adduct, enzymatic activity will not recover over time.

    • Positive Control: Utilize benzylsuccinic acid (a known reversible inhibitor) in a parallel jump-dilution; its enzymatic activity will rapidly recover upon dilution, validating the assay's ability to distinguish covalent from non-covalent mechanisms.

Quantitative Data & Comparative Analysis

The table below summarizes the target applications, mechanisms, and key performance metrics of prominent 2-[(2R)-oxiran-2-yl]acetic acid derivatives.

Derivative / CompoundPrimary Target / ApplicationMechanism of ActionKey Performance MetricRef.
(R)-3,4-epoxybutyric acid L-Carnitine SynthesisNucleophilic Ring-Opening (TMA)>55% Yield, >95% Purity5
(2R,3S)-2-benzyl-3,4-epoxybutanoic acid Carboxypeptidase A (CPA)Covalent InactivationStereospecific Active Site Adduct2
(2R,3S)-2-iso-Butyl-3,4-epoxybutanoic acid p-nitrophenyl ester Matrix Metalloproteinases (MMPs)Selective Covalent InhibitionSpares MMP-1 (Reduces Toxicity)3
(R)-oxiranylacetic acid (R)-GABOB SynthesisOxidative Cleavage & Amination34% Yield (Asymmetric Synthesis)6

References

  • Purwadini and Lusiani (2022). Literature study of L-carnitine preparation methods for 1000 tons of annual production. ResearchGate. 5

  • National Institutes of Health (NIH) . Discovery of Mechanism-Based Inactivators for Human Pancreatic Carboxypeptidase A from a Focused Synthetic Library. PMC. 2

  • ChemRxiv . A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. 1

  • Royal Society of Chemistry (RSC) . RSC Advances: MMP family contain at least 28 members...3

  • ChemSrc . L-Carnitine hydrochloride | CAS#:6645-46-1 Biological Activity. 4

  • American Chemical Society (ACS) . A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Process Research & Development. 6

Sources

Foundational

Synthesis of Homochiral Epoxy Acids: A Comprehensive Technical Guide

Executive Summary Homochiral epoxy acids are indispensable building blocks in modern organic synthesis and drug development. They serve as critical intermediates for protease inhibitors, chiral cardiovascular drugs (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homochiral epoxy acids are indispensable building blocks in modern organic synthesis and drug development. They serve as critical intermediates for protease inhibitors, chiral cardiovascular drugs (e.g., diltiazem), and represent a major class of endogenous signaling molecules, such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs)[1]. Because the biological activity of these molecules is intrinsically tied to their absolute stereochemistry, achieving high enantiomeric excess (ee) during their synthesis is paramount.

This technical whitepaper synthesizes field-proven methodologies for generating homochiral epoxy acids, evaluating transition-metal catalysis, organocatalysis, and biocatalysis. By dissecting the causality behind experimental choices, this guide provides researchers with a self-validating framework for selecting and executing the optimal synthetic strategy.

Organocatalytic Asymmetric Epoxidation

Shi Epoxidation of Unsaturated Acids

The Shi epoxidation utilizes a fructose-derived chiral dioxirane generated in situ to achieve highly enantioselective epoxidations of trans-di- and trisubstituted alkenes. When applied to β,γ -unsaturated carboxylic acids (e.g., trans-styryl acetic acid), the Shi epoxidation can be coupled with an in situ lactonization to yield chiral hydroxy lactones, which are direct precursors to complex natural products like cryptophycin-39[2].

Mechanistic Causality: The rigid spiroketal framework of the carbohydrate-derived ketone catalyst dictates the facial approach of the alkene. Potassium peroxymonosulfate (Oxone) is used as the terminal oxidant. The pH must be strictly maintained around 10.5 using a buffer; if the pH drops, the Baeyer-Villiger oxidation of the chiral ketone outcompetes the epoxidation, destroying the catalyst[3].

Juliá-Colonna Epoxidation

The Juliá-Colonna epoxidation employs polyamino acids (typically poly-L-leucine or poly-L-alanine) to catalyze the asymmetric epoxidation of electron-deficient alkenes, such as α,β -unsaturated ketones and acids, using hydrogen peroxide or urea-hydrogen peroxide (UHP)[4].

Mechanistic Causality: The α -helical structure of the polyamino acid is critical. The enone/unsaturated acid binds to the N-terminus of the α -helix via hydrogen bonding. This binding not only activates the electrophile but also strictly controls the trajectory of the hydroperoxide anion attack, resulting in face-selective oxygen delivery[5].

JuliaColonna Substrate α,β-Unsaturated Acid Complex H-Bonded N-Terminus Complex Substrate->Complex Catalyst Poly-L-Leucine (α-helix) Catalyst->Complex Directs binding Product Homochiral Epoxy Acid (>95% ee) Complex->Product Oxidant Urea-H2O2 (UHP) Oxidant->Product Face-selective attack

Fig 1. Mechanism of Juliá-Colonna epoxidation via poly-L-leucine α-helix binding.

Transition-Metal Catalyzed Resolution: Jacobsen's HKR

When direct asymmetric epoxidation of an unsaturated acid is electronically or sterically unfavorable, an alternative is the Hydrolytic Kinetic Resolution (HKR) of racemic terminal epoxides (e.g., epichlorohydrin or alkyl oxiranes) followed by oxidation or functionalization to the corresponding acid. Jacobsen's HKR utilizes chiral (Salen)Co(III)-OAc complexes to selectively hydrolyze one enantiomer of a racemic epoxide into a 1,2-diol, leaving the other enantiomer intact with >99% ee[6].

Mechanistic Causality: The reaction exhibits a second-order dependence on the catalyst. One (Salen)Co(III) molecule acts as a Lewis acid to activate the epoxide, while a second molecule delivers the hydroxide nucleophile. This cooperative bimetallic mechanism requires high catalyst local concentration, which is why solvent-free conditions or highly concentrated solutions are experimentally optimal[7].

Protocol 1: Jacobsen's HKR of Terminal Epoxides

This protocol is self-validating: the appearance of the color change confirms catalyst oxidation, and the theoretical yield limit of 50% for the epoxide confirms a kinetic resolution.

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-(Salen)Co(II) in toluene. Add 1.0 equivalent (relative to Co) of acetic acid. Stir open to the air for 30 minutes. The color will change from red to dark brown, indicating the oxidation of Co(II) to the active Co(III)-OAc species. Remove solvents in vacuo.

  • Resolution: Neat racemic epoxide (1.0 eq) is added to the activated catalyst flask at 0 °C.

  • Hydrolysis: Slowly add 0.55 equivalents of H₂O dropwise over 1 hour. The slight excess of water ensures complete resolution of the more reactive enantiomer.

  • Isolation: Stir at room temperature for 14 hours. Distill the remaining highly enantioenriched epoxide directly from the reaction mixture under reduced pressure. The residual diol and catalyst remain in the pot.

Biocatalytic & Chemoenzymatic Synthesis

The synthesis of highly complex epoxy fatty acids—such as epoxydocosapentaenoic acids (EDPs) and epoxyeicosatrienoic acids (EETs)—is notoriously difficult via traditional chemical means due to the presence of multiple skipped dienes that are prone to side reactions. Biocatalysis offers unparalleled regio- and enantioselectivity[8][9].

Cytochrome P450 BM3 Epoxidation

Wild-type (WT) and mutant (e.g., F87V) Cytochrome P450 BM3 from Bacillus megaterium selectively epoxidize the ω -3 or ω -6 double bonds of polyunsaturated fatty acids (PUFAs). For example, WT P450 BM3 epoxidizes docosahexaenoic acid (DHA) to yield exclusively the 19,20-EDP and 16,17-EDP as (S,R)-enantiomers with >98% ee[1].

Mechanistic Causality: The hydrophobic binding pocket of P450 BM3 anchors the carboxylate head group of the fatty acid at the surface, threading the hydrophobic tail toward the heme-iron active site. The F87V mutation enlarges the active site, altering the regioselectivity profile by allowing deeper penetration of the substrate. To access the unnatural (R,S)-enantiomers, a chemoenzymatic approach is used: the enzymatically generated (S,R)-epoxide is subjected to a two-step chemical inversion (ring-opening with water under acidic conditions followed by mesylation and base-promoted ring closure)[1].

Chemoenzymatic Substrate DHA (Polyunsaturated Fatty Acid) Enzyme P450 BM3 (WT) Substrate->Enzyme EpoxideSR (19S,20R)-EDP (>98% ee) Enzyme->EpoxideSR Biocatalysis Hydrolysis Acidic H2O Ring Opening EpoxideSR->Hydrolysis Diol anti-1,2-Diol Intermediate Hydrolysis->Diol Inversion 1. MsCl, Et3N 2. K2CO3, MeOH Diol->Inversion EpoxideRS (19R,20S)-EDP (>98% ee) Inversion->EpoxideRS Stereochemical Inversion

Fig 2. Chemoenzymatic synthesis and stereochemical inversion of EDPs.
Fungal Peroxygenases (UPOs)

Unspecific peroxygenases (UPOs), such as Agrocybe aegerita UPO (AaeUPO), have recently emerged as powerful tools. Unlike P450s, which require complex NADPH-dependent reductase domains, UPOs only require H₂O₂ as the oxygen donor and electron acceptor. AaeUPO epoxidizes n-3 fatty acids with total S/R enantioselectivity (>99% ee) and >90% regioselectivity[8].

Protocol 2: Enzymatic Scale-Up of Epoxy Fatty Acids
  • Reaction Setup: In a 500 mL baffled flask, prepare a 100 mM potassium phosphate buffer (pH 8.0).

  • Substrate Addition: Dissolve the PUFA (e.g., DHA) in a minimal amount of DMSO (final concentration <2% v/v) to ensure solubility without denaturing the enzyme.

  • Enzyme & Cofactor: Add P450 BM3 (0.5 µM) and an NADPH-regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to sustain the catalytic cycle without stoichiometric NADPH consumption.

  • Incubation: Shake at 150 rpm at 25 °C. Monitor via chiral HPLC.

  • Quenching & Extraction: Acidify to pH 4.0 using 1M HCl to protonate the carboxylate, ensuring partitioning into the organic phase. Extract 3x with ethyl acetate.

Quantitative Data Summary

The following table synthesizes the performance metrics of the primary methodologies discussed, allowing for rapid comparison of yield and enantiomeric excess across different substrate classes.

MethodologyCatalyst / EnzymePrimary Substrate ScopeTypical Yield (%)Enantiomeric Excess (ee %)
Shi Epoxidation Fructose-derived ketonetrans- β,γ -unsaturated acids44 - 81%82 - 90%
Juliá-Colonna Poly-L-leucine α,β -unsaturated acids / enones75 - 99%90 - 98%
Jacobsen HKR (Salen)Co(III)-OAcTerminal racemic epoxides40 - 45%*> 99%
Biocatalytic P450 P450 BM3 (WT/Mutants)PUFAs (DHA, EPA, Arachidonic Acid)60 - 85%> 98% (S,R)
Biocatalytic UPO AaeUPOn-3 Fatty Acids> 99% (conv.)> 99% (S/R)

*Note: Maximum theoretical yield for a kinetic resolution is 50%.

Conclusion & Future Perspectives

The synthesis of homochiral epoxy acids has evolved from stoichiometric chiral auxiliaries to highly efficient, atom-economical catalytic systems. While organocatalytic methods like the Shi and Juliá-Colonna epoxidations provide robust routes for short-chain and conjugated unsaturated acids, the synthesis of long-chain, highly unsaturated epoxy fatty acids (EETs, EDPs) relies heavily on the precision of biocatalysis (P450s and UPOs). Future advancements will likely focus on continuous-flow chemistry integration and the directed evolution of peroxygenases to expand substrate scope while eliminating the need for complex cofactor recycling systems.

Sources

Exploratory

The Stereochemical Imperative: A Guide to Chirality in the Biological Function of Oxirane Compounds

Abstract The oxirane, or epoxide, is a three-membered cyclic ether that serves as a versatile and highly valuable functional group in modern drug development. Its inherent ring strain facilitates a wide array of stereosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxirane, or epoxide, is a three-membered cyclic ether that serves as a versatile and highly valuable functional group in modern drug development. Its inherent ring strain facilitates a wide array of stereospecific ring-opening reactions, making it a cornerstone for the synthesis of complex, biologically active molecules.[1][2] However, the true therapeutic potential of oxirane-containing compounds can only be unlocked through a deep understanding of chirality. The spatial arrangement of atoms at the oxirane's stereocenters dictates its interaction with the chiral environment of the body, profoundly influencing its pharmacodynamic and pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the role of chirality in the biological function of oxiranes, from the principles of stereoselective synthesis to the differential biological fates of enantiomers. It is intended for researchers, scientists, and drug development professionals seeking to harness the power of stereochemistry in the design of safer and more efficacious therapeutics.

The Foundation: Chirality and the Unique Reactivity of Oxiranes

Chirality, derived from the Greek word for 'hand', describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[5][6] In a non-chiral environment, enantiomers possess identical physical and chemical properties. However, biological systems—composed of chiral building blocks like L-amino acids and D-sugars—are inherently stereoselective.[3] Enzymes and receptors act as chiral recognition sites, meaning they can and do interact differently with each enantiomer of a chiral drug.[5][7]

This differential interaction is the basis of chiral pharmacology. One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be less active, inactive, or even contribute to undesirable side effects or toxicity.[5][8] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[5]

The oxirane ring is a key functional group that often introduces chirality into a molecule. Its utility in drug synthesis stems from its high reactivity, a consequence of significant ring strain, which allows for regio- and stereoselective ring-opening by a variety of nucleophiles to yield valuable bifunctional compounds.[1][9] This reactivity, when controlled through asymmetric synthesis, allows chemists to create specific enantiomers that can interact with biological targets with high precision.

Stereoselective Synthesis: Crafting the Desired Enantiomer

Accessing enantiomerically pure oxiranes is a cornerstone of modern medicinal chemistry. While classical methods like chiral pool synthesis (using naturally chiral starting materials) and kinetic resolution of racemates exist, the advent of catalytic asymmetric epoxidation has revolutionized the field.[1][2] These methods allow for the direct conversion of prochiral alkenes into single-enantiomer epoxides with high efficiency and predictability.

Key Methodologies in Asymmetric Epoxidation

Two landmark methods have become indispensable tools for the synthesis of chiral oxiranes:

  • The Sharpless-Katsuki Epoxidation: This Nobel Prize-winning reaction is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][10] It utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand. The genius of this method lies in its predictability: the choice of the (+)- or (-)-DET ligand directly dictates which face of the alkene is epoxidized, allowing for the targeted synthesis of either epoxide enantiomer.[1]

  • The Jacobsen-Katsuki Epoxidation: A major advancement for non-functionalized alkenes, this method employs a chiral manganese(III)-salen complex as the catalyst.[1] It is particularly effective for the epoxidation of cis-disubstituted olefins, which are often challenging substrates for other methods.[1] The chiral environment created by the salen ligand around the manganese center directs the oxygen atom transfer to one face of the double bond, yielding highly enantioenriched epoxides.

Hydrolytic Kinetic Resolution (HKR)

An alternative and powerful strategy for obtaining enantiopure epoxides from a racemic mixture is Hydrolytic Kinetic Resolution (HKR). This method employs a chiral catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess.

A highly effective system for this transformation uses chiral (salen)Co(III) complexes.[11][12] This reaction is remarkably practical, using water as the reactant and low loadings of a recyclable catalyst.[11] The process affords both the unreacted epoxide and the resulting 1,2-diol product in highly enantioenriched forms, making it a versatile route to valuable chiral building blocks from inexpensive racemic starting materials.[12][13]

HKR_Workflow racemate Racemic Epoxide (R- and S-) reaction Selective Hydrolysis racemate->reaction Input catalyst Chiral (salen)Co(III) Catalyst + H₂O catalyst->reaction unreacted Enantioenriched Epoxide (e.g., R-Epoxide) reaction->unreacted Unhydrolyzed diol Enantioenriched Diol (e.g., S-Diol) reaction->diol Hydrolyzed

Figure 1: Workflow for Hydrolytic Kinetic Resolution (HKR) of a racemic epoxide.

Differential Biological Fate: Pharmacokinetics of Oxirane Enantiomers

Once a chiral oxirane-containing drug is administered, its enantiomers can be treated as two distinct substances by the body.[3] This leads to stereoselective differences in their absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[7]

The Critical Role of Epoxide Hydrolases (EHs)

Epoxides are highly reactive electrophiles that can form adducts with DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[14][15] The primary defense mechanism against this reactivity is enzymatic hydrolysis catalyzed by epoxide hydrolases (EHs) . These enzymes convert the oxirane ring into a less reactive and more easily excretable vicinal diol.[14][16]

There are two main forms of EHs with distinct roles and substrate specificities:

  • Microsomal Epoxide Hydrolase (mEH): Primarily involved in the detoxification of xenobiotics, mEH metabolizes a broad range of epoxide substrates, including those derived from procarcinogens.[14][15]

  • Soluble Epoxide Hydrolase (sEH): This enzyme is crucial in the metabolism of endogenous signaling molecules, such as epoxidized fatty acids (epoxyeicosatrienoic acids or EETs), which play roles in regulating blood pressure and inflammation.[14][17]

Crucially, the catalytic sites of EHs are chiral, and they often exhibit high enantioselectivity, hydrolyzing one epoxide enantiomer much faster than the other.[2][16] This stereoselective metabolism can lead to a significant enrichment of the slower-reacting enantiomer in the body, which can have profound implications for both the therapeutic efficacy and the toxicological profile of a racemic drug.

EH_Metabolism cluster_0 Drug Administration cluster_1 Stereoselective Metabolism cluster_2 Metabolic Products racemic_drug Racemic Oxirane Drug (R- and S-Enantiomers) R_enantiomer R-Enantiomer racemic_drug->R_enantiomer S_enantiomer S-Enantiomer racemic_drug->S_enantiomer EH Epoxide Hydrolase (EH) (Chiral Enzyme) R_diol R-Diol Metabolite (Excreted) EH->R_diol R_enantiomer->EH Fast Hydrolysis S_enantiomer->EH Slow Hydrolysis S_enantiomer_circ S-Enantiomer (Circulating) S_enantiomer->S_enantiomer_circ Enrichment in Plasma

Figure 2: Stereoselective metabolism of a chiral oxirane by Epoxide Hydrolase (EH).

Stereoselectivity in Action: Pharmacodynamics and Clinical Significance

The differential interaction of oxirane enantiomers with their biological targets (pharmacodynamics) is the ultimate determinant of a drug's clinical profile. A classic example of stereoselectivity influencing drug action is the case of the proton pump inhibitor omeprazole.

Case Study: The Omeprazole/Esomeprazole Chiral Switch

Omeprazole was first marketed as a racemate, a 1:1 mixture of its (S)- and (R)-enantiomers.[18] Chirality arises from a stereogenic sulfur atom. Although the active form of the drug is achiral, the enantiomers are metabolized differently by cytochrome P450 enzymes in the liver, particularly CYP2C19.[18] The (S)-enantiomer (esomeprazole) is cleared more slowly than the (R)-enantiomer, leading to higher and more sustained plasma concentrations.

This pharmacokinetic advantage was the basis for the "chiral switch" from racemic omeprazole to the single-enantiomer drug, esomeprazole (Nexium).[19][20] The development of the pure eutomer was claimed to provide a therapeutic benefit through more consistent acid suppression.[19] This case highlights how stereoselective metabolism can directly impact the pharmacodynamic profile and clinical utility of a drug, even when the target itself does not discriminate between enantiomers.[18] While the clinical benefits of some chiral switches are debated, they underscore the commercial and therapeutic drive towards enantiomerically pure pharmaceuticals.[18][21]

Table 1: Comparison of Properties for a Hypothetical Racemic vs. Single-Enantiomer Oxirane Drug

PropertyRacemic Oxirane (R/S)S-Enantiomer (Eutomer)R-Enantiomer (Distomer)
Target Binding Affinity (Ki) Average of both enantiomers10 nM500 nM
Metabolic Clearance (by sEH) Complex; depends on ratio5 mL/min/kg (Slow)50 mL/min/kg (Fast)
Observed Effect Therapeutic effect with potential side effectsPotent therapeutic effectMinimal therapeutic effect, potential for off-target toxicity
Therapeutic Dose 100 mg50 mgNot therapeutically viable

Analytical Protocols: Ensuring Enantiomeric Purity

The development and quality control of single-enantiomer drugs are critically dependent on robust analytical methods capable of separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for this purpose.[22][23]

Experimental Protocol: Chiral HPLC for Oxirane Enantiomer Separation

This protocol provides a general framework for developing a chiral HPLC method for a novel oxirane compound, based on common practices for separating structurally related molecules.[22][23]

Objective: To separate and quantify the enantiomers of a chiral aryl oxirane.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based columns (e.g., Chiralpak AD-H, Amylose tris(3,5-dimethylphenylcarbamate)) or Pirkle-type columns (e.g., (R,R)-Whelk-O 1) are excellent starting points for screening.[23]

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA) or Ethanol.

  • Sample: Racemic standard of the target oxirane (~1 mg/mL in mobile phase).

Methodology:

  • Column Selection & Installation:

    • Based on the structure of the target oxirane (e.g., presence of aromatic rings, hydrogen-bonding sites), select an initial CSP. Polysaccharide-based phases are broadly applicable and a good first choice.[22]

    • Install the selected column and equilibrate with the initial mobile phase composition (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.

  • Initial Screening:

    • Inject 5-10 µL of the racemic standard.

    • Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm for aromatic compounds).

    • Assess the separation. Look for two distinct peaks. If no separation is observed, or resolution is poor, proceed to method optimization.

  • Method Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of Hexane to alcohol modifier (e.g., from 98:2 to 80:20). A lower percentage of alcohol generally increases retention and can improve resolution.

    • Alcohol Modifier: If resolution is still poor, switch the alcohol modifier (e.g., from IPA to Ethanol) and repeat the composition gradient.

    • Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between analysis time and separation efficiency.

    • Column Temperature: If available, a column oven can be used to study the effect of temperature on the separation.

  • Analysis and Quantification:

    • Once optimal separation is achieved (baseline resolution is ideal), inject the sample solution.

    • Identify the enantiomer peaks by comparing their retention times to a certified reference standard of a single enantiomer, if available.

    • Quantify the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

  • Validation:

    • The method should be validated for linearity, accuracy, precision, and limit of detection/quantification according to standard pharmaceutical guidelines.

Alternative techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) with chiral columns can also be employed, with SFC often providing faster separations.[23]

Conclusion and Future Outlook

The principles of stereochemistry are not merely an academic curiosity but a fundamental pillar of modern drug design and development. For oxirane-containing compounds, an understanding of chirality is indispensable. It guides the synthetic chemist in producing the therapeutically beneficial enantiomer, informs the pharmacologist about potential differences in metabolism and toxicity, and is mandated by regulatory agencies to ensure drug safety and efficacy.[4][24]

The progression from racemic mixtures to single-enantiomer drugs, or "chiral switches," has been a dominant trend in the pharmaceutical industry, driven by the pursuit of improved therapeutic indices and patent life-cycle management.[18][21] As our ability to synthesize and analyze enantiomerically pure compounds continues to advance, the development of new chiral oxirane-containing drugs will offer more precise and effective treatments. The future of medicine lies in this molecular precision, where the careful consideration of three-dimensional structure leads to safer, more targeted, and more potent therapeutics.

References

  • Molecules. (2023). Bioactive Steroids Bearing Oxirane Ring. PubMed Central (PMC). Available at: [Link]

  • PubMed. (2023). Bioactive Steroids Bearing Oxirane Ring. Available at: [Link]

  • ACS Publications. (2025). Chiral Phosphoric Acid-Catalyzed Hydrolytic Parallel Kinetic Resolution of Racemic Epoxides and Activated Alcohols. Organic Letters. Available at: [Link]

  • ResearchGate. (2023). (PDF) Bioactive Steroids Bearing Oxirane Ring. Available at: [Link]

  • ACS Publications. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Available at: [Link]

  • ResearchGate. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Chemical and Biological Synthesis of Chiral Epoxides. Available at: [Link]

  • PubMed. (1992). Effect of chirality on pharmacokinetics and pharmacodynamics. Available at: [Link]

  • Molecules. (2021). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. PubMed Central (PMC). Available at: [Link]

  • MDPI. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. Available at: [Link]

  • ACS Publications. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. Available at: [Link]

  • Atlas of Science. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Available at: [Link]

  • Australian Prescriber. (2004). Inside the isomers: the tale of chiral switches. Available at: [Link]

  • ResearchGate. (2004). (PDF) Epoxide Hydrolases: Structure, Function, Mechanism, and Assay. Available at: [Link]

  • The American Journal of Managed Care. (2013). Assessing the Chiral Switch: Approval and Use of Single-Enantiomer Drugs, 2001 to 2011. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Molecules. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed Central (PMC). Available at: [Link]

  • Wikipedia. (n.d.). Epoxide hydrolase. Available at: [Link]

  • RSC Publishing. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link]

  • ResearchGate. (n.d.). The role of epoxide hydrolases in health and disease. Available at: [Link]

  • ResearchGate. (2022). (PDF) A case study of AstraZeneca's omeprazole/ esomeprazole chiral switch strategy. Available at: [Link]

  • ResearchGate. (2025). Bio- and chemo-catalytic preparations of chiral epoxides | Request PDF. Available at: [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Molecules. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. PubMed Central (PMC). Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Oxford Academic. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Journal of Medical Toxicology. Available at: [Link]

  • Molecules. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. PubMed Central (PMC). Available at: [Link]

  • The Internet Journal of Pharmacology. (2008). Chiral Drugs: An Overview. PubMed Central (PMC). Available at: [Link]

  • Molecules. (2021). The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. PubMed Central (PMC). Available at: [Link]

  • Journal of Veterinary Pharmacology and Therapeutics. (2012). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. PubMed. Available at: [Link]

  • Organic Letters. (2003). Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. PubMed Central (PMC). Available at: [Link]

  • Wikipedia. (n.d.). Chiral drugs. Available at: [Link]

  • ETH Zurich Research Collection. (2010). Xenicane Natural Products: Biological Activity and Total Synthesis. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available at: [Link]

  • MDPI. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Available at: [Link]

  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Journal of Medicinal Chemistry. (2019). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Asymmetric Synthesis of 2-[(2R)-oxiran-2-yl]acetic acid

Executive Summary & Mechanistic Rationale 2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutanoic acid) is a highly versatile chiral building block utilized in the synthesis of complex macrolides, statin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutanoic acid) is a highly versatile chiral building block utilized in the synthesis of complex macrolides, statin side-chains, and protease inhibitors.

Synthesizing terminal epoxides with high enantiomeric excess (>99% ee) is notoriously difficult via direct asymmetric epoxidation of terminal olefins. To overcome this, this protocol employs the Hydrolytic Kinetic Resolution (HKR) methodology pioneered by Jacobsen [1].

Causality of Experimental Design:

  • Esterification Pre-requisite: The free carboxylic acid of the starting material (3-butenoic acid) would coordinate with and deactivate the Co(III)-salen catalyst during the HKR step. Masking it as an ethyl ester ensures catalyst compatibility.

  • Why HKR over Asymmetric Epoxidation? The (R,R)-salen-Co(III)-OAc catalyst operates via a cooperative bimetallic mechanism. One cobalt center acts as a Lewis acid to activate the epoxide, while a second cobalt center delivers the hydroxide nucleophile [2]. This highly specific dual-activation selectively ring-opens the (S)-enantiomer into a highly polar diol, leaving the desired (R)-enantiomer untouched.

  • Mild Saponification: Epoxides are highly susceptible to nucleophilic attack by strong bases. Using LiOH in a biphasic THF/H₂O system at 0 °C ensures selective hydrolysis of the ester without degrading the oxirane ring [3].

Workflow Visualization

SynthesisWorkflow N1 3-Butenoic Acid (Commercially Available) N2 Ethyl 3-butenoate (Fischer Esterification) N1->N2 EtOH, H2SO4 (cat.) Reflux, 4h N3 (±)-Ethyl 3,4-epoxybutanoate (Epoxidation) N2->N3 mCPBA, CH2Cl2 0 °C to RT, 12h N4 (R)-Ethyl 3,4-epoxybutanoate (HKR Resolution) N3->N4 (R,R)-Salen-Co(III)-OAc H2O (0.55 eq), RT, 14h N5 2-[(2R)-oxiran-2-yl]acetic acid (Target Molecule) N4->N5 LiOH, THF/H2O 0 °C, 2h

Synthetic workflow for 2-[(2R)-oxiran-2-yl]acetic acid via Hydrolytic Kinetic Resolution.

Reagents and Materials

Reagent / MaterialEquivalentsRoleSafety & Handling
3-Butenoic acid 1.0 eqStarting MaterialCorrosive; handle in fume hood.
Absolute Ethanol 5.0 eqReactant / SolventFlammable.
mCPBA (70-75%) 1.2 eqOxidantStrong oxidizer; shock sensitive.
(R,R)-Salen-Co(II) 0.005 eqCatalyst PrecursorStore under inert atmosphere.
Acetic Acid (Glacial) CatalyticCatalyst ActivatorCorrosive.
LiOH·H₂O 1.2 eqSaponification BaseHygroscopic; corrosive.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 3-butenoate
  • Reaction: Dissolve 3-butenoic acid (100 mmol, 8.61 g) in absolute ethanol (500 mmol, 29 mL) in a round-bottom flask equipped with a reflux condenser. Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Heating: Reflux the mixture for 4 hours. Causality: The large excess of ethanol drives the Fischer esterification equilibrium toward the product.

  • Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dilute with CH₂Cl₂ (100 mL) and carefully wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst and remove unreacted starting material. Dry over anhydrous Na₂SO₄ and concentrate to yield a pale yellow oil.

Phase 2: Epoxidation to (±)-Ethyl 3,4-epoxybutanoate
  • Reaction: Dissolve the crude ethyl 3-butenoate (90 mmol, 10.2 g) in CH₂Cl₂ (150 mL) and cool to 0 °C using an ice bath.

  • Oxidation: Add mCPBA (70-75% purity, 100 mmol, ~24.6 g) in small portions over 30 minutes to control the exothermic peroxy-acid reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₃ (50 mL). Causality: This destroys any unreacted peroxides, preventing explosive hazards during concentration. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove the m-chlorobenzoic acid byproduct, which could otherwise cause premature acid-catalyzed ring opening of the epoxide. Dry and concentrate.

Phase 3: Hydrolytic Kinetic Resolution (HKR)
  • Catalyst Activation: In an open flask, dissolve (R,R)-salen-Co(II) (0.5 mol%, 0.45 mmol) in toluene (5 mL). Add glacial acetic acid (0.5 mL) and stir open to the air for 1 hour. Causality: Atmospheric oxygen oxidizes the Co(II) complex to the active Co(III)-OAc species. Concentrate in vacuo to yield a dark brown solid.

  • Resolution: Add (±)-ethyl 3,4-epoxybutanoate (85 mmol, 11.0 g) to the flask containing the activated catalyst. Cool the neat mixture to 0 °C.

  • Hydrolysis: Slowly add distilled H₂O (0.55 eq, 46.7 mmol, 0.84 mL). Stir the mixture at room temperature for 14 hours. Causality: 0.55 equivalents of water ensures complete hydrolysis of the (S)-enantiomer into the corresponding diol, leaving the (R)-enantiomer intact [1].

  • Purification: Separate the highly volatile (R)-ethyl 3,4-epoxybutanoate from the highly polar (S)-diol and the catalyst via short-path vacuum distillation (or silica gel chromatography using 9:1 Hexane:EtOAc).

Phase 4: Mild Saponification
  • Reaction: Dissolve (R)-ethyl 3,4-epoxybutanoate (35 mmol, 4.55 g) in a 3:1 v/v mixture of THF/H₂O (40 mL). Cool the solution to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (42 mmol, 1.76 g) in one portion. Stir at 0 °C for 2 hours. Causality: Low temperatures and the use of LiOH (a milder base than NaOH) prevent unwanted nucleophilic attack on the oxirane ring [3].

  • Workup (Critical Step): Carefully acidify the mixture using cold 1M KHSO₄ to a pH of exactly ~4.0. Extract immediately with EtOAc (3 × 30 mL). Causality: Over-acidification (pH < 3) will catalyze the hydrolysis of the epoxide to a diol. Immediate extraction minimizes the time the epoxide spends in the acidic aqueous environment. Dry over Na₂SO₄ and concentrate to afford the target molecule.

Analytical Validation & Expected Outcomes

A self-validating system requires continuous analytical checks to ensure structural integrity and stereochemical purity at each step.

Intermediate / ProductExpected Yieldee (%)Key ¹H NMR Shifts (CDCl₃, δ ppm) & Validation Checks
Ethyl 3-butenoate 90-95%N/A5.95 (m, 1H), 5.15 (m, 2H). Check: Disappearance of broad COOH peak in IR.
(±)-Ethyl 3,4-epoxybutanoate 85-90%N/A4.18 (q, 2H), 3.30 (m, 1H), 2.85 (t, 1H). Check: Disappearance of olefinic protons.
(R)-Ethyl 3,4-epoxybutanoate 42-45%>99%Identical to racemic. Check: Single peak on Chiral GC (e.g., Cyclosil-B column).
2-[(2R)-oxiran-2-yl]acetic acid 80-85%>99%10.5 (br s, 1H), 3.35 (m, 1H). Check: Disappearance of ethyl quartet/triplet.

References

  • Total Synthesis and Stereochemical Assignment of the Salicylate Antitumor Macrolide Lobatamide C. Journal of the American Chemical Society.[Link]

  • Poly(propylene carbonate): Insight into the Microstructure and Enantioselective Ring-Opening Mechanism. Macromolecules.[Link]

  • RSC Advances: (2R, 3S)-2-iso-Butyl-3,4-epoxybutanoic acid p-nitrophenyl ester. RSC Advances.[Link]

Application

Application Note: Utilizing 2-[(2R)-oxiran-2-yl]acetic acid as a Covalent Inhibitor in Cell Culture Assays

Introduction & Mechanistic Rationale 2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-3,4-epoxybutyric acid; CAS: 33278-09-0) is a chiral, dual-functional molecule featuring a strained, electrophilic epoxide ring and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-3,4-epoxybutyric acid; CAS: 33278-09-0) is a chiral, dual-functional molecule featuring a strained, electrophilic epoxide ring and a nucleophilic/acidic carboxylic acid moiety . In chemical biology and drug discovery, epoxide-containing compounds are classically deployed as irreversible, covalent inhibitors targeting enzymes with nucleophilic active sites, such as cysteine proteases (e.g., cathepsins, papain) and specific metabolic enzymes .

The mechanism of action relies on the precise orientation of the inhibitor within the target enzyme's active site. The carboxylic acid group often mimics natural substrate interactions, anchoring the molecule via hydrogen bonding or ionic interactions with basic residues. Once perfectly positioned, the active site nucleophile (typically a thiolate anion from a cysteine residue) executes a nucleophilic attack on the less sterically hindered carbon of the epoxide ring. This results in an irreversible ring-opening reaction, forming a stable covalent thioether adduct that permanently inactivates the enzyme , .

Mechanism Target Target Enzyme (Active Site Cysteine) Complex Non-covalent Complex (Michaelis-Menten) Target->Complex Inhibitor 2-[(2R)-oxiran-2-yl]acetic acid (Electrophilic Epoxide) Inhibitor->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent Nucleophilic Attack (Ring Opening)

Mechanism of covalent inhibition via nucleophilic attack on the epoxide ring.

Experimental Design & Causality (E-E-A-T)

When designing cell culture assays with 2-[(2R)-oxiran-2-yl]acetic acid, several critical factors must be addressed to ensure scientific integrity and reproducible target engagement:

  • Reactivity vs. Stability: Epoxides are susceptible to hydrolysis in aqueous environments, forming inactive diols. Causality: Working solutions must be prepared immediately prior to cell treatment to ensure the epoxide ring remains intact and highly reactive.

  • Protein Binding & Serum Quenching: The electrophilic nature of the epoxide means it can non-specifically react with nucleophiles in serum proteins (e.g., bovine serum albumin in FBS). Causality: To ensure accurate target engagement and prevent premature quenching of the inhibitor, treatments should be initiated in low-serum (1-2%) or serum-free media for the first 4-12 hours.

  • Chirality: The (2R) stereocenter is crucial for specific spatial alignment within the chiral environment of the enzyme active site. Causality: Using a racemic mixture can lead to off-target effects or artificially reduced apparent potency . Always verify the enantiomeric purity of your compound lot.

Preparation and Storage

Stock Solution Formulation:

  • Weigh 2-[(2R)-oxiran-2-yl]acetic acid and dissolve it in anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to create a 10 mM or 100 mM master stock solution.

    • Expert Insight: The use of strictly anhydrous DMSO is non-negotiable; trace water will lead to premature hydrolysis of the epoxide ring during storage.

  • Aliquot the stock solution into amber vials to protect from light and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce condensation and degrade the compound.

Detailed Step-by-Step Protocol: Cell Culture Treatment

This protocol is designed as a self-validating system. It includes internal controls (vehicle and positive control) and a washout step to differentiate between reversible and irreversible (covalent) inhibition.

Step 1: Cell Seeding

  • Seed the target cells (e.g., HeLa, HCT116) in a 96-well tissue culture plate at a density of 5,000 - 10,000 cells/well in complete media (10% FBS).

  • Incubate overnight at 37°C, 5% CO2 to allow for complete cell attachment and recovery.

Step 2: Preparation of Treatment Media

  • On the day of treatment, prepare serial dilutions of the inhibitor in serum-free or low-serum (1% FBS) media.

  • Critical Step: Keep the final DMSO concentration constant across all wells (≤ 0.1% v/v). Higher concentrations of DMSO can induce solvent-mediated cytotoxicity, confounding your phenotypic readout.

  • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO in media) to establish baseline viability, and a Positive Control (e.g., E-64d for cysteine proteases or Bortezomib for proteasome inhibition) to validate assay sensitivity .

Step 3: Inhibitor Treatment & Washout

  • Aspirate the complete media from the 96-well plate.

  • Gently add 100 µL of the prepared treatment media to the respective wells.

  • Incubate the cells at 37°C, 5% CO2 for 4 to 12 hours.

  • Washout Step (Optional but Recommended): Because 2-[(2R)-oxiran-2-yl]acetic acid acts covalently, you can aspirate the inhibitor-containing media after 12 hours, wash the cells gently with PBS, and replace with fresh, complete media (10% FBS) for the remainder of the 72-hour assay. This proves that the inhibition is irreversible and not dependent on continuous drug exposure.

Step 4: Phenotypic/Biochemical Readout

  • Post-incubation, assess cell viability (e.g., using CellTiter-Glo® or an MTT assay) or perform specific biochemical assays (e.g., fluorogenic substrate cleavage assay for protease activity).

  • Calculate the IC50 by plotting the dose-response curve using non-linear regression analysis (Inhibitor vs. Response - Variable Slope).

Workflow A Cell Seeding (Multi-well Plate) C Treatment (0.1 - 100 µM) A->C B Inhibitor Prep (Anhydrous DMSO) B->C D Incubation & Washout (4-12 hrs exposure) C->D E Phenotypic/Biochemical Readout D->E

Experimental workflow for 2-[(2R)-oxiran-2-yl]acetic acid cell culture assays.

Data Presentation: Assay Parameters

To ensure standard reproducibility across different laboratory setups, refer to the optimized baseline parameters summarized below.

Table 1: Typical Assay Parameters and Mechanistic Rationale

ParameterValue / ConditionScientific Rationale
Concentration Range 0.1 µM - 100 µMCaptures both high-affinity specific binding and lower-affinity off-target effects.
Vehicle Control ≤ 0.1% DMSOPrevents solvent toxicity while maintaining the solubility of the lipophilic epoxide.
Media Formulation Serum-free or 1% FBSMinimizes premature epoxide quenching by serum nucleophiles (e.g., albumin).
Exposure Time 4-12 hoursSufficient for covalent bond formation; allows for washout to prove irreversible binding.
Storage Condition -20°C to -80°CPrevents thermal degradation and hydrolysis of the strained three-membered ring.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Mechanistic Studies on the Inactivation of Papain by Epoxysuccinyl Inhibitors". URL:[Link]

  • PMC - National Institutes of Health. "Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib". URL:[Link]

  • Chemical Reviews - ACS Publications. "Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates". URL:[Link]

Method

Application Note: 2-[(2R)-Oxiran-2-yl]acetic Acid as a Chiral Building Block in Natural Product and API Synthesis

Executive Summary 2-[(2R)-oxiran-2-yl]acetic acid (systematically recognized as (R)-3,4-epoxybutanoic acid) is a highly versatile, bifunctional chiral C4-building block. Featuring a highly strained, electrophilic epoxide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(2R)-oxiran-2-yl]acetic acid (systematically recognized as (R)-3,4-epoxybutanoic acid) is a highly versatile, bifunctional chiral C4-building block. Featuring a highly strained, electrophilic epoxide ring paired with a terminal carboxylic acid handle, it enables the rapid, stereospecific assembly of complex aliphatic chains and heterocyclic scaffolds. This application note details its critical role in three distinct synthetic arenas: the biocatalytic synthesis of statin side-chains, the design of pseudomechanism-based metalloenzyme inhibitors, and the total synthesis of neuromodulators such as L-Carnitine and GABOB.

Physicochemical Profiling & Structural Rationale

The synthetic utility of (R)-3,4-epoxybutanoic acid stems from the differential reactivity of its epoxide carbons. Under basic or neutral conditions, hard nucleophiles (e.g., amines, cyanides) preferentially attack the less sterically hindered C4 position, yielding 4-substituted-3-hydroxybutanoic acids[1]. Conversely, in specific enzymatic active sites (e.g., Carboxypeptidase A), Lewis acid coordination (such as Zn²⁺) to the epoxide oxygen can polarize the ring, directing nucleophilic attack to the C3 position[2]. Understanding and exploiting this regiocontrol is paramount for designing self-validating, high-yield synthetic protocols.

Application 1: Biocatalytic Synthesis of Statin Side-Chains

Statins (e.g., Atorvastatin, Rosuvastatin) require a precise 3,5-dihydroxycarboxylic acid side chain. The synthesis of the statin precursor (S)-4-cyano-3-hydroxybutanoate is achieved via a sequential kinetic resolution catalyzed by halohydrin dehalogenase (HheC), utilizing (R)-3,4-epoxybutanoate as the transient intermediate[3].

Causality of Experimental Design

The HheC-catalyzed ring closure of methyl 4-chloro-3-hydroxybutanoate is highly enantioselective but reversible. Because the liberated chloride ion can reopen the epoxide, the reaction rapidly reaches an equilibrium, which degrades the enantiomeric excess (ee)[3]. To break this equilibrium, sodium cyanide (NaCN) is introduced. HheC catalyzes the regioselective attack of cyanide on the (R)-epoxide intermediate, trapping it irreversibly as the (S)-cyano product. This "sequential kinetic resolution" amplifies the enantioselectivity of the second step via the first, yielding >96% ee[3].

G Sub (R,S)-4-chloro-3-hydroxybutanoate NodeR (R)-Enantiomer Sub->NodeR NodeS (S)-Enantiomer (Unreacted, >95% ee) Sub->NodeS Epox (R)-3,4-epoxybutanoate (Transient Intermediate) NodeR->Epox HheC (Fast) - Cl⁻ NodeS->Epox HheC (Slow) Prod (S)-4-cyano-3-hydroxybutanoate (Statin Precursor, >96% ee) Epox->Prod HheC + NaCN Irreversible Trapping

Caption: HheC-catalyzed sequential kinetic resolution trapping the (R)-epoxide intermediate.

Protocol 1: Sequential Kinetic Resolution to (S)-4-cyano-3-hydroxybutanoate
  • Preparation : Dissolve (R,S)-methyl 4-chloro-3-hydroxybutanoate (50 mM) in 0.5 M Tris-SO₄ buffer (pH 7.5). Rationale: pH 7.5 maintains the optimal ionization state for the HheC active site residues without causing background alkaline hydrolysis of the ester.

  • Enzyme & Reagent Addition : Add purified HheC (Trp249Phe mutant, 1 mg/mL) and NaCN (15 mM). Caution: Conduct in a well-ventilated fume hood. The Trp249Phe mutant is selected for its enlarged halide-binding site, which accommodates the bulky cyanide nucleophile better than the wild-type enzyme[3].

  • Incubation & In-Process Control : Stir at room temperature. Monitor the reaction via chiral GC (e.g., Chiraldex G-TA column). The system is self-validating: the disappearance of the (R)-chloro enantiomer must strictly correlate with the appearance of the (S)-cyano product.

  • Termination & Extraction : After 1.5–5 hours (upon reaching ~49% conversion), terminate the reaction by extracting with ethyl acetate (3 × equal volume).

  • Validation : Dry the organic layer over MgSO₄, concentrate, and analyze via chiral HPLC to confirm >95% ee for both the remaining (S)-chloro substrate and the (S)-cyano product[3].

Application 2: Pseudomechanism-Based Inactivation of Metalloenzymes

Derivatives of 3,4-epoxybutanoic acid, specifically 2-benzyl-3,4-epoxybutanoic acid (BEBA), are potent, irreversible inhibitors of the zinc-dependent metalloprotease Carboxypeptidase A (CPA)[4].

Causality of Experimental Design

The inhibitor is designed to mimic the natural peptide substrate of the enzyme. The benzyl group docks into the S1' hydrophobic pocket of CPA, anchoring the molecule. The epoxide oxygen coordinates with the active-site Zn²⁺ ion. This Lewis acid coordination severely polarizes the epoxide, making the C3 carbon highly susceptible to nucleophilic attack by the catalytic Glu-270 carboxylate[2]. This is termed "pseudomechanism-based" because the enzyme's own catalytic machinery actively participates in its own irreversible covalent modification[4].

G Inhibitor 2-Benzyl-3,4-epoxybutanoic acid (BEBA) Complex Enzyme-Inhibitor Complex (Benzyl docks in S1') Inhibitor->Complex Active Site Binding Coord Zinc Coordination (Epoxide O binds Zn²⁺) Complex->Coord Polarization Attack Nucleophilic Attack (Glu-270 attacks C3) Coord->Attack Epoxide Ring Opening Inactivated Covalently Inactivated CPA (Irreversible Ester Bond) Attack->Inactivated Covalent Trapping

Caption: Mechanism of CPA inactivation by the epoxide warhead of BEBA.

Application 3: Total Synthesis of L-Carnitine and GABOB

(R)-3,4-epoxybutyric acid is the premier chiral synthon for the synthesis of L-Carnitine (Vitamin Bt) and (R)-GABOB (an antiepileptic drug)[5].

Causality of Experimental Design

Unlike the enzyme-catalyzed C3 attack in CPA, uncatalyzed nucleophilic ring opening of terminal epoxides by amines occurs almost exclusively at the least hindered C4 position[1]. By reacting (R)-3,4-epoxybutyric acid with trimethylamine, the epoxide opens to form the beta-hydroxy-gamma-trimethylammonium structure of L-Carnitine directly. The use of water as a co-solvent accelerates the reaction by stabilizing the developing zwitterionic transition state[5].

G Start (R)-3,4-epoxybutanoic acid Route1 Aqueous NMe3 (Regioselective Opening) Start->Route1 Route2 NH3 / Benzylamine (Regioselective Opening) Start->Route2 Carnitine L-Carnitine (Vitamin Bt) Route1->Carnitine C4 Attack GABOB (R)-GABOB (Neuromodulator) Route2->GABOB C4 Attack

Caption: Divergent synthesis of L-Carnitine and GABOB via C4 regioselective ring opening.

Protocol 2: Synthesis of L-Carnitine via Epoxide Ring Opening
  • Substrate Preparation : Dissolve (R)-3,4-epoxybutyric acid sodium salt (10 mmol) in 10 mL of distilled water. Rationale: The sodium salt prevents premature acid-catalyzed polymerization of the epoxide.

  • Nucleophilic Attack : Add a 30% aqueous solution of trimethylamine (15 mmol). Stir the mixture at 40°C for 4 hours. In-Process Control: Monitor the disappearance of the epoxide proton signals (~2.8-3.2 ppm) via ¹H-NMR of reaction aliquots.

  • Purification : Acidify the mixture to pH 2 with Amberlite IR-120 (H⁺ form) resin to remove excess unreacted amine. Filter the resin and lyophilize the aqueous filtrate.

  • Validation : The resulting white solid should exhibit a specific optical rotation [α]D²⁵ of -31.0° (c=1, H₂O), confirming the preservation of the (R)-stereocenter and successful conversion to L-Carnitine[5].

Quantitative Data Summary

Application / Target MoleculeCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Kinetic / Performance Metric
(S)-4-cyano-3-hydroxybutanoate HheC (Trp249Phe) + NaCN40% (max 50% theoretical)96.8%E-value = 88
(S)-4-chloro-3-hydroxybutanoate HheC (Trp249Phe)41%95.2%Conversion = 49% at 1.5h
(2S,3R)-BEBA (CPA Inhibitor) Carboxypeptidase AN/A (Inhibitor)>99%k_inact/K_i = 139.5 M⁻¹ s⁻¹
(2R,3S)-BEBA (CPA Inhibitor) Carboxypeptidase AN/A (Inhibitor)>99%k_inact/K_i = 53.9 M⁻¹ s⁻¹
L-Carnitine Aqueous NMe₃>85%>99%Regioselectivity (C4:C3) > 95:5

References

  • Majeric Elenkov, Maja. "Sequential kinetic resolution catalyzed by halohydrin dehalogenase". University of Groningen.
  • Lee, S. S., et al. "(2R, 3S)- and (2S, 3R)-2-Benzyl-3,4-epoxybutanoic acid as highly efficient and fast acting pseudomechanism-based inactivators for carboxypeptidase a: design, asymmetric synthesis and inhibitory kinetics". Journal of the Chemical Society, Perkin Transactions 1.
  • "Process for the preparation of chiral 3,4-epoxybutyric acid and the salt thereof (US6232478B1)".
  • "Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates".
  • "The X-Ray Structure of Carboxypeptidase A Inhibited by a Thiirane Mechanism-Based Inhibitor". PMC - NIH.

Sources

Application

detailed experimental procedure for enzymatic resolution of oxirane-2-carboxylic acids

Introduction and Mechanistic Rationale Oxirane-2-carboxylic acids (commonly known as glycidic acids) and their ester derivatives are highly valuable chiral building blocks in pharmaceutical synthesis. The most prominent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Oxirane-2-carboxylic acids (commonly known as glycidic acids) and their ester derivatives are highly valuable chiral building blocks in pharmaceutical synthesis. The most prominent industrial application of these compounds is the synthesis of the calcium channel blocker diltiazem, which relies on the enantiopure intermediate (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester (MPGM) .

Historically, accessing enantiopure MPGM required inefficient chemical resolutions utilizing diastereomeric salt crystallization, which suffered from low theoretical yields and excessive solvent waste. Today, enzymatic kinetic resolution via stereoselective ester hydrolysis is the gold standard. By deploying specific lipases or recombinant esterases, the unwanted (2S,3R)-enantiomer is selectively hydrolyzed into a water-soluble acid salt, leaving the target (2R,3S)-ester structurally intact and easily recoverable .

The Causality Behind Experimental Design Choices

Designing a robust enzymatic resolution for glycidate esters requires understanding the thermodynamic and kinetic pitfalls of the reaction. As a Senior Application Scientist, you must engineer the reaction environment to protect the enzyme and drive the equilibrium:

  • Biocatalyst Selection (Steric Recognition): Lipase PS (from Pseudomonas sp.) and recombinant Serratia marcescens lipases are utilized because their active site binding pockets exhibit profound enantioselectivity (E-value > 150). The enzyme sterically accommodates the (2S,3R) configuration, allowing the catalytic Ser-His-Asp triad to attack the ester carbonyl, while the (2R,3S) enantiomer is sterically excluded .

  • Biphasic Solvent Systems: Glycidic esters have limited aqueous solubility. Running the reaction in a biphasic system (e.g., Toluene/Water or Isopropyl Ether/Water) serves a dual purpose. It partitions the unreacted (2R,3S)-ester into the organic phase, preventing product inhibition, while the hydrolyzed (2S,3R)-acid moves into the aqueous phase, simplifying downstream separation .

  • Aldehyde Scavenging via Bisulfite: Hydrolyzed glycidic acids are chemically unstable and spontaneously decarboxylate into aldehydes (e.g., 4-methoxyphenylacetaldehyde). These aldehydes form covalent Schiff bases with surface lysine residues on the enzyme, rapidly deactivating the biocatalyst. The addition of sodium bisulfite ( NaHSO3​ ) to the aqueous phase scavenges these by-products by forming stable, water-soluble bisulfite adducts, thereby preserving enzymatic half-life .

  • Active pH-Stat Control: Ester hydrolysis generates stoichiometric equivalents of acid. Without active titration, the pH of the aqueous phase would plummet, protonating the catalytic histidine residue and halting the reaction. Continuous titration with a mild base ensures the pH remains at the optimal 7.5–8.0 range .

Process Visualization

G racemic Racemic (±)-MPGM (Oxirane-2-carboxylate) reaction Enzymatic Kinetic Resolution (Lipase PS / rPPE01) Biphasic System + Bisulfite racemic->reaction separation Phase Separation (Organic / Aqueous) reaction->separation organic Organic Phase Unreacted (2R,3S)-MPGM (Target Enantiomer) separation->organic aqueous Aqueous Phase (2S,3R)-Glycidic Acid Salt (Hydrolyzed By-product) separation->aqueous hplc Chiral HPLC Validation (ee > 99%) organic->hplc

Workflow for the biphasic enzymatic resolution of racemic oxirane-2-carboxylic acid esters.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow for the resolution of (±)-trans-3-(4-methoxyphenyl)glycidic acid methyl ester using a biphasic bioreactor setup.

Phase 1: Preparation of the Biphasic System
  • Organic Phase Formulation: Dissolve 50.0 g (approx. 240 mmol) of racemic (±)-MPGM in 500 mL of analytical-grade toluene. Ensure complete dissolution via gentle magnetic stirring.

  • Aqueous Phase Formulation: Prepare 500 mL of 0.1 M potassium phosphate buffer. Adjust the pH to exactly 7.5 using 1 M KOH . Add 5.2 g (50 mmol) of sodium bisulfite ( NaHSO3​ ) to act as the aldehyde scavenger.

Phase 2: Enzymatic Kinetic Resolution
  • Reactor Initialization: Transfer both the organic and aqueous phases to a 2 L jacketed glass bioreactor equipped with an overhead mechanical stirrer and a pH-stat titration unit. Set the jacket temperature to 30 °C.

  • Biocatalyst Addition: Add 2.5 g of immobilized Lipase PS (Pseudomonas sp.) or recombinant S. marcescens lipase to the biphasic mixture.

  • Reaction Execution: Initiate agitation at 400 RPM to create a uniform emulsion, maximizing the interfacial surface area between the organic and aqueous phases.

  • pH Maintenance: Engage the pH-stat titrator loaded with 0.5 M NaOH . The system must automatically dose the base to maintain the pH strictly at 7.5. Note: The volume of NaOH consumed is directly proportional to the reaction conversion, providing a real-time macroscopic metric of reaction progress.

Phase 3: Self-Validating Quality Control (Chiral HPLC)
  • Sampling: Every 2 hours, halt agitation for 60 seconds to allow phase separation. Extract a 100 µL aliquot from the upper organic layer.

  • HPLC Analysis: Dilute the aliquot in 1 mL of Hexane/Isopropanol (90:10 v/v) and inject it into a Chiralcel OD-H column (Flow rate: 1.0 mL/min, UV detection at 230 nm).

  • Termination Criteria: The protocol self-validates by tracking the Enantiomeric Excess (ee). Terminate the reaction immediately when the conversion reaches ~51% and the ee of the (2R,3S)-MPGM exceeds 99.0%. Allowing the reaction to proceed further risks background chemical hydrolysis, which degrades the final yield.

Phase 4: Downstream Processing
  • Enzyme Recovery: Filter the biphasic mixture through a sintered glass funnel to recover the immobilized lipase. Wash the enzyme bed with 50 mL of cold toluene for recycling.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the upper organic layer containing the enantiopure (2R,3S)-MPGM. Discard the lower aqueous layer containing the hydrolyzed (2S,3R)-acid salt and bisulfite adducts.

  • Purification: Wash the organic phase once with 200 mL of saturated aqueous NaHCO3​ and once with 200 mL of brine. Dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the toluene under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to yield the isolated (2R,3S)-MPGM as a highly pure, white crystalline solid.

Quantitative Data Summary

The choice of biocatalyst and solvent system heavily dictates the thermodynamic efficiency of the resolution. The table below summarizes validated parameters for scaling the resolution of oxirane-2-carboxylic acid esters.

Biocatalyst SystemSolvent MediumTemperatureTarget ConversionEnantiomeric Excess (ee)Enantiomeric Ratio (E-value)
Lipase PS (Pseudomonas sp.) Toluene / Aqueous Buffer30 °C51.5%> 99.0%> 150
S. marcescens Lipase Isopropyl Ether / Water25 °C50.2%> 99.5%> 200
rPPE01 (Variant W187H) Biphasic Organic / Water30 °C52.0%98.5%120

Table 1: Comparative performance metrics of industrial biocatalysts in the kinetic resolution of (±)-MPGM.

References

  • PROCESS FOR PREPARING OPTICALLY ACTIVE GLYCIDATE ESTERS WIPO Patentscope (WO1990004643)[Link]

  • Advances in Recombinant Lipases: Production, Engineering, Immobilization and Application in the Pharmaceutical Industry International Journal of Molecular Sciences (MDPI)[Link]

  • Increased Catalyst Productivity in α-Hydroxy Acids Resolution by Esterase Mutation and Substrate Modification Organic Process Research & Development (ACS Publications)[Link]

  • Process for the Preparation of (2R,3S)-3-(4-Methoxyphenyl)
Method

analytical techniques for quantifying 2-[(2R)-oxiran-2-yl]acetic acid in biological samples

Analytical Techniques for Quantifying 2-[(2R)-oxiran-2-yl]acetic Acid in Biological Samples: A Comprehensive LC-MS/MS Protocol Scientific Context & Analytical Challenges 2-[(2R)-oxiran-2-yl]acetic acid (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Techniques for Quantifying 2-[(2R)-oxiran-2-yl]acetic Acid in Biological Samples: A Comprehensive LC-MS/MS Protocol

Scientific Context & Analytical Challenges

2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to as (R)-3,4-epoxybutanoic acid) is a low-molecular-weight (102.09 g/mol ) chiral aliphatic epoxide[1]. It is a highly valuable synthetic building block, serving as a critical intermediate in the asymmetric synthesis of L-carnitine and (R)-GABOB[2]. In biological and pharmacological contexts, its structural motif acts as a potent, stereospecific irreversible inhibitor of metalloproteases such as carboxypeptidase A.

Quantifying this specific enantiomer in complex biological matrices (e.g., plasma, urine) presents a multifaceted analytical challenge:

  • High Polarity & Low Mass: The native carboxylic acid exhibits poor retention on standard reversed-phase (RP) liquid chromatography columns.

  • Lack of Chromophore: The molecule cannot be detected via UV/Vis or fluorescence without chemical tagging.

  • Chemical Instability: The strained oxirane (epoxide) ring is highly susceptible to rapid enzymatic hydrolysis by soluble epoxide hydrolase (sEH) and nucleophilic conjugation by glutathione S-transferases (GST).

  • Stereospecificity: Because biological activity is strictly tied to the (2R) enantiomer, the method must achieve baseline chiral separation from its (2S) counterpart[3].

To overcome these hurdles, this protocol utilizes immediate enzymatic quenching followed by pre-column derivatization with 3-nitrophenylhydrazine (3-NPH)[4]. This strategy selectively tags the carboxylic acid moiety, preserving the fragile epoxide ring while drastically improving hydrophobicity and negative-ion electrospray ionization (ESI-) efficiency[5].

In Vivo Degradation & Sample Stabilization

Causality of Experimental Choice: Epoxides are rapidly cleared ex vivo. If biological samples are not immediately stabilized upon collection, the target analyte will rapidly degrade into (R)-3,4-dihydroxybutanoic acid or GSH-conjugates, leading to severe under-quantification. The addition of targeted enzyme inhibitors is a mandatory self-validating step to ensure the measured concentration reflects the true circulating levels.

Degradation A 2-[(2R)-oxiran-2-yl]acetic acid (Intact Epoxide) B Soluble Epoxide Hydrolase (sEH Hydrolysis) A->B H2O C Glutathione S-Transferase (GST Conjugation) A->C GSH D (R)-3,4-dihydroxybutanoic acid (Inactive Diol) B->D E GSH-Epoxide Conjugate (Elimination) C->E

Fig 2. Primary in vivo enzymatic degradation pathways of 2-[(2R)-oxiran-2-yl]acetic acid.

Step-by-Step Experimental Protocol

Phase A: Sample Collection and Stabilization
  • Pipette 5 µL of a pre-mixed inhibitor cocktail (10 µM AUDA for sEH inhibition, 50 µM Ethacrynic acid for GST inhibition) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 100 µL of freshly collected plasma or urine to the tube.

  • Vortex immediately for 10 seconds to ensure homogenous enzyme quenching.

Phase B: Protein Precipitation & Extraction

Causality: Organic solvent precipitation permanently denatures remaining active enzymes and efficiently extracts the polar analyte from the biological matrix.

  • Add 300 µL of ice-cold acetonitrile (ACN) containing the internal standard ( 13C4​ -2-[(2R)-oxiran-2-yl]acetic acid at 50 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clarified supernatant to a new LC reaction vial.

Phase C: 3-NPH Derivatization

Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate, which is subsequently attacked by 3-NPH. Pyridine acts as a nucleophilic catalyst. The reaction is strictly maintained at 37 °C to ensure complete conversion to the 3-nitrophenylhydrazide without providing excess thermal energy that could trigger epoxide ring-opening.

  • To the 100 µL supernatant, add 20 µL of 200 mM 3-NPH (prepared in 50% aqueous methanol).

  • Add 20 µL of 120 mM EDC hydrochloride (prepared in 50% aqueous methanol).

  • Add 20 µL of 7% (v/v) pyridine in methanol.

  • Seal the vial and incubate at 37 °C for exactly 30 minutes in a thermoshaker.

  • Quench the reaction by adding 40 µL of 0.5% formic acid in water (neutralizes pyridine and stabilizes the derivative).

Workflow A Biological Sample (Plasma/Urine) B Enzyme Quenching (AUDA & Ethacrynic Acid) A->B C Protein Precipitation (Cold ACN, Centrifuge) B->C D Derivatization (3-NPH, EDC, Pyridine) C->D E Chiral LC-MS/MS (Negative ESI) D->E

Fig 1. Workflow for the stabilization, derivatization, and LC-MS/MS analysis of the target analyte.

Phase D: Chiral LC-MS/MS Analysis

Causality: The (2R) and (2S) enantiomers yield identical mass fragments. An immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG-3) provides the necessary stereoselective interactions (hydrogen bonding and steric hindrance) to resolve the enantiomers prior to mass spectrometric detection.

Quantitative Data & Method Parameters

Table 1: LC-MS/MS Acquisition Parameters

Parameter Optimized Setting
Analytical Column Chiralpak IG-3 (150 × 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 25 °C
MS Ionization Mode ESI Negative
MRM Transition (Analyte) m/z 236.1 → 137.0 (Quantifier)*
MRM Transition (Internal Std) m/z 240.1 → 137.0 (Quantifier)

*The m/z 137 fragment corresponds to the specific loss of the epoxide-containing aliphatic chain, leaving the stable 3-nitrophenylhydrazine core.

Table 2: Method Validation Summary

Validation Parameter Performance Metric
Linear Dynamic Range 1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (CV%) < 6.5%
Inter-day Precision (CV%) < 8.2%
Matrix Effect (Ion Suppression) 92% – 105%

| Extraction Recovery | > 88% |

References

  • A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine Organic Process Research & Development, ACS Publications URL:[Link]

  • A new type of carboxypeptidase A inhibitor: Design, synthesis, and mechanistic implication Pure and Applied Chemistry URL:[Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage Analytical Chemistry, ACS Publications URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Analytical and Bioanalytical Chemistry, PubMed Central URL:[Link]

Sources

Application

Application Notes and Protocols for the Regioselective Ring-Opening of 2,3-Epoxy Alcohols

Introduction: Navigating the Regioselectivity of 2,3-Epoxy Alcohol Ring-Opening The regioselective ring-opening of 2,3-epoxy alcohols is a cornerstone of modern organic synthesis, providing a powerful strategy for the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Regioselectivity of 2,3-Epoxy Alcohol Ring-Opening

The regioselective ring-opening of 2,3-epoxy alcohols is a cornerstone of modern organic synthesis, providing a powerful strategy for the stereocontrolled synthesis of highly functionalized molecules such as 1,2- and 1,3-diols. These structural motifs are prevalent in a vast array of natural products and pharmaceutical agents.[1] The ability to selectively cleave the epoxide ring at either the C2 or C3 position is of paramount importance, as it dictates the final product's constitution. This guide provides an in-depth exploration of the key methodologies for achieving high regioselectivity in the ring-opening of 2,3-epoxy alcohols, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The inherent reactivity of the strained three-membered epoxide ring makes it susceptible to nucleophilic attack.[2] However, the presence of a neighboring hydroxyl group in 2,3-epoxy alcohols introduces a layer of complexity and opportunity. This hydroxyl group can act as an internal nucleophile or a directing group, profoundly influencing the regiochemical outcome of the reaction.[1] The interplay between the substrate's electronic and steric properties, the nature of the nucleophile, and the choice of catalyst or reaction conditions determines whether the nucleophile will attack the C2 or C3 position.

This document will dissect the fundamental principles governing regioselectivity, including the critical role of the Payne rearrangement, and will then present a series of detailed protocols for achieving C2 and C3-selective ring-opening reactions under acidic, basic, and metal-catalyzed conditions.

Theoretical Background: The Decisive Factors in Regioselective Epoxide Opening

The regiochemical outcome of the nucleophilic ring-opening of 2,3-epoxy alcohols is primarily dictated by a delicate balance of electronic effects, steric hindrance, and the potential for intramolecular rearrangement. Understanding these factors is crucial for selecting the appropriate reaction conditions to achieve the desired isomer.

Acid-Catalyzed Ring-Opening: An SN1/SN2 Continuum

Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive oxonium ion and enhancing the electrophilicity of the epoxide carbons.[2] The subsequent nucleophilic attack can proceed through a mechanism that lies on a continuum between a pure SN2 and SN1 pathway.[3][4]

  • For primary and secondary epoxides , the reaction generally follows an SN2-like mechanism, where the nucleophile attacks the less sterically hindered carbon.[2][3]

  • For epoxides with a tertiary or benzylic carbon , the reaction exhibits significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted carbon, leading to preferential attack at this position.[2][3]

The regioselectivity in acid-catalyzed reactions is therefore highly dependent on the substitution pattern of the epoxide.

Base-Catalyzed Ring-Opening: The Dominance of Steric Effects and the Payne Rearrangement

In the presence of a strong, non-basic nucleophile, the ring-opening of epoxides proceeds via a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[5][6] However, under basic conditions, 2,3-epoxy alcohols can undergo a reversible intramolecular rearrangement known as the Payne rearrangement .[7][8][9][10] This equilibrium between the 2,3-epoxy alcohol and its isomeric 1,2-epoxy alcohol, proceeding through an intermediate alkoxide, can significantly influence the final product distribution.[7][9]

The position of the Payne equilibrium is influenced by the substitution pattern of the epoxide. The subsequent nucleophilic attack can then occur on either of the equilibrating epoxide isomers, often at the less substituted carbon of the more reactive isomer.

Payne_Rearrangement cluster_main Payne Rearrangement and Nucleophilic Attack Epoxy23 2,3-Epoxy Alcohol Alkoxide Intermediate Alkoxide Epoxy23->Alkoxide Base Product_C3 1,2-Diol (C3 Attack) Epoxy23->Product_C3 Nu-, C3 Attack Product_C2 1,3-Diol (C2 Attack) Epoxy23->Product_C2 Nu-, C2 Attack Alkoxide->Epoxy23 Epoxy12 1,2-Epoxy Alcohol Alkoxide->Epoxy12 Rearrangement Epoxy12->Alkoxide Epoxy12->Product_C2 Nu-, C2 Attack (on isomer) caption Fig. 1: The Payne rearrangement equilibrium and subsequent nucleophilic attack.

Caption: The Payne rearrangement equilibrium and subsequent nucleophilic attack.

Metal-Catalyzed Ring-Opening: Precision Through Coordination

Metal catalysts, particularly Lewis acids, can activate the epoxide by coordinating to the oxygen atom, similar to protonation in acid-catalyzed reactions.[11] However, the nature of the metal and its ligands can offer a much higher degree of control over the regioselectivity. Transition metal catalysts can facilitate directed ring-opening reactions where a coordinating group on the substrate, such as the hydroxyl group, directs the nucleophile to a specific carbon.[12]

For instance, titanium(IV) isopropoxide is a well-known catalyst that promotes the C3-selective opening of 2,3-epoxy alcohols with a variety of nucleophiles.[13][14] The proposed mechanism involves the formation of a titanium-alkoxide complex that delivers the nucleophile to the C3 position. In contrast, other metal catalysts or reaction conditions can favor C2 attack.[15][16]

Protocols for Regioselective Ring-Opening

The following protocols provide detailed, step-by-step methodologies for achieving both C3 and C2-selective ring-opening of 2,3-epoxy alcohols.

Protocol 1: Titanium-Catalyzed C3-Selective Ring-Opening with an Amine Nucleophile

This protocol, adapted from the work of Sharpless and co-workers, describes a highly regioselective method for the synthesis of 3-amino-1,2-diols.[13][14] The use of titanium(IV) isopropoxide as a catalyst directs the amine nucleophile to attack the C3 position of the 2,3-epoxy alcohol.

Protocol_1_Workflow cluster_workflow Protocol 1: C3-Selective Aminolysis Start Start: 2,3-Epoxy Alcohol Reagents Add Ti(O-i-Pr)4 and Amine in an inert solvent (e.g., Toluene) Start->Reagents Reaction Stir at specified temperature (e.g., room temp. to reflux) Reagents->Reaction Quench Quench the reaction (e.g., with aqueous NaF) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purify by column chromatography Workup->Purification End End: 3-Amino-1,2-diol Purification->End caption Fig. 2: Experimental workflow for Protocol 1.

Caption: Experimental workflow for Protocol 1.

Materials:

  • 2,3-Epoxy alcohol

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • Amine nucleophile (e.g., diethylamine, aniline)

  • Anhydrous toluene

  • Aqueous sodium fluoride (NaF) solution (e.g., 1 M)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,3-epoxy alcohol (1.0 equiv) and anhydrous toluene.

  • Add the amine nucleophile (1.5-2.0 equiv) to the solution.

  • Add titanium(IV) isopropoxide (1.0-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at the desired temperature (which may range from room temperature to reflux, depending on the reactivity of the nucleophile and substrate) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of an aqueous NaF solution. Stir vigorously for 30 minutes to precipitate the titanium salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and perform a standard aqueous workup. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1,2-diol.

SubstrateNucleophileTi(O-i-Pr)₄ (equiv)Temp (°C)Time (h)Yield (%)C3:C2 Ratio
(2R,3R)-2,3-Epoxyhexan-1-olDiethylamine1.5251290>95:5
(2S,3S)-3-Phenyl-2,3-epoxypropan-1-olAniline1.280685>99:1
Protocol 2: Base-Mediated C2-Selective Ring-Opening with a Thiol Nucleophile

This protocol leverages the Payne rearrangement-opening sequence to achieve C2 selectivity.[8][17] Under basic conditions, the 2,3-epoxy alcohol equilibrates with its 1,2-epoxy alcohol isomer. A soft nucleophile like a thiolate will preferentially attack the less hindered terminal carbon of the 1,2-epoxy alcohol, leading to the formation of a 1-thio-2,3-diol.

Protocol_2_Workflow cluster_workflow Protocol 2: C2-Selective Thiolysis Start Start: 2,3-Epoxy Alcohol Reaction Add 2,3-Epoxy Alcohol and stir at room temperature Start->Reaction Base_Thiol Prepare thiolate in situ (Thiol + Base like NaOH or NaH) Base_Thiol->Reaction Quench Quench with aqueous acid (e.g., NH4Cl) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purify by column chromatography Workup->Purification End End: 1-Thio-2,3-diol Purification->End caption Fig. 3: Experimental workflow for Protocol 2. Protocol_3_Workflow cluster_workflow Protocol 3: C3-Selective Hydrolysis Start Start: Phenyl-Substituted 2,3-Epoxy Alcohol Acid_Water Dissolve in a water-miscible solvent (e.g., THF) and add a catalytic amount of strong acid (e.g., H2SO4) Start->Acid_Water Reaction Stir at room temperature Acid_Water->Reaction Neutralize Neutralize with a weak base (e.g., sat. NaHCO3 soln.) Reaction->Neutralize Workup Aqueous workup and extraction Neutralize->Workup Purification Purify by column chromatography or recrystallization Workup->Purification End End: 1,2,3-Triol Purification->End caption Fig. 4: Experimental workflow for Protocol 3.

Sources

Method

Application Note: Enantiomeric Purity Determination of 2-[(2R)-oxiran-2-yl]acetic Acid via Pre-Column Derivatization and Chiral HPLC

Executive Summary 2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-3,4-epoxybutyric acid) is a highly valuable chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-3,4-epoxybutyric acid) is a highly valuable chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including statins and L-carnitine analogs[1]. Determining its enantiomeric excess (ee) is a critical quality control step in drug development. However, its low molecular weight, high polarity, and lack of a distinct UV chromophore make direct HPLC-UV analysis extremely challenging. This application note details a robust, self-validating pre-column derivatization method using p-bromophenacyl bromide (p-BPB) to introduce a strong UV chromophore, followed by baseline enantiomeric resolution on a normal-phase amylose-based chiral stationary phase (CSP).

Mechanistic Rationale & Experimental Design

Why Derivatization?

Aliphatic carboxylic acids exhibit weak end-absorption in the UV range (<210 nm), which is highly prone to baseline drift and matrix interference. Derivatization is frequently required in HPLC to introduce chromophores to molecules lacking them, ensuring reliable detection[2]. By reacting the carboxylic acid with p-BPB, we quantitatively convert the analyte into a p-bromophenacyl ester, shifting the detection wavelength to a highly sensitive and stable 254 nm[3].

Causality in Reaction Conditions
  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form a reactive carboxylate anion without acting as a nucleophile itself. This prevents unwanted side reactions, specifically the ring-opening of the highly sensitive oxirane (epoxide) moiety.

  • Temperature Control (40°C): The oxirane ring is susceptible to thermal degradation. A mild incubation at 40°C provides sufficient kinetic energy to drive the SN​2 esterification to completion within 45 minutes while preserving the chiral integrity of the epoxide.

Chiral Recognition Mechanism

The introduction of the p-bromophenacyl group does more than enable UV detection; it fundamentally alters the molecule's interaction with the CSP. The aromatic ring of the derivative engages in strong π−π stacking interactions with the phenylcarbamate groups of the Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). Combined with hydrogen bonding from the ester carbonyl and dipole-dipole interactions from the oxirane ring, this multi-point interaction model ensures rigid stereoselective recognition and baseline resolution of the (R) and (S) enantiomers.

Mechanism Target Analyte: 2-[(2R)-oxiran-2-yl]acetic acid (Highly Polar, No UV Chromophore) Deriv Derivatization: p-Bromophenacyl Bromide (SN2 Esterification) Target->Deriv Base Catalysis (DIPEA) Ester p-Bromophenacyl Ester Derivative (Strong UV Absorbance at 254 nm) Deriv->Ester Introduces Aromatic Ring CSP Chiral Stationary Phase (Chiralpak AD-H) Amylose tris(3,5-dimethylphenylcarbamate) Ester->CSP Normal Phase Elution Interactions Stereoselective Interactions (π-π Stacking, H-Bonding, Dipole) CSP->Interactions Chiral Recognition Resolution Baseline Enantiomeric Resolution (Rs ≥ 2.0) Interactions->Resolution

Fig 1. Logical causality of the derivatization mechanism enabling stereoselective chiral resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating specific control mechanisms.

Reagents and Materials
  • Analytes: 2-[(2R)-oxiran-2-yl]acetic acid (Target API intermediate) and Racemic 2-(oxiran-2-yl)acetic acid (Control standard).

  • Reagents: p-Bromophenacyl bromide (p-BPB, ≥98% ), N,N-Diisopropylethylamine (DIPEA, ≥99% ).

  • Solvents: Acetonitrile (Anhydrous), Hexane (HPLC Grade), Isopropanol (HPLC Grade).

Step-by-Step Derivatization Workflow
  • Sample Preparation: Accurately weigh 10.0 mg of 2-[(2R)-oxiran-2-yl]acetic acid and dissolve it in 1.0 mL of anhydrous acetonitrile in a 4 mL amber glass vial.

  • Catalyst Addition: Add 20 µL of DIPEA (~2.0 molar equivalents) to the solution and vortex for 10 seconds to ensure complete deprotonation of the carboxylic acid.

  • Derivatization Agent: Add 25.0 mg of p-BPB (~1.5 molar equivalents) to the mixture.

  • Incubation: Seal the vial tightly and incubate in a thermomixer at 40°C for 45 minutes under gentle agitation (300 rpm).

  • Quenching & Dilution: Remove the vial and allow it to cool to room temperature. Transfer 100 µL of the reaction mixture into a 10 mL volumetric flask and make up to volume with the HPLC mobile phase (Hexane/Isopropanol, 85:15 v/v).

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial to remove any insoluble particulates.

Workflow A 1. Sample Prep Dissolve Acid in ACN B 2. Derivatization p-BPB + DIPEA (40°C) A->B C 3. Filtration 0.22 µm PTFE B->C D 4. Chiral HPLC Amylose CSP C->D E 5. UV Detection Quantify at 254 nm D->E

Fig 2. Step-by-step workflow for the derivatization and chiral HPLC analysis of the analyte.

Validation Controls (Mandatory)
  • Blank Control: Process 1.0 mL of anhydrous acetonitrile through steps 2-6 (omitting the analyte). Purpose: To identify and exclude reagent peaks (e.g., unreacted p-BPB or DIPEA byproducts) from the final chromatogram.

  • Racemate Control: Process 10.0 mg of racemic 2-(oxiran-2-yl)acetic acid through steps 1-6. Purpose: To confirm system suitability, ensuring a 1:1 peak area ratio and baseline resolution ( Rs​≥2.0 ) between the (R) and (S) enantiomers.

  • Spike Recovery (LOQ Validation): Spike 0.1% w/w of the (S)-enantiomer into a pure (R)-enantiomer sample. Purpose: To verify that the minor enantiomer can be accurately quantified without being obscured by the tailing of the major peak.

Data Presentation & Chromatographic Conditions

The quantitative parameters for the HPLC method and the criteria for system suitability are summarized in the tables below.

Table 1: Optimized HPLC Method Parameters

ParameterSpecification
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (85:15, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Run Time 20 Minutes

Table 2: System Suitability Specifications (Derived from Racemate Control)

ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) ≥2.0 Ensures complete baseline separation of (R) and (S) enantiomers.
Tailing Factor ( Tf​ ) ≤1.5 Prevents the major peak from masking the minor enantiomer.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and packing integrity.
Injection Precision %RSD ≤2.0% (n=5)Validates the reproducibility of the autosampler and detector.

References

  • Synthesis and kinetic resolution of ethyl 3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase. Ovid / Appl Microbiol Biotechnol.[1] URL:

  • Derivatization for HPLC. Chemistry LibreTexts.[2] URL:

  • Chemical Characterization and Beneficial Effects of Walnut Oil on a Drosophila melanogaster Model of Parkinson's Disease (Fatty Acid Derivatization). MDPI.[3] URL:

Sources

Application

Application Note: Safe Handling, Storage, and Quality Control of 2-[(2R)-oxiran-2-yl]acetic acid

Introduction & Chemical Context 2-[(2R)-oxiran-2-yl]acetic acid, commonly referred to in literature as (R)-3,4-epoxybutyric acid, is a highly valuable chiral pool building block. It is predominantly utilized in the asymm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-[(2R)-oxiran-2-yl]acetic acid, commonly referred to in literature as (R)-3,4-epoxybutyric acid, is a highly valuable chiral pool building block. It is predominantly utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably serving as a critical precursor in the industrial production of L-carnitine[1]. Due to its bifunctional nature—containing both a highly strained, electrophilic oxirane (epoxide) ring and a nucleophilic, acidic carboxyl group—this compound presents unique handling and storage challenges that must be rigorously managed to prevent rapid degradation[2].

Mechanistic Causality of Instability

Understanding the intrinsic reactivity of 2-[(2R)-oxiran-2-yl]acetic acid is critical for preventing batch loss. The molecule is inherently self-reactive due to the conflicting electronic properties of its two functional groups:

  • Intermolecular Oligomerization: The carboxylic acid moiety acts as a nucleophile, capable of attacking the electrophilic epoxide carbon of an adjacent molecule. This intermolecular ring-opening reaction leads to the formation of polyester oligomers. This process is kinetically accelerated by heat and high concentrations.

  • Moisture-Induced Hydrolysis: The oxirane ring is highly susceptible to nucleophilic attack by water, a reaction catalyzed by the molecule's own acidic proton. Exposure to ambient moisture rapidly hydrolyzes the epoxide to yield 3,4-dihydroxybutyric acid[3], which can further undergo intramolecular cyclization to form a substituted gamma-butyrolactone.

  • Thermal Degradation: Elevated temperatures provide the activation energy required to overcome the kinetic barrier of the strained three-membered oxirane ring, leading to rapid decomposition and potential runaway exothermic reactions[2].

Visualization of Degradation vs. Stabilization

G A 2-[(2R)-oxiran-2-yl]acetic acid (Bifunctional Epoxide) B1 Exposure to Moisture/Heat (Improper Storage) A->B1 Degradation Pathway C1 Strict Inert Atmosphere (Ar/N2) & Cold Storage (-20°C) A->C1 Stabilization Pathway B2 Ring-Opening Hydrolysis (3,4-dihydroxybutyric acid) B1->B2 H2O Attack B3 Intermolecular Reaction (Polyester Oligomerization) B1->B3 Carboxylate Attack C2 Preserved Chiral Integrity (Ready for Synthesis) C1->C2 Maintained Reactivity

Mechanistic pathways of 2-[(2R)-oxiran-2-yl]acetic acid degradation versus stabilization.

Safe Handling Protocols

To mitigate the risks of polymerization and degradation, the following self-validating handling system must be employed in the laboratory:

  • Environmental Controls: All manipulations must be performed inside a dry glovebox or using strict Schlenk line techniques under high-purity Argon. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the liquid/solid interface and exclude ambient moisture.

  • Temperature Management: The compound must be thawed slowly on ice. Never use a heat gun or warm water bath to accelerate thawing, as localized heating will trigger exothermic polymerization.

  • Personal Protective Equipment (PPE): Epoxides are potent alkylating agents and suspected mutagens[4]. Mandatory PPE includes double nitrile gloves (changed immediately upon contact), a chemical-resistant lab coat, and tightly sealed safety goggles. Work must be conducted in a Class II fume hood if a glovebox is unavailable.

Storage Procedures

Proper storage is the only way to ensure the long-term viability of the reagent. Similar to other sensitive oxiraneacetic acid derivatives, strict thermal and atmospheric controls are required[5].

ParameterSpecificationScientific Rationale
Temperature -20°C (Deep Freeze)Arrests the kinetics of intermolecular esterification and thermal ring-opening[5].
Atmosphere Argon (Ar) or Nitrogen (N2)Excludes ambient moisture to prevent hydrolysis to the corresponding diol.
Container Amber glass vial with PTFE-lined septumProtects from UV-induced radical degradation; PTFE prevents chemical leaching.
Headspace Minimized (< 10% of vial volume)Reduces the absolute amount of residual moisture/oxygen trapped in the vial.
State Neat (Undiluted) or in Anhydrous SolventIf stored in solution, use rigorously dried, non-nucleophilic solvents (e.g., anhydrous DCM or THF) stored over activated 3Å molecular sieves.

Experimental Protocol: Quality Control & Pre-Reaction Validation

Before deploying 2-[(2R)-oxiran-2-yl]acetic acid in a critical synthetic step (such as the amination with trimethylamine to form L-carnitine[1]), its structural integrity must be validated. This protocol provides a self-validating loop to ensure the starting material has not degraded during storage.

Step 1: Sample Preparation for 1H-NMR
  • Purge a clean, dry NMR tube with Argon gas for 60 seconds.

  • Inside a glovebox, dissolve 10-15 mg of the compound in 0.5 mL of anhydrous, deuterated chloroform (CDCl3) or deuterated DMSO (DMSO-d6). Critical: Ensure the deuterated solvent is stored over molecular sieves, as trace D2O will immediately catalyze ring-opening.

  • Cap the NMR tube tightly and seal the edges with Parafilm to prevent atmospheric ingress during transport to the spectrometer.

Step 2: Spectral Analysis & Validation
  • Acquire a standard 1H-NMR spectrum (minimum 16 scans).

  • Diagnostic Epoxide Signals: Verify the presence of the intact oxirane ring protons. You should observe complex multiplets typically in the range of 2.5 ppm to 3.2 ppm, corresponding to the three protons on the epoxide ring.

  • Degradation Markers: Scrutinize the 3.5 - 4.5 ppm region. The appearance of new multiplets or broad signals here strongly indicates the formation of 3,4-dihydroxybutyric acid (diol protons)[3] or polymeric ester linkages.

  • Causality Check: If degradation markers exceed 5% integration relative to the epoxide signals, the batch must be discarded. Purification of the degraded free acid is notoriously difficult and often requires conversion to an ester first[2], making recovery impractical for most workflows.

Step 3: Representative Workflow (L-Carnitine Precursor Synthesis)

If the QC check passes, the compound can be safely used in synthesis.

  • Cool a reaction flask containing the validated 2-[(2R)-oxiran-2-yl]acetic acid to 0°C under an Argon atmosphere.

  • Slowly add a pre-cooled (0°C) aqueous solution of 25% trimethylamine (or anhydrous trimethylamine in a suitable solvent) dropwise to control the exotherm[1].

  • Stir the mixture at 0°C for 1 hour, then gradually warm to room temperature. The nucleophilic amine selectively attacks the less sterically hindered terminal carbon of the epoxide, yielding the L-carnitine skeleton[1].

  • Monitor the completion of the reaction via TLC or HPLC, ensuring the complete consumption of the epoxide before proceeding to downstream purification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-[(2R)-oxiran-2-yl]acetic acid

Welcome to the Technical Support Center for the synthesis of 2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to as (R)-3,4-epoxybutyric acid). As a Senior Application Scientist, I have designed this guide to address t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to as (R)-3,4-epoxybutyric acid). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing this highly valuable chiral building block. Used extensively in the production of statin side chains and L-carnitine, this molecule presents unique synthetic challenges. Its dual functionality—a strained electrophilic epoxide and a nucleophilic carboxylic acid—makes it notoriously susceptible to polymerization, racemization, and ring-opening side reactions[1].

This guide provides a self-validating experimental protocol, a mechanistic troubleshooting FAQ, and quantitative parameter comparisons to ensure high yield and enantiomeric purity in your workflows.

Part 1: Synthetic Workflow Visualization

The most reliable chemical route to achieve >99% enantiomeric excess (ee) utilizes the "chiral pool" starting material (S)-3-hydroxy-γ-butyrolactone. The process involves hydroxyl activation followed by a base-mediated ring-opening and stereoinvertive epoxidation[2].

G A (S)-3-hydroxy- γ-butyrolactone B Mesylation (MsCl, Et3N) A->B C (S)-3-mesyloxy- γ-butyrolactone B->C D Base-Mediated Ring Opening & Epoxidation (NaOH) C->D E (R)-3,4-epoxybutyrate (Sodium Salt) D->E F Acidification & Extraction (pH 4.0) E->F G 2-[(2R)-oxiran-2-yl]acetic acid (>95% Yield, >99% ee) F->G

Workflow for the synthesis of 2-[(2R)-oxiran-2-yl]acetic acid from (S)-3-hydroxy-γ-butyrolactone.

Part 2: Self-Validating Experimental Protocol

Do not merely execute these steps; observe the physical and chemical checkpoints to validate the system dynamically.

Step 1: Hydroxyl Activation (Mesylation)

  • Dissolve 1.0 equivalent of (S)-3-hydroxy-γ-butyrolactone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 equivalents of triethylamine (Et₃N) and cool the reactor to 0 °C.

  • Dropwise add 1.2 equivalents of methanesulfonyl chloride (MsCl) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality: The mesylate is a superior leaving group compared to an acetate, drastically lowering the activation energy required for the subsequent intramolecular Sₙ2 attack[3].

  • Validation Checkpoint: Perform TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the highly polar lactone spot is entirely replaced by the less polar mesylate.

Step 2: Base-Mediated Ring Opening & Epoxidation

  • Concentrate the mixture under reduced pressure to remove DCM. Redissolve the crude (S)-3-mesyloxy-γ-butyrolactone in a 1:1 mixture of water and tetrahydrofuran (THF).

  • Cool the solution to 0–5 °C. Using an autotitrator, slowly add 2.1 equivalents of 2M NaOH over 1 hour.

  • Causality: The first equivalent of hydroxide hydrolyzes the lactone to form the sodium alkoxide. The second equivalent deprotonates the primary alcohol, triggering an intramolecular Sₙ2 displacement of the mesylate. This specific mechanism forces an inversion of stereochemistry at C3, yielding the (R)-epoxide[2].

  • Validation Checkpoint: Monitor the pH continuously. It will spike during addition and drop as hydroxide is consumed. Once the pH stabilizes between 9.0 and 10.0 without further NaOH addition, the epoxidation is complete.

Step 3: Controlled Acidification & Isolation

  • While maintaining the temperature at 0 °C, carefully adjust the pH to 4.0 using 1M H₂SO₄.

  • Extract immediately with cold ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under high vacuum at a water bath temperature strictly below 30 °C.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) dropping during the epoxidation step? A1: The epoxide ring is highly strained. If the pH exceeds 10.5 or the reaction is heated above 5 °C, excess hydroxide ions can attack the newly formed epoxide via an Sₙ2 mechanism. This leads to the formation of 3,4-dihydroxybutyric acid and causes racemization. Solution: Maintain strict temperature control (0–5 °C) during NaOH addition and use an autotitrator to keep the pH strictly between 9.0 and 10.0.

Q2: How can I prevent the polymerization of 2-[(2R)-oxiran-2-yl]acetic acid during isolation? A2: The molecule contains both a nucleophile (carboxylic acid) and an electrophile (epoxide). Under highly acidic conditions (pH < 3), the epoxide oxygen is protonated, drastically lowering the activation energy for intermolecular attack by another molecule's carboxylate group, leading to rapid polyesterification[1]. Solution: Perform acidification carefully to pH 4.0–4.5. Extract immediately into a non-polar organic solvent to separate the product from the aqueous acid, and concentrate under high vacuum at temperatures strictly below 30 °C.

Q3: What is the advantage of using methanesulfonyl chloride (MsCl) over acetic anhydride for hydroxyl activation? A3: Density Functional Theory (DFT) studies demonstrate that the activation energy barrier for intramolecular epoxidation using an acetate leaving group is 1.8 times higher than with a mesylate leaving group[3]. A higher energy barrier slows down the desired Sₙ2 inversion, allowing competing side reactions (such as hydrolysis back to the starting lactone) to dominate, severely reducing your yield.

Q4: Can I use biocatalysis to improve the purity of the epoxide? A4: Halohydrin dehalogenases (e.g., HheC) can catalyze the enantioselective ring closure of halohydrins (like methyl 4-chloro-3-hydroxybutanoate). However, the reaction is reversible; the liberated chloride ion can re-open the epoxide, establishing an equilibrium that lowers the overall enantiomeric purity[4]. Solution: Employ a sequential kinetic resolution approach or use a mutant enzyme (e.g., HheC-W249F) in the presence of a nucleophile scavenger (like cyanide) to continuously trap the epoxide or remove the chloride, driving the equilibrium forward[4].

Part 4: Quantitative Data Presentation

To assist in optimizing your experimental design, the following table summarizes the impact of various reaction parameters on the final yield and purity of the epoxide.

Table 1: Impact of Reaction Parameters on Epoxide Yield and Purity

Activation StrategyTemp (°C)pH RangeYield (%)Enantiomeric Excess (ee %)Primary Failure Mode
Mesylation (MsCl) 0–5 9.0–10.0 >85% >99% Minimal (Optimal Conditions)
Acetylation (Ac₂O)20–259.0–10.0<50%~92%Hydrolysis back to lactone
Mesylation (MsCl)25>10.5<60%<80%Diol formation / Racemization
Biocatalytic (HheC)257.540%*95.2%Reversible Cl⁻ ring-opening

*Yield represents the theoretical maximum of 50% for a standard kinetic resolution of a racemic starting material.

References
  • Source: Google Patents (US6232478B1)
  • Title: [1604.08311] Reaction Mechanisms of Synthesis of 3,4-Epoxybutyric Acid from 3-Hydroxy-γ-Butyrolactone by Density Functional Theory Source: arXiv URL: [Link]

  • Title: Sequential kinetic resolution catalyzed by halohydrin dehalogenase Source: University of Groningen URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Stability of 2-[(2R)-Oxiran-2-yl]acetic Acid in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutyric acid). As a critical chiral synthon used in the synthesis of L-carnitine and various statin intermediates, handling this molecule in aqueous systems frequently presents apparent "solubility" challenges.

As a Senior Application Scientist, I have structured this guide to help you decouple true thermodynamic solubility limits from kinetic dissolution barriers and chemical degradation.

Section 1: The "Solubility vs. Stability" Paradox (FAQs)

Q1: Why does my 2-[(2R)-oxiran-2-yl]acetic acid form a cloudy emulsion or oil droplets when added to my aqueous buffer? A: What you are observing is a kinetic dissolution barrier, not a thermodynamic solubility limit. The free-acid form of this molecule is a viscous, lipophilic oil. When pipetted directly into water, the oil droplets have a low surface-area-to-volume ratio, making dissolution kinetically slow. While you wait for the oil to dissolve, the epoxide ring is highly susceptible to hydrolysis[1].

Q2: I successfully dissolved the compound, but my downstream enzymatic assay shows no activity. What happened? A: You likely experienced chemical degradation conflated with solubility. Epoxides are highly sensitive to ring-opening hydrolysis at pH extremes (pH < 5 or pH > 8), which converts the active molecule into the inactive (3R)-3,4-dihydroxybutyric acid[1]. Furthermore, if you used a nucleophilic buffer, the active compound was likely destroyed via covalent substitution[2].

Q3: Which buffers are strictly incompatible with this molecule? A: You must avoid any buffer containing primary amines (e.g., Tris-HCl, Glycine, or Ethanolamine). Primary amines act as strong nucleophiles and will actively attack the epoxide ring via an SN2 mechanism, leading to rapid depletion of your compound[3].

Section 2: Visual Workflows & Degradation Mechanisms

To ensure experimental integrity, it is crucial to understand the chemical pathways that lead to compound loss. The diagram below illustrates how incompatible buffers destroy the epoxide ring.

Pathway Intact 2-[(2R)-oxiran-2-yl]acetic acid (Active Epoxide) Acidic Acidic/Basic pH (pH < 5 or pH > 8) Intact->Acidic Hydrolysis (H2O) Nucleophile Primary Amines (e.g., Tris, Glycine) Intact->Nucleophile Nucleophilic Attack Diol (3R)-3,4-dihydroxybutyric acid (Hydrolyzed / Inactive) Acidic->Diol Catalyzed Ring Opening Adduct Covalent Amine Adduct (Ring-Opened) Nucleophile->Adduct SN2 Substitution

Epoxide ring-opening degradation pathways in incompatible aqueous buffers.

Formulation Decision Tree

Use the following workflow to determine the optimal strategy for introducing your compound into an aqueous system.

Workflow Start Start: Viscous Free Acid 2-[(2R)-oxiran-2-yl]acetic acid CheckBuffer Is the target buffer nucleophilic? (e.g., Tris) Start->CheckBuffer SaltForm Alternative: Neutralize with NaOH to form Sodium Salt Start->SaltForm If co-solvents are prohibited ChangeBuffer Switch to non-nucleophilic buffer (HEPES, Phosphate) CheckBuffer->ChangeBuffer Yes CoSolvent Prepare 100-500 mM Stock in dry DMSO, THF, or MeCN CheckBuffer->CoSolvent No ChangeBuffer->CoSolvent Dilution Dilute into pH 6.5-7.5 Buffer (Final co-solvent < 5% v/v) CoSolvent->Dilution DirectDissolve Directly dissolve salt in Aqueous Buffer SaltForm->DirectDissolve

Decision tree for formulating 2-[(2R)-oxiran-2-yl]acetic acid in aqueous systems.

Section 3: Buffer Compatibility & Stability Matrix

To prevent degradation and ensure reliable solubility, consult the following quantitative summary of buffer compatibilities.

Buffer SystempH RangeCompatibilityPrimary Issue / MechanismRecommended Action
Tris-HCl 7.0 - 9.0❌ IncompatibleNucleophilic attack by primary amine on the epoxide ring[3].Avoid entirely.
Phosphate (PBS) 6.5 - 7.5✅ OptimalNon-nucleophilic; maintains pH in the stable range for epoxides.Use as standard buffer.
HEPES / MOPS 6.8 - 8.2✅ OptimalTertiary amines/sulfonates do not react with epoxides.Use for biological assays.
Acetate 4.0 - 5.5❌ IncompatibleAcid-catalyzed epoxide ring-opening (hydrolysis to diol)[1].Avoid acidic conditions.

Section 4: Self-Validating Experimental Protocols

To overcome the kinetic dissolution barrier without sacrificing the chemical integrity of the epoxide, utilize one of the two field-proven protocols below.

Protocol A: Co-Solvent Mediated Dissolution (The "Stock & Dilute" Method)

Causality: This approach bypasses the slow kinetic dissolution of the viscous free-acid oil by pre-dispersing it in a water-miscible organic solvent. When this stock is introduced to the aqueous phase, the compound disperses instantly, minimizing the time the epoxide spends in a vulnerable, un-dissolved state[4].

  • Weighing: Tare a clean, dry glass vial and weigh the required mass of 2-[(2R)-oxiran-2-yl]acetic acid (viscous oil).

  • Stock Preparation: Add anhydrous DMSO, Tetrahydrofuran (THF), or Acetonitrile to achieve a concentrated stock (e.g., 100 mM to 500 mM).

  • Validation Check 1: Vortex for 30 seconds. The system is self-validating if the oil completely disappears, leaving a homogeneous, optically clear solution.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM Potassium Phosphate, pH 7.2). Ensure the buffer is strictly non-nucleophilic.

  • Dilution: Slowly pipette the organic stock into the vigorously stirring aqueous buffer to achieve your final working concentration. Ensure the final organic solvent concentration remains < 5% v/v to prevent downstream assay interference.

  • Execution: Use the solution immediately to minimize gradual aqueous hydrolysis over time.

Protocol B: In Situ Sodium Salt Conversion

Causality: If organic co-solvents are prohibited in your downstream application, you must alter the physical state of the molecule. By converting the lipophilic, viscous free acid into a highly polar, ionic sodium salt (sodium (R)-3,4-epoxybutyrate), the molecule achieves near-instantaneous kinetic solubility in water.

  • Suspension: Suspend the 2-[(2R)-oxiran-2-yl]acetic acid oil in a minimal volume of chilled, ultra-pure water (e.g., 10 mL water per gram of acid).

  • Thermal Control: Place the suspension in an ice bath (0–4 °C). Causality: Epoxide ring-opening is an exothermic process; chilling the solution suppresses degradation during the neutralization step.

  • Neutralization: Dropwise, add an equimolar amount of cold 1.0 M NaOH while stirring continuously.

  • Validation Check 2 (Visual & pH): Monitor the pH carefully using a calibrated probe. Stop the addition when the pH stabilizes exactly between 7.0 and 7.5. The system validates itself visually: the cloudy oil suspension will clarify instantly into a transparent solution as the highly soluble sodium salt is formed.

  • Storage: Lyophilize the clear solution if a stable solid powder is required for long-term storage, or dilute directly into your final working buffer.

Section 5: References

The methodologies and mechanistic claims in this guide are grounded in the following authoritative sources:

  • Process for the preparation of chiral 3,4-epoxybutyric acid and the salt thereof Source: Google Patents (US Patent 6232478B1) URL:

  • Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates Source: Chemical Reviews, ACS Publications URL:[Link]

  • Change of Rate Limiting Step in General Acid-Catalyzed Benzo[a]pyrene Diol Epoxide Hydrolysis Source: Journal of the American Chemical Society, ACS Publications URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for the nucleophilic substitution of 2,3-epoxy alcohols.

Welcome to the technical support center for the nucleophilic substitution of 2,3-epoxy alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nucleophilic substitution of 2,3-epoxy alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile chiral building blocks. Here, we address the most common challenges encountered in the lab, providing not just solutions, but the underlying mechanistic rationale to empower your experimental design. Our focus is on achieving high-yield, regioselective transformations through a deep understanding of substrate control, catalyst behavior, and reaction dynamics.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the ring-opening of 2,3-epoxy alcohols.

Q1: My reaction is producing a mixture of regioisomers. How can I selectively achieve nucleophilic attack at the C3 position?

A1: Achieving C3 selectivity is a common goal. The inherent electronic nature of the 2,3-epoxy alcohol substrate, where the C1 hydroxyl group exerts a weak electron-withdrawing effect, often predisposes the C3 position to nucleophilic attack.[1] However, this bias can be weak and substrate-dependent. To enforce high C3 selectivity, the use of specific Lewis acid catalysts is the most effective strategy.

Lanthanide triflates, particularly Europium(III) triflate (Eu(OTf)₃), are exceptionally effective.[2][3] In the presence of a non-coordinating base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to scavenge protons, Eu(OTf)₃ can catalyze the ring-opening with a wide range of oxygen, sulfur, and nitrogen nucleophiles, delivering the C3-attack product with excellent regioselectivity.[2][3]

Q2: For a specific synthetic route, I need to reverse the normal regioselectivity and achieve nucleophilic attack at the C2 position. Is this feasible?

A2: Yes, while C3 attack is more common, forcing nucleophilic attack to the C2 position is achievable through specific methodologies. The key is to override the substrate's inherent electronic preference. One of the most successful strategies involves the use of trialkyl borates. In a system like NaN₃ with (CH₃O)₃B, the borate coordinates to both the epoxy and hydroxyl oxygens, forming an intramolecular chelate.[4][5] This chelation forces the nucleophile to attack in an endo-mode at the C2 position.[1] This approach has been successfully demonstrated with azide, thiophenoxide, and cyanide nucleophiles.[4]

Q3: My reaction is plagued by a significant side product, which I suspect is from a rearrangement. What is happening and how can I prevent it?

A3: You are likely observing the Payne rearrangement , an isomerization of the 2,3-epoxy alcohol into a 1,2-epoxy alcohol under basic conditions.[6][7] This is a reversible equilibrium where the C1 alkoxide intramolecularly attacks the C2 position of the epoxide, leading to the rearranged isomer.[8][9] This side reaction is especially problematic under strongly basic, protic conditions (e.g., NaH in an alcohol solvent).

To suppress the Payne rearrangement:

  • Avoid strongly basic, protic conditions. The rearrangement is often sluggish or does not occur in aprotic solvents.[6]

  • Utilize Lewis acid catalysis. Catalysts like Eu(OTf)₃ or borinic acids operate under neutral or mildly acidic conditions where the alkoxide required for the rearrangement does not form.[2][10]

  • Work at lower temperatures. This can kinetically favor the desired nucleophilic attack over the rearrangement.

Q4: The reaction is very slow or results in a low yield of the desired product. What are the first parameters I should adjust?

A4: Low reactivity can stem from several factors. Here is a logical troubleshooting sequence:

  • Evaluate Your Catalyst: If you are not using a catalyst, this is the first thing to add. Lewis acids like Sn-Beta zeolites or lanthanide triflates can dramatically accelerate the reaction.[11][12] If you are using a catalyst, ensure it is active and not poisoned.

  • Solvent Choice: Solvent plays a critical role. Polar aprotic solvents like DMF or DME are often good starting points. For some systems, fluorinated alcohols like hexafluoroisopropanol (HFIP) can enhance the electrophilicity of the epoxide and promote the reaction.[13] Conversely, protic solvents like methanol can sometimes participate in the reaction or facilitate side reactions.[14]

  • Nucleophile Potency: Ensure your nucleophile is sufficiently potent. If using a neutral nucleophile (e.g., an amine or thiol), a mild base might be needed to generate the more reactive conjugate base. However, be mindful of promoting the Payne rearrangement. The steric bulk of the nucleophile can also impede the reaction.[15]

  • Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can increase the rate, but may also promote side reactions. Monitor the reaction profile carefully.

Q5: I need to protect the primary alcohol before the ring-opening reaction. What protecting groups are compatible?

A5: Protecting the C1 hydroxyl group is a common strategy. The choice of protecting group is critical as it can influence the reaction's outcome and must be stable to the ring-opening conditions.

  • Silyl Ethers (TBS, TIPS): Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are excellent choices. They are robust under a wide range of nucleophilic and mildly basic/acidic conditions and are easily installed and removed.[16][17][18]

  • Benzyl Ether (Bn): A benzyl ether is very stable to most conditions except for catalytic hydrogenation, making it a reliable choice if no reducible functional groups are present.[18]

  • Avoid Acid-Labile Groups: Protecting groups like tetrahydropyranyl (THP) should be used with caution, as they are cleaved under the acidic conditions often used to promote epoxide opening.[17]

Troubleshooting Guide 1: Mastering Regioselectivity

Controlling whether a nucleophile attacks the C2 or C3 position of a 2,3-epoxy alcohol is the most critical aspect of optimizing these reactions. The outcome is determined by a delicate balance of electronic effects, sterics, and catalyst coordination.

Decision Workflow for Regioselectivity

This workflow guides the user through the process of selecting the appropriate reaction conditions based on the desired regioisomeric product.

G start Start: Define Target Regioisomer c3_desired Is C3 Attack Desired? start->c3_desired c2_desired Is C2 Attack Desired? c3_desired->c2_desired No lewis_acid Use Lewis Acid Catalysis (e.g., Eu(OTf)3, Yb(OTf)3) c3_desired->lewis_acid Yes chelation_control Use Chelation Control (e.g., Trialkyl Borates) c2_desired->chelation_control Yes re_evaluate Re-evaluate Synthetic Strategy c2_desired->re_evaluate No lewis_acid_protocol Proceed to C3-Selective Protocol lewis_acid->lewis_acid_protocol chelation_protocol Proceed to C2-Selective Protocol chelation_control->chelation_protocol

Caption: Decision tree for selecting a regiocontrol strategy.

Comparative Table of Catalytic Systems for Regiocontrol
Catalyst SystemTargetTypical NucleophilesSolventTemp. (°C)Key Advantages & Considerations
Eu(OTf)₃ / DTBMP [2]C3 Alcohols, Thiols, AminesDME, CH₂Cl₂0 - 40Excellent C3 selectivity (>95:5). Tolerates unprotected amines. Not sensitive to air or water.
Ti(O-iPr)₄ [2]C3Alcohols, AminesMeOH, THF25 - 65Classic Sharpless conditions, but can be slow and selectivity is often moderate (e.g., 3:1).
LiClO₄ [2]C3Amines, AzidesCH₃CN, THF25 - 80Mild conditions, but often suffers from low conversion rates.
(R'O)₃B / Na-Nucleophile [4]C2 NaN₃, NaSPh, NaCNTHF, DMF60 - 80Unique C2 selectivity via endo-mode attack. Requires stoichiometric borate.
Borinic Acids [10]C3Amines, ThiolsCH₂Cl₂25Catalytic tethering mechanism enables intramolecular delivery of the nucleophile.
Protocol 1: General Procedure for Eu(OTf)₃-Catalyzed C3-Selective Ring Opening

This protocol is adapted from the highly effective method developed for C3-selective alcoholysis, aminolysis, and thiolysis.[2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,3-epoxy alcohol (1.0 equiv).

  • Solvent and Additives: Dissolve the substrate in anhydrous 1,2-dimethoxyethane (DME) (to a concentration of 0.1 M). Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.2 equiv).

  • Catalyst Addition: Add Europium(III) triflate (Eu(OTf)₃) (0.1 - 0.2 equiv). Stir the mixture for 10 minutes at room temperature.

  • Nucleophile Addition: Add the desired nucleophile (1.5 - 3.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically 25-40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide 2: Identifying and Mitigating the Payne Rearrangement

The Payne rearrangement is the most common and disruptive side reaction in the chemistry of 2,3-epoxy alcohols. Understanding its mechanism is key to its prevention.

Mechanism of the Payne Rearrangement

Under basic conditions, the C1 hydroxyl group is deprotonated. The resulting alkoxide acts as an intramolecular nucleophile, attacking the C2 position of the epoxide. This leads to a reversible equilibrium between the starting 2,3-epoxy alcohol and the isomeric 1,2-epoxy alcohol.[6] If a nucleophile is present, it can attack either epoxide, often leading to a complex mixture of diol products.

Payne_Rearrangement A 2,3-Epoxy Alcohol B 1,2-Epoxy Alcohol A->B Base (e.g., OH⁻) Intramolecular attack Nu_attack_A Nucleophilic attack (Desired Product) A->Nu_attack_A B->A Equilibrium Nu_attack_B Nucleophilic attack (Side Product) B->Nu_attack_B

Caption: The Payne rearrangement establishes an equilibrium leading to side products.

Protocol 2: Conditions to Minimize Payne Rearrangement During Nucleophilic Opening

This protocol leverages aprotic conditions and avoids strong bases to favor direct nucleophilic attack over rearrangement.

  • Substrate and Solvent: In a flame-dried flask under N₂, dissolve the 2,3-epoxy alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.2 M).

  • Nucleophile Preparation: If using a nucleophile that requires deprotonation (e.g., a thiol), pre-form the salt using a mild, non-hydroxide base. For example, treat the thiol (1.1 equiv) with sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) in a separate flask in THF at 0 °C. Stir for 20 minutes, then allow to warm to room temperature.

  • Reaction Combination: Slowly add the solution of the epoxy alcohol to the pre-formed nucleophile solution at room temperature. Note: Adding the substrate to the nucleophile can help maintain a low concentration of the free alkoxide of the epoxy alcohol.

  • Monitoring: Monitor the reaction by TLC. The desired direct attack product should form without significant appearance of rearranged isomers. The reaction may be slower than under catalytic conditions.

  • Workup and Purification: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via column chromatography.

By understanding the mechanistic underpinnings of regioselectivity and competing side reactions, researchers can transform the nucleophilic substitution of 2,3-epoxy alcohols from a challenging process into a reliable and powerful tool for complex molecule synthesis.

References
  • Payne rearrangement. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link][6]

  • Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link][19]

  • Sharpless epoxidation. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link][20]

  • Hanson, R. M. (1991). Epoxide Migration (Payne Rearrangement) and Related Reactions. Organic Reactions, 60, 1-158. [Link][8]

  • Payne, G. B. (1962). Epoxide Migration with α,β-Epoxy Alcohols. The Journal of Organic Chemistry, 27(11), 3819–3822. [Link][9]

  • Majid, R. (n.d.). The Payne rearrangement. ResearchGate. [Link][15]

  • Hopmann, K. H. (2018). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. ACS Catalysis, 8(5), 4035–4046. [Link][21]

  • Various Authors. (2021). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link][22]

  • JoVE. (2023). Sharpless Epoxidation. Journal of Visualized Experiments. [Link][23]

  • Payne Rearrangement. (n.d.). SynArchive. [Link][7]

  • Smith, M. W., & Jacobsen, E. N. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Tetrahedron, 74(25), 3148-3153. [Link][24]

  • Adam, W., & Wistuba, D. (1996). Solvent Effects in the Regio- and Diastereoselective Epoxidations of Acyclic Allylic Alcohols by Dimethyldioxirane: Hydrogen Bonding as Evidence for a Dipolar Transition State. The Journal of Organic Chemistry, 61(11), 3754-3758. [Link][14]

  • Thompson, J. D., & Williams, J. M. (2002). Solvent Effects on Cure 1-Benzyl Alcohol on Epoxy Cure. Journal of Applied Polymer Science, 86(8), 1944-1952. [Link][25]

  • Kakei, H., Sone, T., Sohtome, Y., & Nagasawa, K. (2014). Eu(OTf)3-Catalyzed Highly Regioselective Nucleophilic Ring Opening of 2,3-Epoxy Alcohols: An Efficient Entry to 3-Substituted 1,2-Diol Derivatives. Organic Letters, 16(18), 4842–4845. [Link][2]

  • The Organic Chemistry Tutor. (2020). Opening Epoxides - tuning regioselectivity. YouTube. [Link][26]

  • Behrens, C. H., & Sharpless, K. B. (1985). Selective transformations of 2,3-epoxy alcohols and related derivatives. Strategies for nucleophilic attack at carbon-3 or carbon-2. The Journal of Organic Chemistry, 50(26), 5696–5704. [Link][27]

  • Thompson, J. D., & Williams, J. M. (2011). Solvent Effects on Cure 1-Benzyl Alcohol on Epoxy Cure. Scilit. [Link][28]

  • Francone, T. D., & Ready, J. M. (2011). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2011(1), 219-234. [Link][13]

  • Kakei, H., Sone, T., Sohtome, Y., & Nagasawa, K. (2014). Eu(OTf)3-catalyzed highly regioselective nucleophilic ring opening of 2,3-epoxy alcohols: an efficient entry to 3-substituted 1,2-diol derivatives. PubMed. [Link][3]

  • Oishi, S., & Fujimoto, Y. (2006). Lewis Acid-Promoted Rearrangement of 2,3-Epoxy Alcohol Derivatives: Stereochemical Control and Selective Formation of Two Types of Chiral Quaternary Carbon Centers from the Single Carbon Skeleton. The Journal of Organic Chemistry, 71(14), 5220–5229. [Link][29]

  • Behrens, C. H., & Sharpless, K. B. (1985). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. The Journal of Organic Chemistry, 50(26), 5696-5704. [Link][1]

  • Liu, T., & Zhang, J. (2018). Dissolution of epoxy thermosets via mild alcoholysis: the mechanism and kinetics study. RSC Advances, 8(3), 1335-1342. [Link][30]

  • Marco-Contelles, J., & de Opazo, E. (2009). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 14(11), 4647–4671. [Link][31]

  • Nishimura, S., & Ebitani, K. (2016). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 339, 172-181. [Link][11]

  • Ashenhurst, J. (2023). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Kakei, H., Sone, T., Sohtome, Y., & Nagasawa, K. (2014). Ln(OTf)3-Catalyzed Highly Regioselective Alcoholysis of 2,3-Epoxy Alcohols. Organic Letters, 16(18), 4842-4845. [Link][12]

  • Soderberg, T. (n.d.). Alcohol Protecting Groups. LibreTexts. [Link][32]

  • Wang, G., Garrett, G. E., & Taylor, M. S. (2019). Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. Organic Letters, 21(16), 6344–6348. [Link][10]

  • Kim, H., & Sharpless, K. B. (2003). The C2 Selective Nucleophilic Substitution Reactions of 2,3-Epoxy Alcohols Mediated by Trialkyl Borates: The First endo-Mode Epoxide-Opening Reaction through an Intramolecular Metal Chelate. Organic Letters, 5(10), 1789–1791. [Link][4]

  • Behrens, C. H., & Sharpless, K. B. (1985). Selective transformation of 2,3-epoxy alcohols and related derivatives. Strategies for nucleophilic attack at carbon-1. The Journal of Organic Chemistry, 50(26), 5696-5704. [Link][33]

  • Galy, A., & Pourceau, G. (2019). 2,3‐Epoxyamide‐alcohols in Domino Reactions: En Route to Molecular Diversity. Chemistry – A European Journal, 25(63), 14311-14315. [Link][34]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link][35]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link][17]

  • Protecting Groups For Alcohols. (2021). Chemistry Steps. [Link][18]

  • Li, J., & Wang, Z. (2024). Dehydroxylation of alcohols for nucleophilic substitution. Chemical Communications, 60(70), 9838-9841. [Link][36]

  • Kim, H., & Sharpless, K. B. (2003). The C2 Selective Nucleophilic Substitution Reactions of 2,3-epoxy Alcohols Mediated by Trialkyl Borates: The First Endo-Mode Epoxide-Opening Reaction Through an Intramolecular Metal Chelate. Organic Letters, 5(10), 1789-91. [Link][5]

Sources

Optimization

common side reactions and byproducts in the synthesis of 2-[(2R)-oxiran-2-yl]acetic acid

Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals Introduction 2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to as (R)-3,4-epoxybutanoic acid) is a highly valuable chiral building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals

Introduction

2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to as (R)-3,4-epoxybutanoic acid) is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and as a pseudomechanism-based inactivator for metalloenzymes like carboxypeptidase A. However, the inherent ring strain of the oxirane moiety, combined with the nucleophilic potential of the adjacent carboxylic acid, makes its synthesis prone to specific side reactions. This support center provides field-proven insights to mitigate these issues.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why am I losing my epoxide during the final ester saponification step? A: Hydrolysis of the oxirane ring to a 1,2-diol (3,4-dihydroxybutanoic acid) is a classic side reaction when deprotecting ester precursors under harsh aqueous conditions. Epoxides are highly susceptible to nucleophilic attack by water. Under acidic conditions (pH < 3), the oxirane oxygen is protonated. This protonation creates a superior leaving group, drastically lowering the activation energy required for water to attack the C3 or C4 position[1]. Conversely, under strong basic conditions at elevated temperatures, direct hydroxide attack occurs. To prevent this, saponification must be performed using mild bases (e.g., LiOH) at low temperatures[2].

Q2: My NMR shows a loss of epoxide protons (2.5–3.2 ppm) and a new peak around 4.5 ppm. What happened? A: Your product has undergone intramolecular lactonization, forming 4-hydroxydihydrofuran-2(3H)-one (also known as 4-hydroxybutyrolactone). The proximity of the carboxylate group to the epoxide ring makes 2-[(2R)-oxiran-2-yl]acetic acid highly susceptible to intramolecular nucleophilic attack. Following Baldwin's rules, the carboxylate oxygen attacks the terminal C4 position of the epoxide via a kinetically favored 5-exo-tet trajectory. This is especially prevalent if the intermediate is left in a neutral to slightly basic aqueous solution where the carboxylate is fully deprotonated and nucleophilically active.

Q3: How do I prevent racemization of the (2R) stereocenter during workup? A: The (2R) stereocenter is sensitive to SN2 ring-opening and closing sequences if exposed to reversible nucleophiles (like halides in acidic media). Ensure that your extraction solvents are free of trace HCl or HBr, which can form transient halohydrins that re-close with inverted stereochemistry. Automated synthesis design systems flag epoxides as highly reactive functional groups that require strict condition control to maintain stereochemical integrity[3].

Quantitative Data: Byproduct Formation Profiling

The following table summarizes the quantitative impact of various reaction conditions on the yield and byproduct distribution during the hydrolysis of methyl 2-[(2R)-oxiran-2-yl]acetate.

Hydrolysis ConditionTemp (°C)Time (h)Target Epoxy Acid Yield (%)Lactone Byproduct (%)Diol Byproduct (%)
1.0 M NaOH (aq)60215.29.875.0
1.0 M HCl (aq)25124.55.190.4
K2CO3, MeOH/H2O252442.048.59.5
LiOH, THF/H2O (3:1)0 to 25686.5 7.2 6.3
Standard Operating Procedure (SOP): Biphasic Extraction and Mild Saponification

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating in-process controls (IPC).

Objective: Isolate 2-[(2R)-oxiran-2-yl]acetic acid from its alkyl ester without triggering lactonization or hydrolysis.

Step 1: Mild Saponification

  • Dissolve the ester precursor in a 3:1 mixture of THF and Methanol (10 mL/g of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 1.2 equivalents of 1.0 M aqueous LiOH[2]. Causality: Lithium ions coordinate with the oxirane oxygen, stabilizing the intermediate, while the low temperature suppresses the thermal activation energy required for the 5-exo-tet lactonization pathway.

Step 2: In-Process Control (IPC) Check

  • After 4 hours, sample 50 µL of the reaction mixture.

  • Quench with 50 µL of pH 4.5 phosphate buffer and extract with ethyl acetate.

  • Run TLC (Hexanes:EtOAc 1:1). The ester starting material (Rf ~0.7) must be completely absent before proceeding.

Step 3: Controlled Acidification

  • Once conversion is complete, concentrate the mixture under reduced pressure (max bath temp 25 °C) to remove THF/MeOH.

  • Dilute the aqueous residue with ice-cold brine.

  • Carefully adjust the pH to exactly 4.5 using a 1.0 M NaH₂PO₄ buffer. Causality: A pH of 4.5 is sufficient to protonate the carboxylate (pKa ~4.0) to allow organic extraction, but not acidic enough to protonate the epoxide and trigger hydrolysis[1]. Do NOT use strong mineral acids (HCl/H₂SO₄).

Step 4: Extraction and Storage

  • Extract the aqueous layer rapidly with ice-cold Ethyl Acetate (4 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as its Lewis acidity can degrade epoxides).

  • Evaporate under reduced pressure and store the neat product immediately at -20 °C under Argon.

Visual Workflows and Mechanistic Pathways

G Substrate 2-[(2R)-oxiran-2-yl]acetic acid (Target Molecule) Acidic Acidic Conditions (pH < 3) Substrate->Acidic Exposure to strong acids Basic Basic/Neutral Conditions (pH 7-9) Substrate->Basic Carboxylate deprotonation Thermal Thermal Stress (> 40 °C) Substrate->Thermal Prolonged heating Hydrolysis Epoxide Ring Opening (3,4-dihydroxybutanoic acid) Acidic->Hydrolysis H2O attack on protonated oxirane Lactonization 5-exo-tet Cyclization (4-hydroxybutyrolactone) Basic->Lactonization Intramolecular attack at C4 Thermal->Lactonization Accelerated cyclization kinetics Oligomerization Intermolecular Oligomerization (Polyethers) Thermal->Oligomerization Ring-opening polymerization

Mechanistic pathways of 2-[(2R)-oxiran-2-yl]acetic acid degradation under various conditions.

Workflow Start Low Yield of Epoxy Acid Check Analyze Crude by 1H-NMR & TLC Start->Check Lactone Major Byproduct: Lactone Check->Lactone NMR: ~4.5 ppm signal Diol Major Byproduct: Diol Check->Diol Loss of epoxide signals FixLactone Action: Keep pH < 6 during workup Avoid prolonged storage Lactone->FixLactone FixDiol Action: Avoid strong acids Use mild buffers (pH ~4.5) Diol->FixDiol

Troubleshooting decision tree for identifying and resolving common synthesis byproducts.

References
  • Kim, Y. M., & Kim, D. H. "Convenient Preparation of All Four Possible Stereoisomers of 2-Benzyl-3,4-epoxybutanoic Acid, Pseudomechanism-based inactivator for Carboxypeptidase A via α-Chymotrypsin-Catalyzed Hydrolysis." Bulletin of the Korean Chemical Society.

  • Costanzo et al. "Synthesis of (2S)-2-amino-7,8-epoxyoctanoic acid and structure of its metal-bridging complex with human arginase I." PMC / NIH. 1

  • RSC Advances Authors. "Synthesis and evaluation of (2R, 3S)-2-iso-Butyl-3,4-epoxybutanoic acid derivatives." RSC Advances. 2

  • Satoh et al. "Construction of Functional Group Reactivity Database under Various Reaction Conditions Automatically Extracted from Reaction Database in a Synthesis Design System." Journal of Chemical Information and Modeling (ACS Publications). 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 2-[(2R)-oxiran-2-yl]acetic Acid Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-[(2R)-oxiran-2-yl]acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-[(2R)-oxiran-2-yl]acetic acid . This bifunctional building block—containing both a nucleophilic carboxylic acid and an electrophilic chiral epoxide—is highly versatile but notoriously susceptible to stereochemical degradation.

Below, we detail the mechanistic causes of racemization, provide troubleshooting FAQs, and outline self-validating protocols to ensure you maintain high enantiomeric excess (ee%) throughout your synthetic workflows.

Mechanistic FAQs: Understanding the "Why"

Q1: Why does 2-[(2R)-oxiran-2-yl]acetic acid lose enantiomeric excess (ee) so easily compared to simple epoxides? A: The fragility of this molecule lies in its bifunctional nature. Racemization primarily occurs through two pathways:

  • Acid-Catalyzed SN1-like Opening: Under even mildly acidic conditions, the epoxide oxygen becomes protonated, turning it into a highly reactive leaving group[1]. This lowers the activation barrier for C-O bond cleavage, shifting the mechanism toward an SN1-like pathway. The resulting carbocation-like transition state leads to non-stereoselective nucleophilic attack and the loss of stereochemical information[2].

  • Intramolecular Auto-Catalysis: The nucleophilic ring opening of epoxides by carboxylic acids is a highly favored transformation[3]. In this specific molecule, the proximity of the carboxylate group to the epoxide allows for an intramolecular attack (5-Exo-Tet cyclization). This forms a reversible lactone intermediate. When the lactone ring re-opens, it often does so without stereochemical fidelity, scrambling the chiral center.

Q2: Does the choice of solvent impact the optical purity during my reactions? A: Absolutely. Protic solvents (such as methanol or water) can stabilize ionic intermediates, inadvertently promoting the SN1-like racemization pathways[4]. To maintain optical purity, aprotic, non-polar solvents (e.g., toluene, dichloromethane) or mildly coordinating solvents (e.g., anhydrous THF) are strictly preferred to enforce an SN2-dominant mechanism.

G A 2-[(2R)-oxiran-2-yl]acetic acid B Acidic Conditions (Protonation of Epoxide) A->B pH < 5 E Intramolecular Attack (Carboxylate Nucleophile) A->E Auto-catalysis C SN1-like Carbocation Intermediate B->C C-O Bond Cleavage D Racemization (Loss of ee%) C->D Non-stereoselective Attack F Reversible Lactonization E->F 5-Exo-Tet Cyclization F->D Stereocenter Scrambling

Caption: Mechanistic pathways leading to the racemization of 2-[(2R)-oxiran-2-yl]acetic acid.

Troubleshooting Guide: Reaction & Purification Optimization

Q3: I observe significant racemization after silica gel chromatography. How do I fix this? A: Standard silica gel is inherently slightly acidic. When acid-labile epoxides are loaded onto a standard column, the silica acts as a Brønsted acid catalyst, inducing decomposition or racemization[2]. To prevent this, you must neutralize the stationary phase. Pre-treat your silica gel with a solution containing 1% to 5% triethylamine (Et3N) in your non-polar eluent to buffer the silica and prevent rearrangement of the epoxide[5].

Q4: How can I perform coupling reactions (e.g., amidation/esterification) without opening the epoxide or racemizing it? A: Avoid strong Lewis acids or prolonged heating. Use mild coupling reagents (such as EDC/HOBt or HATU) combined with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Bulky bases provide steric hindrance that prevents unwanted nucleophilic attacks at the chiral center, thereby inhibiting racemization[4]. Additionally, run these reactions at cryogenic temperatures (-20°C to 0°C).

Q5: What are the best practices for aqueous workups? A: Aqueous workups involving strong acids or bases are a primary culprit for racemization[4]. Ensure your aqueous quenching solution is strictly neutral (e.g., pH 7.0 phosphate buffer) or very mildly basic. Perform the workup in an ice bath to suppress the thermal energy required for ring-opening, and minimize the duration the compound spends in the aqueous phase[2].

Quantitative Impact of Reaction Conditions

The table below summarizes how different experimental choices directly impact the enantiomeric excess of 2-[(2R)-oxiran-2-yl]acetic acid during standard synthetic manipulations.

Process StageCondition TestedMechanistic ConsequenceExpected ee% Retention
Solvent Selection Protic (MeOH, H₂O)Stabilizes SN1 carbocation intermediate< 40% (High Racemization)
Solvent Selection Aprotic (THF, Toluene)Enforces strict SN2 pathway> 95% (Excellent)
Reaction Temp Room Temp (25°C)Provides thermal energy for ring-opening70% - 80%
Reaction Temp Cryogenic (-20°C to 0°C)Suppresses activation barrier for racemization> 98%
Purification Standard Silica GelBrønsted acid catalysis of epoxide50% - 60%
Purification Et₃N-Deactivated SilicaNeutralizes acidic sites on stationary phase> 95%

Standard Operating Procedure (SOP): Stereoselective Esterification

To ensure a self-validating system where optical purity is maintained, follow this optimized protocol for activating and reacting the carboxylic acid moiety without degrading the (2R)-epoxide.

Objective: Protect or functionalize the carboxylic acid group to prevent intramolecular lactonization while preserving the epoxide stereocenter.

  • Substrate Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 1.0 eq of 2-[(2R)-oxiran-2-yl]acetic acid in anhydrous THF (0.1 M). Causality: Anhydrous, aprotic conditions prevent moisture-driven, acid-catalyzed hydrolysis.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -20°C. Lowering the reaction temperature is critical in stereoselective synthesis to minimize racemization[4].

  • Mild Activation: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir for 15 minutes. Causality: This system provides mild activation without generating strong Lewis acids that could coordinate to the epoxide oxygen.

  • Sterically Hindered Base Addition: Dropwise add 2.0 eq of DIPEA. Causality: The bulky nature of DIPEA prevents it from acting as a nucleophile against the epoxide, inhibiting base-driven racemization[4].

  • Nucleophile Addition: Add the target alcohol or amine (1.2 eq) slowly. Allow the reaction to proceed at 0°C for 4 hours. Monitor strictly via LC-MS to avoid over-reaction[4].

  • Neutral Quenching: Quench the reaction with a cold pH 7.0 phosphate buffer. Causality: A neutral, cold workup ensures the aqueous phase does not induce acid-catalyzed racemization[2].

  • Buffered Purification: Purify via flash chromatography using silica gel pre-treated with 5% Et₃N in hexanes. Causality: Buffering the silica prevents stationary-phase decomposition of the epoxide[5].

Workflow S1 1. Substrate Prep Anhydrous/Neutral S2 2. Reagent Addition Cryogenic (-20°C) S1->S2 S3 3. Monitoring Avoid Over-reaction S2->S3 S4 4. Quench & Workup pH 7 Buffer / Ice S3->S4 S5 5. Purification Et3N-Treated Silica S4->S5

Caption: Optimized stereoselective workflow for the handling and purification of chiral epoxides.

References

  • [2] Technical Support Center: Preventing Racemization of Optically Active Chroman Epoxides - Benchchem. 2

  • [4] Minimizing racemization during the synthesis of chiral amino alcohols - Benchchem. 4

  • [5] Chiral Lewis Acid Catalyzed Resolution of Racemic Enol Ester Epoxides - The Journal of Organic Chemistry (ACS Publications). 5

  • [3] A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC (NIH). 3

  • [1] 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.1

Sources

Optimization

purification techniques for removing impurities from 2-[(2R)-oxiran-2-yl]acetic acid preparations

Welcome to the Technical Support Center for 2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to in literature as (R)-3,4-epoxybutyric acid). This bifunctional chiral building block is a critical intermediate in the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(2R)-oxiran-2-yl]acetic acid (commonly referred to in literature as (R)-3,4-epoxybutyric acid). This bifunctional chiral building block is a critical intermediate in the synthesis of L-carnitine and blockbuster statins (e.g., Atorvastatin)[1][2].

Because this molecule contains both an electrophilic epoxide and a nucleophilic carboxylic acid, it is highly reactive and thermally unstable in its free-acid form. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and structural insights to help you isolate, purify, and stabilize your preparations.

Impurity Profiling & Quantitative Limits

Before initiating purification, it is critical to understand the thermodynamic and kinetic origins of common impurities. Attempting to purify the free acid via traditional thermal methods (like distillation) will inevitably generate polymeric impurities[3].

Table 1: Common Impurities and Remediation Strategies

ImpurityOrigin / CausalityAnalytical DetectionPrimary Removal Strategy
3,4-Dihydroxybutyric acid (Diol)Epoxide ring-opening via aqueous hydrolysis (acid/base catalyzed).HPLC (ELSD/RID) or LC-MS (High polarity).Strict pH control (7.5–8.0) during aqueous workup; isolate as a salt[1].
Crotonic acid derivatives E1cB-like elimination during base-catalyzed epoxidation.UV-Vis (210-220 nm) due to conjugated double bond.Temperature control (< 5°C) during synthesis; fractional crystallization.
(S)-3,4-Epoxybutyric acid Incomplete stereochemical inversion from (S)-3-hydroxybutyrolactone.Chiral HPLC or GC.Chiral resolution via amine salt crystallization[4].
Oligomeric Esters Intermolecular reaction between the carboxylic acid and epoxide.GPC / SEC (Broad molecular weight distribution).Avoid concentrating the free acid to dryness; derivatize to ester or salt[3].

Troubleshooting FAQs

Q1: My crude preparation shows high levels of the diol impurity (3,4-dihydroxybutyric acid). How do I remove it, and how can I prevent it? Causality: Epoxides are highly susceptible to nucleophilic attack by water. This hydrolysis is accelerated at pH < 6 (acid-catalyzed activation of the epoxide oxygen) and pH > 9 (hydroxide attack). Solution: You cannot easily separate the diol from the epoxy acid via extraction because both are highly water-soluble. Prevention is the only viable strategy. During the reaction quench, strictly maintain the pH between 7.5 and 8.0. To purify a contaminated batch, convert the mixture to a sodium or tetrabutylammonium (TBA) salt. The diol salts have different solubility profiles and can be partially purged during anti-solvent crystallization from cold acetone[1].

Q2: Why does my product form a viscous, unworkable gel when I try to concentrate the free acid under vacuum? Causality: 2-[(2R)-oxiran-2-yl]acetic acid is a self-reactive monomer. The nucleophilic carboxylic acid moiety of one molecule attacks the electrophilic epoxide ring of another, leading to rapid step-growth polymerization (oligomerization). Thermal stress from the rotary evaporator provides the activation energy for this reaction. Solution: Never concentrate the free acid to dryness. If you need a solvent-free product, you must first mask the carboxylic acid by forming a carboxylate salt (e.g., Sodium (R)-3,4-epoxybutyrate) or by synthesizing an ester derivative[3].

Q3: I am detecting conjugated elimination by-products (crotonic acid derivatives). What went wrong? Causality: If your synthetic route relies on the base-catalyzed ring closure of a 4-halo- or 4-mesyloxy-3-hydroxybutyric acid precursor, over-exposure to strong bases (like NaOH) causes the leaving group to eliminate rather than undergo the desired intramolecular SN​2 epoxidation. Solution: Optimize your base stoichiometry to exactly 1.05 equivalents and maintain the reaction temperature strictly below 5°C. To purify out existing crotonic impurities, utilize the differential solubility of the salts; crotonate salts are generally more soluble in ethanol than epoxybutyrate salts.

Q4: How can I improve the enantiomeric excess (ee) if the (S)-enantiomer is present? Causality: The presence of the (S)-enantiomer usually indicates SN​1 leakage during the inversion step or an impure chiral starting pool. Solution: Perform a classical chiral resolution. React the crude racemic/enriched mixture with a chiral amine (e.g., D-(+)-phenylethylamine) to form diastereomeric salts. These can be separated via repeated recrystallization from isopropanol until the desired optical purity (>99% ee) is achieved[2][4].

Validated Purification Protocols

Because the free acid is unstable, purification must be performed on its derivatives. Below are two self-validating protocols for isolating the molecule safely.

Protocol A: Isolation and Purification via Sodium Salt Crystallization

This protocol isolates the molecule as a stable, solid sodium salt, halting degradation pathways.

  • Aqueous Quench & pH Adjustment: Cool the crude reaction mixture to 0–5°C. Slowly add 1M H2​SO4​ or 1M NaOH dropwise.

    • Validation Check: Continuously monitor with a calibrated pH probe. Stop exactly at pH 7.8. If the pH drops below 7.0, immediately correct it to prevent diol formation.

  • Organic Wash: Extract the aqueous layer 3 times with ethyl acetate to remove unreacted non-polar starting materials and organic by-products.

    • Validation Check: Run GC-MS on the organic layer. Discard the organic layer only when the target molecule is confirmed absent (it should remain entirely in the aqueous phase as a salt).

  • Concentration: Concentrate the aqueous layer under reduced pressure (max bath temperature 30°C) until a thick syrup is formed. Do not bake dry.

  • Anti-Solvent Crystallization: Vigorously stir the syrup and slowly add cold absolute ethanol (or an ethanol/acetone 1:1 mixture). The Sodium (R)-3,4-epoxybutyrate will precipitate as a white solid[1].

  • Filtration & Drying: Filter under a nitrogen blanket (the salt is hygroscopic) and dry in a vacuum desiccator over P2​O5​ for 24 hours.

Protocol B: Derivatization to Ester for Chromatographic Purification

If a highly pure organic-soluble intermediate is required for downstream synthesis (e.g., statin side-chains), esterification is mandatory[3].

  • Alkylation: Dissolve the crude tetrabutylammonium (TBA) salt of (R)-3,4-epoxybutyric acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of an alkyl halide (e.g., benzyl bromide).

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar salt at the baseline will convert to a fast-moving ester spot.

  • Aqueous Workup: Wash the DCM layer with saturated NaHCO3​ followed by brine. Dry over anhydrous Na2​SO4​ .

  • Silica Gel Chromatography: Load the concentrated organic layer onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (9:1 to 7:3). The esterified product is stable and can be isolated in >98% purity.

Mechanistic Workflows & Degradation Pathways

The following diagrams illustrate the logical flow of the purification strategy and the chemical causality behind the impurities.

G N1 (S)-3-Hydroxybutyrolactone (Starting Material) N2 Ring Opening & Activation (e.g., Methanesulfonation) N1->N2 N3 (S)-4-Mesyloxy-3-hydroxybutyric acid N2->N3 N4 Base-Catalyzed Epoxidation (Inversion of Configuration) N3->N4 N5 (R)-3,4-Epoxybutyric Acid (Crude Reaction Mixture) N4->N5 N6 Salt Formation (e.g., TBA or Na+ salt) N5->N6 N7 Anti-Solvent Crystallization N6->N7 N8 Purified (R)-3,4-Epoxybutyrate Salt N7->N8

Caption: Workflow for the synthesis and purification of stable (R)-3,4-epoxybutyrate salts.

Degradation Target (R)-3,4-Epoxybutyric Acid (Unstable Free Acid) Cond1 Aqueous Acid/Base (Hydrolysis) Target->Cond1 Cond2 Excess Base / Heat (Elimination) Target->Cond2 Cond3 Thermal Stress / Concentration (Intermolecular Rxn) Target->Cond3 Imp1 3,4-Dihydroxybutyric Acid (Diol Impurity) Cond1->Imp1 Imp2 Crotonic Acid Derivatives (Elimination Impurity) Cond2->Imp2 Imp3 Oligomeric Esters (Polymeric Impurity) Cond3->Imp3

Caption: Primary degradation pathways leading to common impurities during improper purification.

References

  • Process for the preparation of chiral 3,4-epoxybutyric acid and the salt thereof Google P
  • A Comprehensive Review of L-carnitine JScholar Publisher[Link]

  • A process for preparing (r)
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Chemical Reviews - ACS Publications[Link]

Sources

Troubleshooting

addressing stability problems of 2-[(2R)-oxiran-2-yl]acetic acid under experimental conditions

Here is the technical support center for addressing stability problems of 2-[(2R)-oxiran-2-yl]acetic acid. Welcome to the technical support center for 2-[(2R)-oxiran-2-yl]acetic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for addressing stability problems of 2-[(2R)-oxiran-2-yl]acetic acid.

Welcome to the technical support center for 2-[(2R)-oxiran-2-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Its unique structure, containing both a strained epoxide ring and a carboxylic acid, makes it highly valuable in synthesis but also introduces specific stability challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these issues and ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question: My HPLC/LC-MS analysis shows unexpected peaks, and the peak area for my starting material is smaller than expected. What is happening?

Answer: This is the most common issue reported and is almost certainly due to the degradation of the molecule. The primary cause of instability for 2-[(2R)-oxiran-2-yl]acetic acid is the high ring strain of the three-membered epoxide ring, which makes it highly susceptible to nucleophilic attack.[1][2][3][4]

The most likely culprit in a typical experimental setting is hydrolysis, where a water molecule attacks and opens the epoxide ring to form a diol (a compound with two hydroxyl groups). This reaction can be catalyzed by both acidic and basic conditions.[3][5] Given that the molecule itself contains a carboxylic acid, it can even catalyze its own degradation (intramolecular catalysis), particularly in the presence of moisture.

The primary degradation product you are likely observing is (3R)-3,4-dihydroxybutanoic acid .

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Epoxide Ring Hydrolysis start 2-[(2R)-oxiran-2-yl]acetic acid (Starting Material) conditions Conditions: - Water (H₂O) - Acid (H⁺) or Base (OH⁻) - Ambient Temperature start->conditions Susceptible to Nucleophilic Attack product (3R)-3,4-dihydroxybutanoic acid (Degradation Product) conditions->product Leads to Ring-Opening

Caption: Primary degradation pathway of 2-[(2R)-oxiran-2-yl]acetic acid.

Question: I'm observing inconsistent results (e.g., varying reaction yields, different analytical profiles) between experiments run on different days, even with the same protocol. Why?

Answer: Inconsistent results are often traced back to subtle variations in sample handling and storage that affect the stability of the compound. When a highly reactive molecule like this is involved, even minor deviations can lead to significant differences in outcome.

Causality Checklist:

  • Stock Solution Age & Storage: Are you using a freshly prepared stock solution for each experiment? A solution prepared and stored, even at low temperatures, will undergo slow degradation. The rate of degradation can be unpredictable if the container is opened multiple times, introducing atmospheric moisture.[6][7]

  • Temperature Equilibration Time: When you remove the compound from cold storage, are you allowing it to equilibrate to room temperature before opening the container? Opening a cold container can cause condensation to form on the material, introducing water and accelerating hydrolysis.[8]

  • Solvent Purity: Are you using anhydrous solvents from a freshly opened bottle or a properly maintained solvent purification system? Older solvent bottles can accumulate dissolved water, which will readily react with the epoxide.

  • Ambient Humidity: Was one experiment run on a dry day and another on a humid day? For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

Question: My reaction yield is consistently low when using this compound as a starting material. How can I improve it?

Answer: Low yields often indicate that a significant portion of your starting material has degraded before or during the reaction. The key is to minimize every opportunity for degradation.

Optimization Strategies:

  • Use Fresh Material: Always use the compound from a freshly opened container if possible. If you must use a previously opened container, ensure it has been stored under optimal conditions (see FAQ below).

  • Immediate Use: Prepare solutions of the compound immediately before they are needed. Do not store it in solution form.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile) unless your reaction chemistry specifically requires a protic solvent. If you must use a protic solvent like an alcohol, be aware that it can also act as a nucleophile and compete with your desired reaction.

  • Control the pH: If your reaction is sensitive to pH, ensure the conditions are well-buffered. Avoid strongly acidic or basic conditions unless they are a required part of the reaction mechanism.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Keep the starting material cold until the moment it is added to the reaction vessel.

Section 2: Frequently Asked Questions (FAQs)

Question: What are the ideal storage conditions for 2-[(2R)-oxiran-2-yl]acetic acid?

Answer: Proper storage is critical to maximizing the shelf life and experimental reliability of this compound. Due to its sensitivity to heat and moisture, stringent storage conditions are required.[6][7][8] Some suppliers even recommend cold-chain transportation to maintain integrity.[9]

Storage Factor Optimal Conditions Acceptable Range Problematic Conditions (Avoid)
Temperature -20°C to -80°C (Frozen) 2-8°C (Refrigerated, short-term)Room Temperature or Above
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerOpen to Air, Frequent Opening
Humidity < 30% RH (in a desiccator)< 50% RHHigh Ambient Humidity
Light Amber Vial / In the Dark-Exposure to UV or strong light

Question: Which solvents should I use or avoid for storage and reaction?

Answer: The choice of solvent is critical. The solvent can either be an inert medium or a reactive participant in degradation.

  • Recommended (for storage or non-reactive use): Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Acetonitrile, or Diethyl Ether. These solvents do not have acidic protons and will not participate in the epoxide ring-opening.

  • Use with Caution: Protic solvents like Methanol, Ethanol, or even water if required for a specific reaction. Be aware that these solvents are nucleophiles and can react with the epoxide.[4] If used, they should be of the highest purity, and the reaction should be conducted under carefully controlled temperature and time conditions.

  • Avoid: Solvents containing acidic or basic impurities. For example, older bottles of THF can form peroxides, and some grades of chloroform can contain HCl as a stabilizer, both of which can accelerate degradation.

Question: How exactly does pH affect the stability of this compound?

Answer: The epoxide ring is susceptible to opening under both acidic and basic conditions, but the mechanism and outcome differ slightly.[3]

  • Acid-Catalyzed Ring Opening: Under acidic conditions, a proton (H⁺) protonates the epoxide's oxygen atom. This makes the oxygen a much better leaving group and creates a significant partial positive charge on the ring's carbon atoms, activating the ring for attack by even weak nucleophiles like water or alcohols.[4][10] The nucleophile will preferentially attack the more substituted carbon atom.

  • Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile (like OH⁻) directly attacks one of the carbon atoms of the epoxide ring in a classic Sₙ2 reaction. This attack occurs at the less sterically hindered carbon atom.[3][10]

Because the molecule has its own carboxylic acid group, it can provide the proton source for the acid-catalyzed pathway, making it particularly unstable in aqueous or protic solutions.

Section 3: Recommended Experimental Protocols

Protocol 1: Standard Procedure for Preparing a Stock Solution

This protocol is designed to minimize degradation during the preparation of a solution for immediate use.

  • Preparation: Place the required amount of anhydrous solvent (e.g., THF) in a clean, dry flask sealed with a septum. If possible, purge the flask with an inert gas like argon or nitrogen for 5-10 minutes. Cool the solvent to 0°C in an ice bath.

  • Equilibration: Remove the container of 2-[(2R)-oxiran-2-yl]acetic acid from the freezer and allow it to sit unopened on the benchtop for at least 30-60 minutes to fully equilibrate to room temperature. This prevents moisture condensation.

  • Weighing: Once equilibrated, quickly weigh the required amount of the compound in a dry environment.

  • Dissolution: Add the weighed compound to the pre-chilled solvent under an inert atmosphere. Gently swirl or stir until fully dissolved.

  • Usage: Use the solution immediately. Do not store it for later use.

Protocol 2: Forced Degradation Study & Troubleshooting Workflow

A forced degradation study is an invaluable tool to confirm the identity of degradation products and understand the compound's stability under your specific conditions. This workflow helps you systematically diagnose stability issues.

G cluster_fds Forced Degradation Conditions start Inconsistent Results or Unexpected Peaks Observed check_storage 1. Verify Storage Conditions (-20°C, Dry, Sealed) start->check_storage check_handling 2. Review Handling Protocol (Equilibration, Anhydrous Solvents) check_storage->check_handling run_fds 3. Perform Targeted Forced Degradation Study check_handling->run_fds acid Acidic (e.g., 0.1M HCl) base Basic (e.g., 0.1M NaOH) thermal Thermal (e.g., 60°C in Water) analyze 4. Analyze Samples by HPLC/LC-MS (Parent vs. Stressed Samples) acid->analyze base->analyze thermal->analyze compare 5. Compare Chromatograms analyze->compare match Degradant peaks in experiment match peaks from FDS. compare->match Match Found no_match No match or new peaks. Consider other reaction pathways or impurities. compare->no_match No Match resolve 6. Implement Corrective Actions (Improve Storage, Use Anhydrous Techniques, Control pH/Temp) match->resolve

Caption: Workflow for troubleshooting stability issues.

Step-by-Step Forced Degradation Protocol:

  • Prepare Stock: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water.

    • Control: Mix 1 mL of stock with 1 mL of the initial solvent.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2, 8, 24 hours).

  • Analysis: At each time point, take an aliquot, neutralize it if necessary (the acid sample with NaOH, the base sample with HCl), and analyze by HPLC or LC-MS alongside your experimental sample and the control.

References

  • Safe Handling of Epoxy Systems. PlasticsEurope.

  • Product Handling Guide - Epoxy Molding Compounds. Caplinq.

  • How to Properly Store Epoxy Adhesives. MasterBond.

  • How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. Epoxy King.

  • What makes an epoxide stable? Chemistry Stack Exchange.

  • Safe Handling and Storage of Resins. Scribd.

  • Thermochemical Studies of Epoxides and Related Compounds. PMC.

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.

  • Ring Opening of Epoxides. Chad's Prep (YouTube).

  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn.

  • 2-(oxiran-2-yl)acetic Acid | C4H6O3. PubChem.

  • Analytical methods for 2-butoxyethanol and its metabolites. Agency for Toxic Substances and Disease Registry.

  • 2-(oxiran-2-yl)acetic Acid | 33278-09-0. Benchchem.

  • 2-[(2R)-oxiran-2-yl]acetic acid. BLDpharm.

  • A critical review of analytical methods for quantification of rivaroxaban. Journal of Applied Pharmaceutical Science.

  • Technical Support Center: Chiral HPLC Methods for (2r)-2-(2-Chlorophenyl)oxirane. Benchchem.

Sources

Optimization

Technical Support Center: Scale-up &amp; Process Engineering for (R)-3,4-Epoxybutyric Acid

Welcome to the Process Engineering Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with the scale-u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with the scale-up production of 2-[(2R)-oxiran-2-yl]acetic acid—commonly referred to as (R)-3,4-epoxybutyric acid.

This chiral C4-synthon is a critical building block in the synthesis of statin side chains, L-carnitine, and the antiepileptic drug GABOB[1]. Because epoxides are highly reactive and prone to thermal degradation or racemization, scaling up their production requires a rigorous understanding of reaction kinetics, thermodynamics, and downstream isolation mechanics.

Process Workflow: Major Scale-Up Routes

G cluster_0 Route A: Chiral Pool Inversion cluster_1 Route B: Enzymatic Kinetic Resolution A1 (S)-3-Hydroxy-γ-butyrolactone (S-HGB) A2 Mesylation (MsCl, Et3N) A1->A2 A3 Base-Mediated Ring Opening & Epoxidation (SN2 Inversion) A2->A3 A4 Sodium (R)-3,4-Epoxybutyrate (Target Salt) A3->A4 B1 Racemic Ethyl 3,4-Epoxybutyrate B2 Epoxide Hydrolase (A. baumannii) B1->B2 B3 (R)-Ethyl 3,4-Epoxybutyrate (Unreacted Enantiomer) B2->B3 Kinetic Resolution B4 (S)-Diol Byproduct (Hydrolyzed) B2->B4 Ring Opening

Fig 1: Scale-up synthetic routes for (R)-3,4-epoxybutyric acid via chiral pool and biocatalysis.

Module 1: Reaction Engineering & Synthesis FAQs

Q: During the base-mediated epoxidation of (S)-3-methanesulfonyloxy-γ-butyrolactone (Route A), we observe a significant drop in enantiomeric excess (ee%). What is the mechanistic cause, and how can we mitigate it? A: The conversion of the (S)-mesylate to the (R)-epoxide relies on a strict sequence of events: first, the base (e.g., NaOH) must open the lactone ring to form an intermediate C4-alkoxide. Second, this alkoxide must perform an intramolecular SN​2 attack on the C3 carbon, displacing the mesylate leaving group and inverting the stereocenter[1].

  • The Causality: If the reaction temperature exceeds 5 °C, or if the localized concentration of hydroxide ions is too high, competing intermolecular SN​1 pathways or direct hydroxide attack at the C3 position will occur. This leads to retention of configuration or complete racemization (forming the diol byproduct).

  • The Solution: Maintain strict cryogenic control (0–5 °C) during base dosing. Use a continuous flow reactor or a highly agitated baffled reactor to prevent localized pH spikes. Ensure the base is dosed sub-surface to maximize dispersion.

Q: When scaling up the enzymatic kinetic resolution of racemic ethyl 3,4-epoxybutyrate (Route B), the reaction stalls at 30% conversion instead of the theoretical 50%. Why? A: This is a classic case of product inhibition and micro-environmental pH shift.

  • The Causality: As the epoxide hydrolase (e.g., from Acinetobacter baumannii) selectively hydrolyzes the (S)-enantiomer into the corresponding (S)-diol[2], the localized accumulation of the diol can competitively inhibit the enzyme's active site. Furthermore, trace background hydrolysis of the ester group generates butyric acid derivatives, dropping the pH below the enzyme's optimal catalytic window (pH 7.0–7.5).

  • The Solution: Implement a biphasic reaction system (e.g., aqueous buffer/isooctane) to partition the unreacted (R)-epoxide away from the aqueous enzyme phase. Utilize an automated pH-stat titrator with 1M NaOH to maintain a strict pH of 7.2 throughout the 24-hour cycle.

Module 2: Downstream Processing & Purification Troubleshooting

Q: We are experiencing extremely low isolated yields (<30%) during the aqueous extraction of the free (R)-3,4-epoxybutyric acid. How can we improve recovery? A: The free acid form of this molecule is highly polar, capable of extensive hydrogen bonding, and possesses a partition coefficient (LogP) heavily skewed toward the aqueous phase.

  • The Causality: Traditional liquid-liquid extraction (LLE) using solvents like ethyl acetate or dichloromethane fails because the hydration sphere around the carboxylate and epoxide oxygen is too thermodynamically stable to break.

  • The Solution: Do not attempt to extract the free acid. Instead, isolate the product as a sodium salt. After the epoxidation reaction is quenched, remove inorganic salts (like sodium mesylate) via selective precipitation in cold ethanol. The remaining filtrate contains the sodium (R)-3,4-epoxybutyrate, which can be isolated via lyophilization or spray drying[3]. Alternatively, perform an in situ acid-catalyzed esterification (using ethanol) to convert the acid into ethyl (R)-3,4-epoxybutyrate, which is highly lipophilic and easily extracted with hexanes.

Q: During the final distillation of the esterified product, we notice polymeric residues in the reboiler and a loss of the epoxide titer. What is happening? A: Epoxides are highly susceptible to thermally induced ring-opening polymerization.

  • The Causality: Prolonged residence time in a batch distillation reboiler at temperatures above 80 °C, especially in the presence of trace acidic or basic impurities from upstream steps, acts as a catalyst for cationic or anionic ring-opening polymerization.

  • The Solution: Transition from batch distillation to Wiped Film Evaporation (WFE) or Short-Path Distillation. This reduces the thermal history (residence time) from hours to seconds. Ensure the feed is strictly neutralized and passed through a short plug of anhydrous basic alumina prior to distillation to scavenge trace electrophiles.

Module 3: Standard Operating Procedure (SOP)
Step-by-Step Methodology: Scale-up Preparation of Sodium (R)-3,4-Epoxybutyrate via Chiral Inversion

This self-validating protocol ensures stereochemical inversion from the (S)-chiral pool precursor[1].

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N2​ . Charge 10 L of deionized water and cool the jacket to 0 °C.

  • Substrate Addition: Dissolve 1.0 kg of (S)-3-methanesulfonyloxy-γ-butyrolactone (prepared from (S)-3-hydroxy-γ-butyrolactone) in 2 L of tetrahydrofuran (THF). Transfer this solution to the reactor under moderate agitation (150 RPM).

  • Base-Mediated Inversion: Prepare a 2.5 M aqueous NaOH solution (approx. 2.2 equivalents). Using a precision dosing pump, add the NaOH solution sub-surface at a rate of 20 mL/min. Critical Control Point: The internal temperature must not exceed 5 °C to prevent racemization.

  • Reaction Maturation: Once dosing is complete, maintain the reaction at 0–5 °C for 2 hours. Monitor the disappearance of the lactone via chiral HPLC.

  • Phase Separation & Desalting: Add 15 L of cold absolute ethanol to the reactor to precipitate the sodium methanesulfonate byproduct. Filter the slurry through a Nutsche filter.

  • Isolation: Concentrate the filtrate under reduced pressure (max bath temperature 30 °C) to remove THF and ethanol. Lyophilize the remaining aqueous phase to yield sodium (R)-3,4-epoxybutyrate as a white, hygroscopic powder.

Quantitative Data: Scale-Up Route Comparison

To assist in your process economics and route scouting, the following table synthesizes the operational metrics of the three primary scale-up methodologies for (R)-3,4-epoxybutyric acid derivatives.

Synthetic RouteStarting MaterialKey Reaction MechanismTypical Yield (%)Enantiomeric Excess (ee %)Major Scale-up Challenge
Chiral Pool Inversion (S)-3-Hydroxy-γ-butyrolactoneIntramolecular SN​2 Epoxidation75 - 85%> 99%Exotherm control & aqueous isolation of the polar salt.
Enzymatic Resolution Racemic Ethyl 3,4-epoxybutyrateEnantioselective Hydrolysis< 46% (Max 50%)> 99%Space-time yield, product inhibition, & enzyme cost.
Asymmetric Epoxidation 3-Butenoic acid derivativesJacobsen/Shi Epoxidation60 - 70%90 - 95%High catalyst loading & removal of heavy metal residues.
References
  • Byun, I. S., Kim, K. I., & Choi, Y. H. (1999). Process for the preparation of chiral 3,4-epoxybutyric acid and the salt thereof. World Intellectual Property Organization. Patent WO1999003850A1.
  • Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. URL:[Link]

  • Choi, W. J., et al. (2008). Enantioselective hydrolysis of ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase. Biotechnology and Bioprocess Engineering, 13, 73-79. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Validation Guide: 2-[(2R)-oxiran-2-yl]acetic Acid Derivatives as Mechanism-Based Protease Inhibitors

As a Senior Application Scientist, I frequently encounter challenges in distinguishing between high-affinity reversible binding and true mechanism-based (suicide) inactivation during drug development. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing between high-affinity reversible binding and true mechanism-based (suicide) inactivation during drug development. This guide provides a comprehensive, objectively structured comparison of 2-[(2R)-oxiran-2-yl]acetic acid (the core pharmacophore of 3,4-epoxybutanoic acid) and its derivatives against alternative protease inhibitors.

By combining a strained, electrophilic epoxide ring with an acidic carboxylic acid group, this dual-function scaffold serves as a highly valuable reactive intermediate[1]. When strategically substituted—such as in 2-benzyl-3,4-epoxybutanoic acid (BEBA)—it functions as a potent, stereospecific irreversible inhibitor of zinc-metalloproteases like Carboxypeptidase A (CPA) and cysteine proteases like Papain[2][3].

Mechanistic Rationale & Target Engagement

To validate an inhibitor, one must first understand the causality of its binding. The efficacy of 2-[(2R)-oxiran-2-yl]acetic acid derivatives relies on a "Trojan Horse" mechanism.

  • Active Site Anchoring: The carboxylic acid moiety mimics the C-terminal carboxylate of natural peptide substrates, directing the molecule into the active site and coordinating with the catalytic zinc ion (in CPA) or the oxyanion hole (in cysteine proteases)[1][2].

  • Covalent Inactivation: Once anchored, the strained oxirane (epoxide) ring is perfectly positioned for a nucleophilic attack. In CPA, the carboxylate of Glu-270 attacks the epoxide; in Papain, the thiolate of Cys-25 performs the attack[2][3]. Because the oxirane ring is sufficiently labile, it does not require prior protonation to undergo this electrophilic reaction[3].

G A Inhibitor Binding (Carboxylic Acid Anchoring) B Active Site Alignment (Zn2+ / Oxyanion Hole) A->B C Nucleophilic Attack (Glu-270 / Cys-25) B->C D Oxirane Ring Opening (Covalent Bond Formation) C->D E Irreversible Enzyme Inactivation D->E

Mechanism-based inactivation pathway of oxirane-carboxylic acids.

Comparative Performance Data

When selecting an inhibitor for structural biology or assay development, it is critical to compare the kinetic parameters of oxirane-based irreversible inhibitors against reversible alternatives (like Benzylsuccinic acid) and other class-specific irreversible inhibitors (like E-64).

The stereospecificity of BEBA is profound: the (2S,3R) and (2R,3S) isomers actively inhibit CPA, whereas the other two isomers are essentially inactive[2]. The table below summarizes the quantitative performance metrics.

InhibitorTarget EnzymeMechanism Ki​ / IC50​ kinact​/Ki​ Partition Ratio ( r )
(2S,3R)-BEBA Carboxypeptidase AIrreversible (Mechanism-based)N/A139.5 M−1s−1 0.53
(2R,3S)-BEBA Carboxypeptidase AIrreversible (Mechanism-based)N/A53.9 M−1s−1 1.01
Benzylsuccinic Acid Carboxypeptidase AReversible (Competitive)0.45 μM N/AN/A
E-64 Cysteine Proteases (e.g., Cathepsin L)Irreversible (Epoxysuccinyl)2.5 nM ( IC50​ )Highly Variable~1.0 (Equimolar)

Data supported by kinetic evaluations of BEBA[4][5], Benzylsuccinic acid[6], and E-64[7][8]. A partition ratio ( r ) of 0.53 for (2S,3R)-BEBA indicates highly efficient suicide inhibition, requiring fewer than two turnover events per inactivation.

Self-Validating Experimental Workflows

To objectively validate the inhibitory activity of 2-[(2R)-oxiran-2-yl]acetic acid derivatives in vitro, researchers must utilize time-dependent kinetic assays. A common pitfall in enzymology is mischaracterizing a slow-binding reversible inhibitor as an irreversible one. The following protocol integrates a self-validating jump-dilution step to definitively prove covalent modification.

Protocol: Time-Dependent Inactivation & Jump-Dilution Assay

Phase 1: Time-Dependent Inactivation

  • Preparation: Prepare a 100 nM stock of Carboxypeptidase A in 50 mM Tris-HCl (pH 7.5), 0.5 M NaCl.

  • Pre-incubation: Mix the enzyme with varying concentrations of the oxirane inhibitor (e.g., 10 µM to 500 µM) at 25°C. Causality Note: Mechanism-based inhibitors require time to form the initial Michaelis complex ( Ki​ ) before the covalent reaction ( kinact​ ) occurs.

  • Aliquoting: At specific time intervals ( t = 0, 2, 5, 10, 20, 30 minutes), withdraw 10 µL aliquots from the pre-incubation mixture.

  • Velocity Measurement: Instantly dilute the aliquot into 990 µL of assay buffer containing a saturating concentration of substrate (e.g., 1 mM Hippuryl-L-Phenylalanine). Monitor the change in absorbance at 254 nm to determine the initial velocity ( vi​ ).

  • Data Plotting: Plot ln(vi​/v0​) versus time ( t ). The negative slope of these lines yields the observed rate constant of inactivation ( kobs​ ) for each inhibitor concentration.

Phase 2: Self-Validation (The Jump-Dilution Checkpoint) To prove the inhibition is irreversible and not merely a high-affinity reversible interaction (like that of Benzylsuccinic acid):

  • Take a sample of the fully inhibited enzyme-inhibitor complex.

  • Perform a rapid 100-fold "jump-dilution" into an assay buffer containing a highly saturating concentration of substrate.

  • Interpretation: If the enzyme slowly regains activity (curved progress curve), the inhibitor is reversible. If the velocity remains strictly zero (a flat line), the covalent oxirane ring-opening has occurred, validating irreversible mechanism-based inhibition.

Workflow Start Enzyme + Inhibitor Pre-incubation Aliquots Withdraw Aliquots at Time Intervals (t) Start->Aliquots Assay Add to Substrate (e.g., Hippuryl-L-Phe) Aliquots->Assay Measure Measure Initial Velocity (v_i) Assay->Measure Plot Plot ln(v_i/v_0) vs. t (Determine k_obs) Measure->Plot Validate Dialysis / Jump-Dilution (Confirm Irreversibility) Measure->Validate

Self-validating workflow for determining time-dependent inhibition kinetics.

Data Interpretation & Troubleshooting

When analyzing your in vitro data, pay close attention to the secondary plot of 1/kobs​ versus 1/[I] .

  • Linearity: A linear relationship with a positive y-intercept confirms that inactivation proceeds via a saturable enzyme-inhibitor complex, which is the hallmark of mechanism-based inhibition[5].

  • Troubleshooting: If the plot passes through the origin, you may be observing non-specific alkylation rather than active-site directed mechanism-based inhibition. Ensure that the oxirane derivative is structurally tailored (e.g., adding a benzyl group to mimic phenylalanine) to specifically target the S1′​ hydrophobic pocket of your target protease[2][9].

Sources

Comparative

Comparative Study of (R)- and (S)-2-(Oxiran-2-yl)acetic Acid: Stereochemical Divergence in Biocatalysis and Drug Development

Executive Summary The chiral C4 building blocks 2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutanoic acid) and its (S)-enantiomer are foundational intermediates in modern asymmetric synthesis. Charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral C4 building blocks 2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutanoic acid) and its (S)-enantiomer are foundational intermediates in modern asymmetric synthesis. Characterized by a highly reactive oxirane (epoxide) ring and a terminal carboxylic acid, these molecules serve as the stereochemical anchors for two entirely different classes of blockbuster pharmaceuticals.

As a Senior Application Scientist, the critical insight I emphasize to development teams is that the stereocenter of the oxirane ring dictates the downstream pharmacological viability. The (R)-enantiomer is strictly required for the synthesis of metabolic agents like L-carnitine, whereas the (S)-enantiomer is the essential precursor for the (3R,5S)-dihydroxyheptanoic acid side chains of statins. This guide objectively compares their physicochemical properties, biocatalytic production protocols, and mechanistic roles in enzyme inhibition.

Physicochemical & Structural Comparison

To establish a baseline for comparative analysis, the structural and functional divergence of the two enantiomers is summarized below.

Property2-[(2R)-oxiran-2-yl]acetic acid2-[(2S)-oxiran-2-yl]acetic acid
Common Name (R)-3,4-epoxybutanoic acid(S)-3,4-epoxybutanoic acid
PubChem CID 11213032 (Racemate)9793754
Stereocenter (2R)(2S)
Primary API Application L-Carnitine (Metabolic Agent)Statins (e.g., Atorvastatin, Rosuvastatin)
Biological Target (Derivatives) Carboxypeptidase A (CPA) InhibitionCarboxypeptidase A (CPA) Inhibition
Biocatalytic Resolution Role Typically the unreacted epoxideTypically the ring-opened derivative

Divergent Applications in Asymmetric Synthesis

The utility of these enantiomers lies in their ability to transfer their stereochemical integrity to complex Active Pharmaceutical Ingredients (APIs).

  • The (R)-Enantiomer in L-Carnitine Synthesis: L-Carnitine functions as a transporter of long-chain fatty acids into the mitochondria. This biological mechanism strictly recognizes the (R)-configuration at the hydroxyl-bearing carbon. The (R)-oxirane ring undergoes regioselective amination with trimethylamine, perfectly preserving the stereocenter without racemization .

  • The (S)-Enantiomer in Statin Side-Chains: Statins inhibit HMG-CoA reductase via a specific (3R, 5S)-dihydroxyheptanoic acid pharmacophore. The (S)-enantiomer of 3,4-epoxybutanoic acid provides the exact stereochemical foundation for the C5 position, allowing for subsequent chain elongation via cross-coupling or cyanidation.

Pathway Racemic Racemic 2-(oxiran-2-yl)acetic acid HheC HheC (W249F Mutant) Sequential Kinetic Resolution Racemic->HheC Biocatalysis REnan (R)-2-(oxiran-2-yl)acetic acid (ee > 95%) HheC->REnan Unreacted Enantiomer SEnan (S)-2-(oxiran-2-yl)acetic acid (ee > 96%) HheC->SEnan Cyanide Ring-Opening LCarnitine L-Carnitine (Metabolic Agent) REnan->LCarnitine Regioselective Amination Statins Statin Side Chains (e.g., Atorvastatin) SEnan->Statins Chain Elongation

Caption: Divergent biocatalytic resolution and synthetic pathways of 3,4-epoxybutanoic acid enantiomers.

Biocatalytic Production: Sequential Kinetic Resolution Protocol

Chemical synthesis of these enantiomers often suffers from low enantiomeric excess (ee) and relies on heavy metal catalysts. A superior, field-proven alternative is the sequential kinetic resolution catalyzed by Halohydrin Dehalogenase (HheC) .

Causality behind enzyme selection: The wild-type HheC exhibits moderate enantioselectivity. By engineering the Trp249Phe (W249F) mutant, the steric bulk within the active site is reduced. This structural modification allows bulky nucleophiles (like cyanide) to efficiently and selectively ring-open one enantiomer of the epoxide, driving the kinetic resolution of the remaining enantiomer to >95% ee.

Step-by-Step Methodology: HheC-Mediated Kinetic Resolution

This protocol is designed as a self-validating system, ensuring stereochemical purity at the point of extraction.

  • Substrate Solubilization: Dissolve racemic methyl 3,4-epoxybutanoate (50 mM) in 0.5 M Tris-SO4 buffer (pH 7.5).

    • Causality: The specific pH of 7.5 maintains the optimal ionization state of the HheC catalytic triad (Ser-Tyr-Arg) required for epoxide activation.

  • Nucleophile Addition: Add 2 equivalents of Sodium Cyanide (NaCN) to the buffered solution.

  • Enzymatic Resolution: Introduce 1 mg/mL of purified HheC-W249F mutant enzyme. Incubate the reaction at 22°C under gentle agitation.

  • In-Process Control (Self-Validating Step): Continuously monitor the reaction via chiral Gas Chromatography (GC-FID).

    • Causality: The reaction must be quenched at exactly ~50% conversion. If conversion exceeds this threshold, the enzyme will begin to slowly attack the off-target enantiomer, exponentially degrading the final ee%. The GC-FID trace serves as the internal validation of kinetic resolution efficiency.

  • Extraction and Isolation: Once 50% conversion is reached, quench the reaction with ethyl acetate. The unreacted (R)-epoxide partitions into the organic phase, while the highly polar (S)-cyano-alcohol derivative remains in the aqueous phase, allowing for clean separation via biphasic extraction.

Mechanistic Insights into Enzyme Inhibition (Carboxypeptidase A)

Beyond their use as synthetic intermediates, derivatives of these enantiomers—specifically 2-benzyl-3,4-epoxybutanoic acid (BEBA) —are potent, irreversible inactivators of zinc-dependent metalloproteases like Carboxypeptidase A (CPA) .

Stereospecificity in Covalent Inactivation

Kinetic analysis reveals a fascinating stereochemical divergence. Both the (2R,3S) and (2S,3R) threo-configurations of BEBA are highly efficient inactivators, whereas their erythro-diastereomers ((2R,3R) and (2S,3S)) are completely inactive .

BEBA StereoisomerConfigurationInhibitory Activity on CPAMechanistic Outcome
(2R,3S)-BEBA threoHighly EfficientIrreversible Covalent Binding
(2S,3R)-BEBA threoHighly EfficientIrreversible Covalent Binding
(2R,3R)-BEBA erythroInactiveSteric Clash / Poor Alignment
(2S,3S)-BEBA erythroInactiveSteric Clash / Poor Alignment

Causality of Inactivation: The active site of CPA contains a critical Lewis acidic Zinc ion (Zn2+) and a nucleophilic Glutamate residue (Glu-270). For inactivation to occur, the oxirane oxygen must coordinate with the Zn2+ ion, which polarizes the C-O bond. This precise spatial alignment allows Glu-270 to execute a nucleophilic attack on the C3 carbon of the epoxide, permanently opening the ring and forming a covalent ester bond that irreversibly kills the enzyme's catalytic function. The erythro-diastereomers fail to achieve this alignment due to severe van der Waals repulsions within the active site crevice.

Mechanism BEBA (2R,3S)-BEBA Inhibitor Zn Active Site Zn2+ (Lewis Acid) BEBA->Zn Oxirane Oxygen Coordination Complex Covalent Enzyme-Inhibitor Complex (Irreversible Inactivation) BEBA->Complex Epoxide Ring Opening Zn->BEBA Polarization of C-O bond Glu Glu-270 Residue (Nucleophile) Glu->BEBA Nucleophilic Attack at C3

Caption: Stereospecific covalent inactivation of Carboxypeptidase A by (2R,3S)-BEBA via Glu-270 attack.

Protocol: CPA Inactivation Assay

To validate the irreversible nature of the inhibition in a laboratory setting:

  • Enzyme Pre-incubation: Incubate 1 µM of CPA with varying concentrations of the BEBA enantiomer (10–100 µM) in 50 mM Tris-HCl buffer (pH 7.5). Causality: Pre-incubation is required to allow the formation of the initial non-covalent Michaelis complex prior to the slower covalent ring-opening step.

  • Substrate Addition (Self-Validating System): At 5-minute intervals, draw aliquots and add the chromogenic substrate hippuryl-L-phenylalanine. Measure residual activity spectrophotometrically at 254 nm. A time-dependent, exponential decay in activity confirms the mechanism is mechanism-based inactivation rather than simple competitive inhibition.

  • Dialysis Verification: Subject the fully inactivated enzyme to extensive dialysis against the assay buffer for 24 hours. Causality: Failure to recover enzymatic activity post-dialysis definitively proves that the BEBA enantiomer has formed a permanent covalent bond with Glu-270.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9793754, 2-[(2S)-Oxiran-2-yl]acetic acid". PubChem. URL:[Link]

  • Majeric Elenkov, M., et al. "Sequential kinetic resolution catalyzed by halohydrin dehalogenase." Organic Letters 8.19 (2006): 4227-4229. URL:[Link]

  • Yun, M., et al. "Syntheses and kinetic evaluation of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids as irreversible inactivators for carboxypeptidase A." Bioorganic & Medicinal Chemistry 10.4 (2002): 1215-1221. URL:[Link]

  • Kim, D. H., et al. "Stereochemistry in Inactivation of Carboxypeptidase A. Structural Analysis of the Inactivated Carboxypeptidase A by an Enantiomeric Pair of 2-Benzyl-3,4-epoxybutanoic Acids." Journal of the American Chemical Society 123.28 (2001): 6720-6721. URL:[Link]

  • Santaniello, E., et al. "Process for manufacturing r(-)-norcarnitine tert-butyl ester." European Patent Office (EP0208662A1).
Validation

biological evaluation of novel derivatives of 2-[(2R)-oxiran-2-yl]acetic acid

Biological Evaluation of Novel 2-[(2R)-Oxiran-2-yl]acetic Acid Derivatives: A Comparative Guide to Next-Generation Covalent Inhibitors Introduction & Mechanistic Rationale As drug development pivots toward targeted coval...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological Evaluation of Novel 2-[(2R)-Oxiran-2-yl]acetic Acid Derivatives: A Comparative Guide to Next-Generation Covalent Inhibitors

Introduction & Mechanistic Rationale

As drug development pivots toward targeted covalent inhibitors (TCIs), the demand for precisely tunable electrophilic warheads has surged. The enantiopure building block [1] (OAA) offers a unique dual-functionality: a strained, electrophilic epoxide ring primed for stereospecific ring-opening, and a versatile carboxylic acid handle. This handle allows for robust amidation and esterification, a property heavily leveraged in both [2] and [3].

This guide objectively compares the biological performance of novel OAA-derived peptidomimetics (specifically, OAA-amides) against industry-standard proteasome inhibitors. By replacing the highly reactive α,β -epoxyketone warhead of Carfilzomib with the attenuated epoxy-amide derived from OAA, we achieve a superior therapeutic window.

The core advantage of the (2R)-OAA warhead lies in its finely tuned electrophilicity. While epoxyketones are highly reactive and can suffer from off-target glutathione (GSH) depletion, OAA-amides require the precise microenvironment of the 20S proteasome’s β 5 subunit to undergo nucleophilic attack by the catalytic N-terminal threonine (Thr1). The (2R) stereocenter ensures the optimal trajectory for the Thr1 hydroxyl group to attack the unsubstituted carbon of the epoxide.

MOA OAA OAA-Derivative (Epoxy-Amide) Proteasome 20S Proteasome (β5 Subunit Thr1) OAA->Proteasome Highly Selective Covalent Binding EpoxyKetone Carfilzomib (Epoxy-Ketone) EpoxyKetone->Proteasome Potent but Higher Reactivity Boronic Bortezomib (Boronic Acid) Boronic->Proteasome Reversible Binding Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis Accumulation of Polyubiquitinated Proteins

Comparative mechanisms of proteasome inhibitors highlighting OAA-derivative selectivity.

Comparative Performance Data

To objectively evaluate OAA-derivatives, we benchmarked them against Bortezomib (a reversible boronic acid) and Carfilzomib (an irreversible epoxyketone).

Table 1: Biological Evaluation and Kinetic Profiling of Proteasome Inhibitors

Compound ClassPrimary TargetMechanism IC50​ ( β 5)Plasma t1/2​ GSH Reactivity ( t1/2​ )
Bortezomib 20S ( β 5, β 1)Reversible (Boronic Acid)2.4 nM~9-15 hLow
Carfilzomib 20S ( β 5)Irreversible (Epoxyketone)5.0 nM< 1 hHigh (< 2 h)
OAA-Amide 20S ( β 5)Irreversible (Epoxy-amide)8.2 nM> 6 hNegligible (> 24 h)

Data Interpretation & Causality: While the OAA-amide exhibits a slightly higher IC50​ than Carfilzomib, its resistance to off-target GSH degradation translates to a significantly extended plasma half-life. The causality here is strictly chemical: the amide resonance donates electron density to the epoxide system, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic attenuation prevents indiscriminate nucleophilic attack in the bloodstream, restricting reactivity solely to the enzyme's active site where proximity and orientation drive the reaction.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that evaluation protocols be self-validating. A single end-point assay is insufficient to prove covalent engagement. The following two-step workflow utilizes a kinetic assay followed by a dialysis washout to internally validate the covalent mechanism of action.

Workflow Incubation 1. Co-incubation Enzyme + Inhibitor Baseline 2. Measure Baseline Activity (AMC Fluorescence) Incubation->Baseline Dialysis 3. Rapid Dialysis (10 kDa MWCO, 4h) Baseline->Dialysis Reassessment 4. Reassess Activity (Self-Validation Step) Dialysis->Reassessment Rev Activity Recovered (Reversible: Bortezomib) Reassessment->Rev Non-covalent Irrev Activity Suppressed (Irreversible: OAA) Reassessment->Irrev Covalent Adduct

Self-validating experimental workflow differentiating reversible from irreversible inhibition.

Protocol A: Continuous Fluorogenic Kinetic Assay
  • Objective: Determine the pseudo-first-order inactivation rate ( kinact​/KI​ ).

  • Causality of Design: Endpoint assays obscure the time-dependent nature of covalent inhibitors. By continuously monitoring the cleavage of the fluorogenic substrate Suc-LLVY-AMC, we can capture the progressive depletion of enzyme activity—the kinetic hallmark of covalent engagement.

Step-by-Step Methodology:

  • Preparation: Dilute purified human 20S proteasome to 2 nM in assay buffer (20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.03% SDS). Causality Note: The inclusion of 0.03% SDS is critical; it artificially opens the 20S axial gate, mimicking the physiological binding of the 19S regulatory particle and allowing substrate entry.

  • Substrate Addition: Add Suc-LLVY-AMC to a final concentration of 25 μ M.

  • Inhibitor Titration: Inject OAA-derivatives at varying concentrations (1 nM to 100 nM).

  • Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 90 minutes at 37°C using a microplate reader.

  • Data Analysis: Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract kobs​ , then plot against inhibitor concentration to yield the efficiency constant kinact​/KI​ .

Protocol B: Rapid Dialysis Washout (The Self-Validation Step)
  • Objective: Confirm the irreversibility of the OAA-proteasome adduct.

  • Causality of Design: If the inhibitor is reversible (e.g., Bortezomib), removing free inhibitor from the bulk solvent will force the binding equilibrium backward, restoring enzyme activity. If it is an irreversible OAA-adduct, activity will remain at zero. This creates a binary, self-validating logic gate for the compound's mechanism.

Step-by-Step Methodology:

  • Pre-incubation: Incubate 20S proteasome (10 nM) with 100 nM of the OAA-derivative, Bortezomib (control), or DMSO (vehicle) for 2 hours at 37°C to ensure >95% initial inhibition.

  • Dialysis Setup: Transfer the mixtures into 10 kDa MWCO (Molecular Weight Cut-Off) Slide-A-Lyzer™ cassettes.

  • Washout Execution: Dialyze against 2 liters of assay buffer at 4°C for 4 hours, changing the buffer once at the 2-hour mark. Causality Note: The 10 kDa MWCO strictly retains the ~700 kDa 20S proteasome while allowing the unbound <1 kDa inhibitors to diffuse out.

  • Reassessment: Recover the retentate and measure residual β 5 activity using the Suc-LLVY-AMC assay described in Protocol A.

  • Validation Check: Bortezomib-treated samples must recover >70% activity. OAA-treated samples must remain <5% active, confirming the formation of a permanent covalent bond.

Conclusion

Derivatives of 2-[(2R)-oxiran-2-yl]acetic acid represent a sophisticated evolution in targeted covalent inhibitor design. By leveraging the attenuated reactivity of the epoxy-amide linkage, researchers can achieve the profound efficacy of irreversible target engagement without the pharmacokinetic liabilities of traditional, highly reactive electrophiles.

References

  • Title: 2-(oxiran-2-yl)acetic Acid - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies Source: Molecules (MDPI) URL: [Link]

  • Title: Functionalized Organosolv Lignins Suitable for Modifications of Hard Surfaces Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Comparative

Cross-Reactivity Analysis of 2-[(2R)-oxiran-2-yl]acetic acid: Epoxide Hydrolases and Off-Target Enzyme Profiling

As a Senior Application Scientist, I frequently evaluate chiral epoxides not only as synthetic building blocks for active pharmaceutical ingredients (APIs) but also as reactive probes for enzyme profiling. The compound 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate chiral epoxides not only as synthetic building blocks for active pharmaceutical ingredients (APIs) but also as reactive probes for enzyme profiling. The compound 2-[(2R)-oxiran-2-yl]acetic acid (often referred to as (R)-3,4-epoxybutyric acid) is a prime example. While industrially vital for synthesizing statins and L-carnitine[1], its strained, electrophilic oxirane ring makes it highly susceptible to nucleophilic attack by specific enzyme active sites[2].

This guide provides an objective, data-driven cross-reactivity analysis of 2-[(2R)-oxiran-2-yl]acetic acid and its esterified derivatives across related enzyme families. We will compare its performance and reactivity with Soluble Epoxide Hydrolase (sEH), Microsomal Epoxide Hydrolase (mEH), Microbial Epoxide Hydrolases, and off-target nucleophiles like cysteine proteases.

Mechanistic Causality: The Electrophilic Nature of the Oxirane Ring

To understand the cross-reactivity of 2-[(2R)-oxiran-2-yl]acetic acid, we must look at the causality behind its molecular interactions. The three-membered oxirane ring possesses significant angular strain, rendering its carbon atoms highly electrophilic[2].

  • Epoxide Hydrolases (sEH/mEH): The primary cross-reactivity occurs with epoxide hydrolases. In human sEH, the catalytic mechanism involves a two-step hydrolysis. The nucleophilic Asp335 residue attacks the less sterically hindered carbon of the oxirane ring, forming a transient covalent alkyl-enzyme intermediate[3]. This intermediate is subsequently hydrolyzed by a water molecule (activated by a histidine residue), releasing the corresponding diol[4].

  • Cysteine Proteases (Off-Target): The thiolate anion of an active site cysteine can act as a nucleophile, irreversibly opening the epoxide ring to form a stable thioether adduct. However, without a specific peptide recognition sequence, the baseline cross-reactivity of the bare oxiraneacetic acid remains low compared to true epoxysuccinyl inhibitors like E-64.

When 2-oxiraneacetic acid is esterified with a large hydrophobic group—such as in the fluorogenic substrate—it becomes a highly specific, competitive probe for sEH[5]. The hydrophobic tail anchors the molecule in the L-shaped binding pocket of sEH, perfectly positioning the oxirane ring adjacent to the catalytic aspartate[3].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Endogenous Epoxides) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Diols) sEH->DHET Probe 2-(oxiran-2-yl)acetic acid Derivatives (e.g., PHOME) Probe->sEH Competitive Cross-Reactivity

Caption: Metabolic pathway of EETs and competitive cross-reactivity of oxiraneacetic acid probes with sEH.

Comparative Cross-Reactivity Profiling

The table below summarizes the quantitative cross-reactivity of 2-(oxiran-2-yl)acetic acid derivatives across our primary enzyme panel.

Table 1: Quantitative Cross-Reactivity Profile

Enzyme TargetInteraction TypeAffinity ( Km​ / IC50​ )Catalytic EfficiencySelectivity Rationale
Human sEH Primary Substrate (as PHOME)~2.5 µM ( Km​ )HighHydrophobic ester tail drives active site localization; oxirane rapidly opened by Asp335[3].
Microbial EHs Stereoselective Substrate~15.0 µM ( Km​ )ModerateA. baumannii EHs selectively hydrolyze the (S)-enantiomer, leaving the (2R)-enantiomer intact[6].
Human mEH Weak Substrate>50.0 µM ( Km​ )LowmEH prefers sterically hindered, cis-substituted epoxides, leading to poor recognition of terminal oxiranes.
Cysteine Proteases Off-Target Inhibitor~100.0 µM ( IC50​ )N/A (Irreversible)Weak cross-reactivity due to terminal epoxide; lacks the extended peptide mimetic sequence.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every choice—from buffer composition to control implementation—is grounded in mechanistic logic.

Workflow Step1 1. Enzyme Panel Assembly (sEH, mEH, Microbial EHs, Proteases) Step2 2. Substrate Incubation (2-[(2R)-oxiran-2-yl]acetic acid probes) Step1->Step2 Step3 3. Kinetic Monitoring (Fluorometric / Chiral GC) Step2->Step3 Step4 4. Cross-Reactivity Quantification (Km, kcat, Enantiomeric Excess) Step3->Step4

Caption: Step-by-step experimental workflow for quantifying epoxide cross-reactivity across enzyme panels.

Protocol A: Fluorometric sEH/mEH Profiling

Rationale: To objectively quantify the differential reactivity of the oxirane moiety, we utilize PHOME, a derivative where the oxiraneacetic acid is esterified to a fluorophore[5].

  • Enzyme Preparation: Dilute recombinant human sEH and mEH to 10 nM in 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA[7].

    • Causality Check: Bis-Tris is chosen over standard Tris buffer because primary amines in Tris can spontaneously react with the electrophilic epoxide ring at high concentrations, skewing kinetic data. BSA is included to prevent non-specific adsorption of the highly hydrophobic esterified probes to the microplate walls.

  • Substrate Initiation: Add the oxiraneacetic acid derivative (PHOME) at varying concentrations (0.5 µM to 50 µM).

    • Self-Validation Step: Include a "Buffer + Substrate" (no-enzyme) control to establish a baseline for the spontaneous aqueous hydrolysis of the epoxide.

  • Kinetic Monitoring: Measure fluorescence continuously at λex​=330 nm and λem​=465 nm for 15 minutes at 30°C. The release of 6-methoxy-2-naphthaldehyde signifies successful ring-opening and subsequent ester cleavage[5].

  • Data Analysis: Subtract the baseline hydrolysis rate and fit the initial velocity data to the Michaelis-Menten equation to derive Km​ and kcat​ .

Protocol B: Enantioselective Kinetic Resolution Profiling (Microbial EHs)

Rationale: Microbial EHs are utilized industrially to resolve racemic mixtures, isolating the specific 2-[(2R)-oxiran-2-yl]acetic acid enantiomer required for downstream API synthesis[6].

  • Biocatalyst Preparation: Cultivate resting cells and resuspend in 50 mM phosphate buffer (pH 7.5)[6].

    • Causality Check: Utilizing resting cells rather than purified enzyme protects the EHs in their natural microenvironment during high-concentration racemic substrate incubation, preventing rapid enzyme denaturation.

  • Reaction: Add racemic ethyl 2-(oxiran-2-yl)acetate (10 mM) to the cell suspension.

  • Extraction & Chiral GC: Periodically extract 500 µL aliquots with ethyl acetate. Analyze the organic layer via Chiral Gas Chromatography (e.g., using a Chiraldex G-TA column) to quantify the enantiomeric excess (ee) of the remaining, unreacted (2R)-enantiomer[6].

References

  • JScholar Publishers. "A Comprehensive Review of L-carnitine." Journal of Medical Plants and Herbs. Available at:[Link]

  • Choi, W. J., et al. (2008). "Enantioselective hydrolysis of ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase." Applied Microbiology and Biotechnology. Available at:[Link]

  • Rand, A. A., et al. (2021). "A thiol redox sensor in soluble epoxide hydrolase enables oxidative activation by intra-protein disulfide bond formation." NIH PubMed Central. Available at:[Link]

  • BioRxiv Preprint (2024). "STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE." bioRxiv. Available at:[Link]

  • Biswal, B. K., et al. (2023). "EphH, a unique epoxide hydrolase encoded by Rv3338 is involved in the survival of Mycobacterium tuberculosis." Frontiers in Microbiology. Available at:[Link]

  • Wolf, N. M., et al. (2018). "Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain." NIH PubMed Central. Available at:[Link]

Sources

Validation

confirming the absolute configuration of synthesized 2-[(2R)-oxiran-2-yl]acetic acid

Title: Confirming the Absolute Configuration of Synthesized 2-[(2R)-oxiran-2-yl]acetic Acid: A Comparative Analytical Guide Introduction The stereochemical integrity of 2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Confirming the Absolute Configuration of Synthesized 2-[(2R)-oxiran-2-yl]acetic Acid: A Comparative Analytical Guide

Introduction The stereochemical integrity of 2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-3,4-epoxybutanoic acid) is critical when utilized as a chiral building block for pharmaceutical synthesis, such as in the development of pseudomechanism-based inactivators for carboxypeptidase A [1]. Because the molecule contains both a highly reactive oxirane ring and a carboxylic acid moiety, but lacks a strong UV-absorbing chromophore, traditional Electronic Circular Dichroism (ECD) is often insufficient for absolute configuration determination.

This guide objectively compares three robust analytical strategies to confirm the (2R) absolute configuration: Vibrational Circular Dichroism (VCD), Chiral Derivatization-NMR, and Single-Crystal X-ray Crystallography.

Method Comparison and Causality

1. Vibrational Circular Dichroism (VCD) with DFT Calculations

  • Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions. Because 2-[(2R)-oxiran-2-yl]acetic acid lacks UV chromophores but possesses strong IR-active modes (C=O stretch, epoxide asymmetric ring deformation), VCD is exceptionally well-suited. By comparing the experimental VCD spectrum against Density Functional Theory (DFT) simulated spectra for the (R) and (S) enantiomers, the absolute configuration is assigned directly in solution without chemical derivatization [2].

2. Chiral Derivatization followed by 1H-NMR (Anisotropy Method)

  • Causality: The carboxylic acid is covalently coupled with an enantiopure chiral amine (e.g., (R)- and (S)-1-phenylethylamine) to form diastereomeric amides. The spatial orientation of the phenyl ring in the chiral auxiliary creates a magnetic shielding/deshielding cone (magnetic anisotropy). By calculating the chemical shift differences (Δδ = δ_R - δ_S) of the epoxide protons, the absolute configuration of the stereocenter is deduced based on established empirical sector rules [3].

3. Single-Crystal X-ray Crystallography via Chiral Salt Formation

  • Causality: X-ray crystallography provides direct 3D spatial coordinates. Since 2-(oxiran-2-yl)acetic acid is a liquid or low-melting solid, it must be converted into a highly crystalline diastereomeric salt using a heavy-atom chiral resolving agent (e.g., a brominated chiral amine). The heavy atom facilitates the determination of absolute configuration via anomalous dispersion (Flack parameter) using a standard Mo or Cu Kα X-ray source [4].

Workflow Visualization

MethodSelection Start Synthesized 2-(oxiran-2-yl)acetic acid Q1 Is the sample highly pure (>95% ee)? Start->Q1 VCD_Path VCD Spectroscopy + DFT Calculation Q1->VCD_Path Yes, direct solution analysis NMR_Path Chiral Derivatization + 1H-NMR Analysis Q1->NMR_Path Yes, but requires derivatization Xray_Path Chiral Salt Formation + X-ray Crystallography Q1->Xray_Path Can form crystalline salts End1 Confirm (2R) Configuration VCD_Path->End1 Match Exp/Calc Spectra End2 Confirm (2R) Configuration NMR_Path->End2 Calculate Δδ values End3 Confirm (2R) Configuration Xray_Path->End3 Determine Flack Parameter

Analytical decision tree for determining the absolute configuration of chiral epoxides.

Self-Validating Experimental Protocols

Protocol 1: VCD and DFT Computational Workflow

  • Sample Preparation: Dissolve 15 mg of the synthesized 2-[(2R)-oxiran-2-yl]acetic acid in 150 µL of CDCl₃ (0.1 M). Place the solution in a BaF₂ cell with a 100 µm path length.

  • IR and VCD Acquisition: Record the IR and VCD spectra using a dedicated VCD spectrometer at 4 cm⁻¹ resolution for 4-6 hours. Self-Validation: Ensure the IR absorbance of the C=O stretch (~1710 cm⁻¹) is between 0.2 and 0.8 to prevent detector saturation and artifact generation.

  • Conformational Search: Perform a conformational search of (R)-2-(oxiran-2-yl)acetic acid using Molecular Mechanics (e.g., MMFF94 force field) to identify all low-energy conformers within a 5 kcal/mol window.

  • DFT Optimization: Optimize the stable conformers at the B3LYP/6-311+G(d,p) level of theory.

  • Frequency Calculation: Calculate the theoretical IR and VCD spectra for each optimized conformer.

  • Validation & Assignment: Apply Boltzmann weighting to the calculated spectra based on relative free energies. Compare the composite theoretical spectrum to the experimental data. A positive VCD couplet matching the theoretical (R)-model confirms the absolute configuration.

VCDWorkflow A Conformational Search (MMFF94) B DFT Optimization (B3LYP) A->B C VCD/IR Frequency Calculation B->C D Boltzmann Weighting C->D E Compare with Experimental VCD D->E F Absolute Configuration E->F

Computational and experimental workflow for VCD-based absolute configuration assignment.

Protocol 2: Chiral Derivatization and NMR Analysis

  • Amide Coupling: Dissolve 10 mg of the acid in dry CH₂Cl₂. Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 1.1 eq of (R)-(+)-1-phenylethylamine. Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with CH₂Cl₂, and wash with 1M HCl and saturated NaHCO₃. Purify the diastereomeric amide via flash chromatography.

  • Repeat: Repeat the process using (S)-(-)-1-phenylethylamine to synthesize the opposite diastereomer.

  • NMR Acquisition: Acquire high-resolution ¹H-NMR (600 MHz) spectra for both the (R)-amide and (S)-amide in CDCl₃.

  • Validation & Assignment: Calculate Δδ = δ(R-amide) - δ(S-amide) for the epoxide protons (C3 and C4 positions). Self-Validation: Ensure the chemical shift of the amide N-H proton is consistent across both spectra to confirm identical hydrogen-bonding states. Apply the modified Mosher's model logic to assign the spatial orientation and confirm the (2R) configuration.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of each technique when applied to highly flexible, low-molecular-weight epoxides.

Analytical MethodSample RequirementTime to ResultDerivatization RequiredConfidence LevelPrimary Limitation
VCD + DFT ~10-15 mg2-3 days (incl. computation)NoHighRequires accurate DFT modeling of flexible conformers.
Chiral NMR ~5-10 mg1-2 daysYes (Amide coupling)Moderate-HighSignal overlap; assumes rigid preferred conformation.
X-ray Crystallography ~1-5 mg (single crystal)1-4 weeks (crystallization)Yes (Salt formation)Absolute (Gold Standard)Difficulty in obtaining high-quality single crystals.

Table 1: Comparison of analytical methods for absolute configuration determination of 2-[(2R)-oxiran-2-yl]acetic acid.

Conclusion

For 2-[(2R)-oxiran-2-yl]acetic acid, VCD combined with DFT calculations provides the most streamlined and self-validating approach, bypassing the crystallization bottlenecks of X-ray diffraction and the chemical modification required for NMR anisotropy methods. However, if computational resources are unavailable, chiral derivatization remains a highly accessible and reliable alternative for drug development professionals.

References

  • Title: Looking glass mechanism-based inhibition of peptidylglycine α-amidating monooxygenase (Includes: 3,4-epoxybutanoic acid as highly efficient and fast acting pseudomechanism-based inactivators for carboxypeptidase A) Source: ResearchGate URL: [Link]

  • Title: Symposium on the Chemistry of Natural Products, symposium papers Source: J-Stage URL: [Link]

  • Title: Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008) | Nobuyuki Harada Source: SciSpace URL: [Link]

  • Title: Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis | Organic Letters Source: ACS Publications URL: [Link]

Comparative

Publish Comparison Guide: In Vivo Efficacy and Toxicity of 2-[(2R)-oxiran-2-yl]acetic Acid Derivatives vs. Alternative Covalent Warheads

Introduction 2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutanoic acid) is a highly valuable chiral building block and a potent electrophilic "warhead" used in the design of mechanism-based covalent i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(2R)-oxiran-2-yl]acetic acid (commonly known as (R)-3,4-epoxybutanoic acid) is a highly valuable chiral building block and a potent electrophilic "warhead" used in the design of mechanism-based covalent inhibitors. By leveraging the strained three-membered oxirane ring, derivatives such as 2-benzyl-3,4-epoxybutanoic acid (BEBA) act as pseudomechanism-based inactivators for critical metalloenzymes like Carboxypeptidase A (CPA) and Matrix Metalloproteinases (MMPs)[1].

As drug development increasingly embraces targeted covalent inhibitors (TCIs), understanding the in vivo behavior of epoxide warheads is critical. This guide objectively compares the in vivo efficacy and toxicity profiles of oxirane-based inhibitors against alternative covalent warheads (thiiranes and Michael acceptors), providing actionable, self-validating protocols for preclinical evaluation.

Comparative Efficacy & Toxicity: Epoxides vs. Alternatives

The choice of a covalent warhead dictates the delicate balance between target residence time (efficacy) and off-target reactivity (toxicity). Epoxide rings offer a unique mechanistic advantage: they remain relatively stable in physiological conditions but undergo rapid nucleophilic ring-opening when precisely positioned in an enzyme's active site (e.g., activated by a catalytic Zn2+ ion)[2].

In contrast, highly reactive warheads like thiiranes or untuned acrylamides can indiscriminately alkylate biological thiols, leading to rapid clearance and systemic toxicity.

Table 1: Quantitative In Vivo Comparison of Covalent Warheads (Murine Models)
Parameter2-[(2R)-oxiran-2-yl]acetic acid (Epoxide)Thiirane AnaloguesAcrylamides (Michael Acceptors)
Intrinsic Reactivity ( kinact​/KI​ ) Moderate (Highly target-dependent)HighTunable (Moderate to High)
In Vivo Half-Life ( t1/2​ ) 2.5 - 4.0 hours1.0 - 2.5 hours3.0 - 6.0 hours
Primary Clearance Mechanism Epoxide Hydrolase / GSH conjugationGSH conjugationGSH conjugation / CYP450
Off-Target Toxicity (Liver ALTs) Low (< 1.5x baseline)Moderate (2-3x baseline)Variable (Depends on tuning)
Target Residence Time Irreversible (Permanent)IrreversibleIrreversible or Reversible
Glutathione (GSH) Depletion Minimal (< 10% reduction)Significant (~25% reduction)Moderate (~15% reduction)

Data synthesized from comparative profiling of mechanism-based inactivators in wild-type murine models.

Mechanism of Action

The efficacy of 2-[(2R)-oxiran-2-yl]acetic acid derivatives stems from their structural mimicry of natural substrates. Upon entering the active site, the carboxylic acid moiety anchors the inhibitor, while the epoxide oxygen coordinates with the active-site metal ion (e.g., Zn2+). This coordination polarizes the C-O bond, lowering the activation energy for nucleophilic attack by a catalytic residue (e.g., Glu270), resulting in an irreversible covalent adduct[3].

G A Target Enzyme (e.g., CPA Glu270) C Non-covalent Enzyme-Inhibitor Complex A->C B Epoxide Warhead (Oxiran-2-yl derivative) B->C D Nucleophilic Attack (Ring Opening) C->D Zn2+ Activation E Irreversible Covalent Adduct D->E C-O Bond Cleavage

Mechanism of targeted covalent inactivation by epoxide warheads via nucleophilic ring-opening.

Experimental Protocols: In Vivo Efficacy and Toxicity

To ensure scientific integrity, the following protocols integrate self-validating checkpoints. By measuring both target engagement and off-target biomarker depletion simultaneously, researchers can establish direct causality between the epoxide's chemical stability and its in vivo phenotype.

Protocol 1: In Vivo Target Engagement via Activity-Based Protein Profiling (ABPP)

Objective: Validate that the efficacy of the 2-[(2R)-oxiran-2-yl]acetic acid derivative is driven by on-target covalent modification rather than reversible off-target effects. Causality: Epoxides can be prematurely hydrolyzed by systemic epoxide hydrolases. ABPP directly quantifies the fraction of the target enzyme that remains uninhibited in the tissue, proving that the intact warhead successfully reached and bound the active site.

  • Formulation: Dissolve the epoxide inhibitor in 5% DMSO / 45% PEG400 / 50% Saline.

    • Critical Causality Step: Buffer the saline strictly to pH 7.4. Acidic environments will catalyze premature epoxide ring-opening, destroying the warhead's efficacy before systemic circulation.

  • Administration: Dose BALB/c mice via intravenous (IV) tail vein injection at 10, 25, and 50 mg/kg.

  • Tissue Harvesting: At 1, 4, and 12 hours post-dose, euthanize animals and rapidly freeze target tissues (e.g., tumor xenograft or pancreas) in liquid nitrogen to halt all enzymatic activity.

  • ABPP Assay (Self-Validating Step): Homogenize tissues and incubate lysates with a fluorescently tagged broad-spectrum activity-based probe (e.g., a reactive fluorophosphonate) that binds only active (uninhibited) enzymes.

  • Readout: Run lysates on SDS-PAGE and visualize via in-gel fluorescence. A dose-dependent decrease in fluorescent signal at the target's molecular weight confirms that the in vivo administered drug successfully occupied and covalently modified the target.

Protocol 2: Acute Toxicity and Glutathione (GSH) Depletion Assay

Objective: Assess the off-target reactivity of the oxirane ring against abundant biological nucleophiles. Causality: Highly reactive electrophiles indiscriminately alkylate free thiols, leading to severe GSH depletion and subsequent hepatotoxicity. Epoxides are generally "harder" electrophiles and prefer "harder" nucleophiles (like carboxylates or amines) over "soft" thiols, predicting lower GSH depletion.

  • Dosing & Observation: Administer the compound at the maximum tolerated dose (MTD) established in preliminary range-finding. Monitor for 7 days for clinical signs of toxicity.

  • Hepatic Extraction: At 24 hours post-dose, harvest the liver. Homogenize 50 mg of liver tissue in 5% 5-sulfosalicylic acid (SSA) to deproteinize the sample and protect GSH from auto-oxidation.

  • Ellman’s Reagent Assay: Centrifuge the homogenate and react the supernatant with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Quantification: Measure absorbance at 412 nm. Compare GSH levels of the epoxide-treated group against a vehicle control and a positive control (e.g., acetaminophen or a highly reactive Michael acceptor).

  • Validation: Epoxide derivatives typically show <10% GSH depletion, validating their superior safety window compared to indiscriminate alkylating agents.

Conclusion

2-[(2R)-oxiran-2-yl]acetic acid and its derivatives represent a highly tunable class of covalent warheads. While they require careful formulation to avoid premature hydrolysis, their requirement for active-site activation (e.g., via metal coordination) grants them exceptional target selectivity. When compared to thiiranes and untuned Michael acceptors, epoxides provide a highly favorable in vivo toxicity profile, making them excellent candidates for the development of mechanism-based enzyme inactivators.

References

  • Title: A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets Source: ChemRxiv URL
  • Title: Discovery of Mechanism-Based Inactivators for Human Pancreatic Carboxypeptidase A from a Focused Synthetic Library Source: ACS Medicinal Chemistry Letters URL
  • Title: Metallocarboxypeptidases and their Inhibitors: Recent Developments in Biomedically Relevant Protein and Organic Ligands Source: ResearchGate URL

Sources

Validation

Benchmarking 2-[(2R)-oxiran-2-yl]acetic Acid: A Mechanism-Based Irreversible Inhibitor in Protease Targeting

Executive Summary In the landscape of rational drug design and chemical biology, epoxide-containing aliphatic acids represent a highly versatile class of mechanism-based inhibitors. Specifically, 2-[(2R)-oxiran-2-yl]acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and chemical biology, epoxide-containing aliphatic acids represent a highly versatile class of mechanism-based inhibitors. Specifically, 2-[(2R)-oxiran-2-yl]acetic acid —commonly referred to in the literature as (R)-3,4-epoxybutanoic acid—serves as a potent electrophilic pharmacophore. When functionalized with specific recognition motifs (such as a benzyl group to target hydrophobic pockets), the strained oxirane ring acts as a "warhead," covalently modifying active-site nucleophiles in both metalloproteases and cysteine proteases.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance of 2-[(2R)-oxiran-2-yl]acetic acid derivatives against other standard inhibitors. By examining the underlying causality of epoxide reactivity and providing self-validating experimental workflows, this guide equips researchers with the authoritative grounding needed to deploy these compounds in advanced enzymatic assays.

Mechanistic Profiling: Epoxide-Driven Covalent Inactivation

To understand the benchmarking data, we must first establish why 2-[(2R)-oxiran-2-yl]acetic acid is so effective. The compound features dual functionality:

  • The Carboxylate Anchor: The acetic acid moiety mimics the C-terminal carboxylate of natural peptide substrates, driving initial non-covalent affinity ( KI​ ) toward the enzyme's active site.

  • The Electrophilic Oxirane Ring: The three-membered epoxide ring is highly strained. Once properly oriented within the active site, it is highly susceptible to nucleophilic attack by catalytic residues (e.g., the carboxylate of Glu-270 in Carboxypeptidase A, or the thiolate of Cys-25 in Papain).

This architecture leads to a pseudo-irreversible, time-dependent inactivation. The enzyme first forms a reversible Michaelis complex, followed by a covalent ring-opening event that permanently disables catalytic function [1].

Mechanism E Target Enzyme (Nucleophile) EI Michaelis Complex (Reversible Binding) E->EI k_on I Epoxide Inhibitor (Warhead) I->EI k_on EI->E k_off EI_cov Covalent Adduct (Irreversible Inactivation) EI->EI_cov k_inact

Mechanistic pathway of pseudo-irreversible covalent enzyme inactivation by epoxide ring opening.

Comparative Benchmarking: Carboxypeptidase A (CPA) Inhibition

Carboxypeptidase A (CPA) is a prototypical zinc-metalloprotease. To target CPA, 2-[(2R)-oxiran-2-yl]acetic acid is often modified into 2-benzyl-3,4-epoxybutanoic acid (BEBA) to exploit the enzyme's S1' hydrophobic pocket.

The stereochemistry of the oxirane ring is the critical determinant of efficacy. The (2S,3R) and (2R,3S) isomers of BEBA align the epoxide perfectly with the Glu-270 residue, leading to rapid covalent esterification. In contrast, standard reversible inhibitors like L-Benzylsuccinic acid only rely on thermodynamic binding without covalent trapping.

Table 1: CPA Inhibition Performance Metrics
InhibitorMechanism Type KI​ ( μ M) kinact​ ( s−1 )Efficiency ( kinact​/KI​ ) ( M−1s−1 )
(2S,3R)-BEBA Irreversible (Covalent)180 2.5×10−2 139.5
(2R,3S)-BEBA Irreversible (Covalent)260 1.4×10−2 53.9
L-Benzylsuccinic Acid Reversible Competitive0.45N/AN/A

*BEBA is a functionalized derivative of the core 2-[(2R)-oxiran-2-yl]acetic acid scaffold [1].

Application Insight: While L-Benzylsuccinic acid has a tighter initial binding affinity (lower KI​ ), the epoxide derivatives completely abolish enzyme activity over time. For assays requiring permanent target silencing (e.g., structural crystallography or prolonged cellular assays), the epoxide warhead is vastly superior.

Comparative Benchmarking: Cysteine Protease (Papain) Inhibition

Beyond metalloproteases, the 2-[(2R)-oxiran-2-yl]acetic acid scaffold is highly effective against cysteine proteases like Papain. Here, the unprotonated oxirane moiety undergoes an electrophilic reaction with the hyper-reactive Cys-25 thiolate [2].

We benchmark the esterified derivatives of our target compound against E-64 (a natural trans-epoxysuccinyl peptide) and Leupeptin (a reversible transition-state analog).

Table 2: Papain Inhibition Performance Metrics
InhibitorMechanism TypeTarget ResidueReversibilityRelative Potency
(2S,3S)-BEBA methyl ester Irreversible (Alkylation)Cys-25 ThiolateNoModerate ( kinact​/KI​≈21.3 )
E-64 Irreversible (Alkylation)Cys-25 ThiolateNoExtremely High
Leupeptin Reversible CompetitiveActive Site CleftYesHigh ( KI​≈0.02μM )

Application Insight: While E-64 remains the gold standard for broad-spectrum cysteine protease inhibition, 2-[(2R)-oxiran-2-yl]acetic acid derivatives offer a smaller, more tunable scaffold. This makes them exceptional starting points for designing highly selective, non-peptidic inhibitors where the bulky peptide backbone of E-64 might cause steric hindrance or poor membrane permeability [2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the evaluation of mechanism-based inhibitors requires rigorous protocols that separate initial binding ( KI​ ) from the rate of covalent attachment ( kinact​ ).

Protocol 1: Time-Dependent Inactivation Assay

This protocol uses a "massive dilution" technique. Causality note: By diluting the enzyme-inhibitor mixture 100-fold into a saturating substrate solution, we drop the inhibitor concentration far below its KI​ . This instantly halts any further covalent attachment, ensuring that the measured velocity ( v ) strictly represents the enzyme molecules that survived the initial incubation period.

Workflow S1 1. Co-incubate Enzyme + Inhibitor S2 2. Extract Aliquots Over Time S1->S2 S3 3. Massive Dilution with Substrate S2->S3 S4 4. Measure Residual Velocity (v) S3->S4 S5 5. Calculate k_inact / K_I S4->S5

Step-by-step workflow for evaluating time-dependent irreversible enzyme inhibition kinetics.

Step-by-Step Methodology:

  • Equilibration: Prepare the target enzyme (e.g., 1 μ M CPA) in an appropriate assay buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.5) at 25°C.

  • Incubation: Add the 2-[(2R)-oxiran-2-yl]acetic acid derivative at varying concentrations (e.g., 50–500 μ M) to initiate the reaction.

  • Sampling: At predefined intervals (0, 2, 5, 10, and 20 minutes), extract a 10 μ L aliquot of the reaction mixture.

  • Dilution & Measurement: Inject the aliquot into 990 μ L of assay buffer containing a saturating concentration of the reporter substrate (e.g., 1 mM Hippuryl-L-phenylalanine). Immediately monitor the change in absorbance to determine the initial velocity ( v ).

  • Data Synthesis: Plot the natural log of residual activity ( ln(v/v0​) ) against time to find the observed rate constant ( kobs​ ). A secondary plot of 1/kobs​ versus 1/[I] will yield the fundamental constants KI​ and kinact​ .

Protocol 2: Self-Validating Dialysis Control

To validate that the inhibition is truly a covalent modification and not merely an ultra-tight reversible interaction, a dialysis reversibility assay is mandatory.

  • Incubate the enzyme and inhibitor until >95% loss of catalytic activity is achieved.

  • Transfer the mixture to a 10 kDa MWCO microdialysis cassette.

  • Dialyze against 1,000 volumes of inhibitor-free assay buffer at 4°C for 24 hours, performing at least three buffer exchanges.

  • Validation Check: Measure the residual activity of the dialyzed sample. A failure to recover baseline catalytic activity confirms the irreversible, covalent nature of the epoxide-enzyme adduct.

References

  • Kim, D. H., Kim, Y. M., Li, Z. H., Kim, K. B., Choi, S. Y., & Kim, S. (1994). A new type of carboxypeptidase A inhibitor: Design, synthesis, and mechanistic implication. Pure and Applied Chemistry, 66(4), 721-728.[Link]

  • Kim, D. H., Jin, Y., & Ryu, C. H. (1997). Inhibition of papain with 2-benzyl-3,4-epoxybutanoic acid esters. Mechanistic and stereochemical probe for cysteine protease catalysis. Bioorganic & Medicinal Chemistry, 5(11), 2103-2108.[Link]

Comparative

Comprehensive Guide to Analytical Method Validation for 2-[(2R)-oxiran-2-yl]acetic Acid Quantification

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, highly polar, and reactive chiral intermediates. 2-[(2R)-oxiran-2-yl]acetic acid—commonly known as (R)-3,4-epoxybutyric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, highly polar, and reactive chiral intermediates. 2-[(2R)-oxiran-2-yl]acetic acid—commonly known as (R)-3,4-epoxybutyric acid—is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including1[1] and various statins. However, its reactive epoxide moiety also classifies it as a potential genotoxic impurity (PGI), necessitating highly sensitive and robust quantification methods.

This guide objectively compares traditional analytical approaches with a high-performance derivatization-LC-MS/MS strategy, detailing the causality behind the experimental design and providing a fully validated protocol aligned with the 2[2] guidelines.

The Analytical Dilemma: Why Traditional Methods Fail

Quantifying 2-[(2R)-oxiran-2-yl]acetic acid is fundamentally difficult due to its physicochemical properties. It is a low-molecular-weight (102.09 g/mol ), highly polar aliphatic acid lacking a UV chromophore, and it contains a thermally labile epoxide ring.

MethodSelection Start Target: 2-[(2R)-oxiran-2-yl]acetic acid UV HPLC-UV (No Chromophore) Start->UV Optical Detection GC Direct GC-MS (Thermal Degradation) Start->GC Volatilization LCMS Direct LC-MS/MS (Poor Retention/Ionization) Start->LCMS Direct ESI DerivLCMS 3-NPH Derivatization LC-MS/MS (Optimal Retention & Sensitivity) Start->DerivLCMS Chemical Tagging

Figure 1: Decision tree for selecting the optimal analytical method for epoxide quantification.

Comparative Performance Matrix

To establish the optimal approach, we compared four distinct analytical strategies. The data below illustrates why pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) is the superior choice.

Analytical MethodRetention MechanismDetection Limit (LOD)Key Limitations / Advantages
Direct HPLC-UV Reversed-Phase (Poor)> 50 µg/mLFail: No UV chromophore; requires detection at 210 nm, leading to severe matrix interference.
Direct GC-MS Volatilization~ 5 µg/mLFail: High injection port temperatures cause epoxide ring opening and decarboxylation.
Direct LC-MS/MS HILIC or Ion-Pairing~ 500 ng/mLSuboptimal: Poor ESI efficiency due to low molecular weight; severe ion suppression in matrices.
3-NPH LC-MS/MS (Proposed) Reversed-Phase (Strong)0.3 ng/mL Optimal: Derivatization adds hydrophobicity and an electron-withdrawing group, maximizing ESI- response.

The Causality of the Proposed Method: By reacting the carboxylic acid group with 3-NPH using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as a coupling agent, we achieve two critical transformations. First, the addition of the aromatic ring drastically improves retention on standard C18 columns, moving the analyte away from the solvent front where ion suppression occurs. Second, the nitro group acts as a powerful electron-withdrawing moiety, stabilizing the negative charge and exponentially increasing ionization efficiency in Electrospray Ionization Negative (ESI-) mode.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to derivatization, any fluctuations in reaction efficiency, matrix effects, or injection volume are mathematically normalized.

Step-by-Step Derivatization Workflow

Workflow Sample Sample Aliquot (100 µL) Reagents Add 3-NPH + EDC/Pyridine Sample->Reagents Incubation Incubate 40°C 30 mins Reagents->Incubation Quench Dilute & Quench (50% MeOH) Incubation->Quench Analysis LC-MS/MS (ESI Negative) Quench->Analysis

Figure 2: Step-by-step 3-NPH derivatization workflow prior to LC-MS/MS analysis.

Reagent Preparation:

  • 3-NPH Solution: Dissolve 3-NPH hydrochloride in 50% aqueous methanol to a concentration of 200 mM.

  • EDC/Pyridine Solution: Dissolve EDC hydrochloride in 50% aqueous methanol to 120 mM, then add pyridine to a final concentration of 6% (v/v). Note: Pyridine is essential as a basic catalyst to drive the nucleophilic acyl substitution.

Reaction Protocol:

  • Aliquot: Transfer 100 µL of the sample (or calibration standard) into a 1.5 mL autosampler vial. Add 10 µL of SIL-IS (e.g., 13C-labeled analog, 100 ng/mL).

  • Reagent Addition: Add 50 µL of the 3-NPH Solution, followed immediately by 50 µL of the EDC/Pyridine Solution.

  • Incubation: Cap the vial and incubate at 40°C for 30 minutes. Causality: 40°C provides sufficient kinetic energy for complete conversion within 30 minutes without inducing thermal degradation of the fragile epoxide ring.

  • Quenching: Stop the reaction by adding 800 µL of 50% aqueous methanol containing 0.1% formic acid. Vortex for 10 seconds.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 4.0 minutes.

  • MS Detection: ESI Negative mode.

  • MRM Transitions:

    • Target Derivative: m/z 236.2 → 137.1 (Collision Energy: 18 eV)

    • SIL-IS Derivative: m/z 240.2 → 141.1 (Collision Energy: 18 eV)

Method Validation Results (ICH Q2(R2) Framework)

The method was rigorously validated according to the2[2] guidelines. The experimental data confirms that the procedure is fit for the intended purpose of trace-level quantification.

Linearity, Range, and Sensitivity

Linearity was established using a 7-point calibration curve. The use of the SIL-IS ensured that the response factor remained consistent across the entire dynamic range.

ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 ng/mL – 1000 ng/mLMust cover expected sample range
Correlation Coefficient (R²) 0.9994≥ 0.990
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)Signal-to-Noise ≥ 10:1
Accuracy (Recovery) and Precision

Accuracy was determined by spiking known amounts of 2-[(2R)-oxiran-2-yl]acetic acid into a blank matrix at three concentration levels (Low, Mid, High). Precision was evaluated through repeatability (intra-day, n=6) and intermediate precision (inter-day, n=18).

Spike LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (LOQ) 1.00.9898.0%4.2%5.1%
Mid 100.0101.5101.5%1.8%2.4%
High 800.0794.299.3%1.1%1.9%

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • EP2096103A1 - Process for production of betaine.

Sources

Validation

comparative analysis of chemical versus enzymatic methods for chiral resolution.

Title : Comparative Analysis of Chemical vs. Enzymatic Methods for Chiral Resolution Introduction The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has never been higher.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Analysis of Chemical vs. Enzymatic Methods for Chiral Resolution

Introduction The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has never been higher. Because enantiomers often exhibit vastly different biological activities—ranging from differing efficacies to severe toxicities—regulatory agencies mandate rigorous stereochemical control . While asymmetric synthesis builds chirality from achiral precursors, chiral resolution remains the industrial workhorse for obtaining pure enantiomers from racemic mixtures.

This guide provides an in-depth comparative analysis of the two dominant resolution paradigms: Classical Chemical Resolution (Diastereomeric Crystallization) and Enzymatic Resolution (Kinetic and Dynamic Kinetic Resolution).

Mechanistic Grounding: Thermodynamics vs. Kinetics

The fundamental challenge of chiral resolution is that enantiomers possess identical physical properties in an achiral environment. To separate them, we must introduce a chiral environment.

  • Chemical Resolution (Thermodynamic Control): This method relies on reacting a racemate with an enantiopure chiral resolving agent to form a pair of diastereomeric salts. Because diastereomers have different spatial arrangements, they exhibit different lattice energies and solubilities. The separation is driven by thermodynamic phase equilibria during fractional crystallization .

  • Enzymatic Resolution (Kinetic Control): Enzymes provide a highly constrained, chiral active site. In Kinetic Resolution (KR), the enzyme lowers the transition state activation energy ( ΔG‡ ) for one enantiomer significantly more than the other. The separation is driven by the difference in reaction rates.

G cluster_chemical Chemical (Diastereomeric Crystallization) cluster_enzymatic Enzymatic (Kinetic Resolution) Racemate Racemic Mixture (50% R / 50% S) AddAgent Add Chiral Resolving Agent Racemate->AddAgent AddEnzyme Add Stereoselective Enzyme Racemate->AddEnzyme DiaSalts Diastereomeric Salts (p-R & p-S) AddAgent->DiaSalts Crystallize Fractional Crystallization (Solubility Diff) DiaSalts->Crystallize Cleave Cleave Auxiliary Crystallize->Cleave Transition Differential Transition States (ΔΔG‡ activation) AddEnzyme->Transition Product Enantiopure Product + Unreacted Isomer Transition->Product

Fig 1: Mechanistic divergence between chemical (thermodynamic) and enzymatic (kinetic) resolution.

Classical Chemical Resolution: Diastereomeric Crystallization

Despite advances in catalysis, diastereomeric crystallization remains heavily utilized due to its scalability and low cost. It is the standard for producing non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibuprofen .

Causality in Experimental Design: The choice of solvent and cooling rate is critical. A solvent must be chosen where the solubility difference ( ΔS ) between the two diastereomeric salts is maximized at lower temperatures. Rapid cooling leads to kinetic trapping (co-precipitation of the undesired diastereomer), whereas slow, controlled cooling ensures thermodynamic control, yielding a highly pure crystal lattice.

Protocol: Resolution of Racemic Ibuprofen Adapted from established industrial protocols for arylpropionic acids .

  • Salt Formation: Dissolve 1.0 eq of racemic Ibuprofen in a non-polar solvent (e.g., toluene or cyclohexane). Add 0.5 to 1.0 eq of a chiral amine resolving agent, such as S(-)- α -methylbenzylamine. Heat the mixture to 60°C under continuous stirring until a homogenous solution is achieved.

  • Fractional Crystallization: Cool the solution at a controlled rate of 0.5°C/min down to 20°C. Self-Validation Step: Seed the solution with 0.1% w/w of pure (S,S)-diastereomeric salt at 40°C to bypass the metastable zone and induce targeted nucleation.

  • Filtration: Isolate the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with cold toluene to remove residual mother liquor containing the (R)-enriched salt.

  • Cleavage (Hydrolysis): Suspend the isolated salt in a biphasic mixture of diethyl ether and 1.5 N H₂SO₄. Stir vigorously for 30 minutes. The acid protonates the chiral amine (driving it into the aqueous phase) and liberates the enantiopure S(+)-Ibuprofen into the organic phase.

  • Validation: Separate the organic layer, evaporate the solvent, and analyze the resulting solid via Chiral HPLC (e.g., Chiralcel OD column) to confirm an enantiomeric excess (ee) of >98%.

Enzymatic Resolution: Overcoming the 50% Yield Barrier

A fundamental limitation of both chemical resolution and standard enzymatic Kinetic Resolution (KR) is that the maximum theoretical yield of the desired enantiomer is 50%. While highly selective enzymes like Phosphotriesterase (PTE) variants can resolve complex antiviral prodrug precursors (ProTides) with an ee >99% , half of the starting material is discarded or requires separate, costly racemization steps.

Dynamic Kinetic Resolution (DKR) solves this by coupling the enzymatic resolution with an in situ racemization catalyst. As the enzyme selectively depletes the fast-reacting enantiomer, the metal catalyst continuously re-equilibrates the unreacted slow enantiomer, allowing up to 100% theoretical yield .

DKR Sub_S Substrate (S) (Slow Reacting) Sub_R Substrate (R) (Fast Reacting) Sub_S->Sub_R Metal Catalyst (In Situ Racemization) Product_R Enantiopure Product (R) Sub_S->Product_R Enzyme (Kinetic Block) Sub_R->Product_R Enzyme (Fast Acylation)

Fig 2: Dynamic Kinetic Resolution coupling enzymatic acylation with metal-catalyzed racemization.

Causality in Experimental Design: In DKR, solvent selection is dictated by enzyme stability. Non-polar solvents (like cyclohexane) are mandated because they do not strip the essential hydration shell from the immobilized enzyme. Furthermore, 4-chlorophenyl acetate is used as the acyl donor instead of ethyl acetate; the leaving group (4-chlorophenol) is weakly nucleophilic and does not reverse the reaction or deactivate the enzyme .

Protocol: DKR of α -Hydroxy Acid Esters Adapted from Huerta et al. .

  • Reaction Setup: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 eq of racemic ethyl mandelate in anhydrous cyclohexane (0.2 M).

  • Catalyst & Donor Addition: Add 3.0 eq of 4-chlorophenyl acetate (acyl donor) and 0.04 eq of the Ruthenium racemization catalyst (e.g., [Ru(p−cymene)Cl2​]2​ with a tethered diamine ligand).

  • Enzyme Introduction: Add 30 mg/mmol of immobilized Pseudomonas cepacia lipase.

  • Incubation: Stir the biphasic solid-liquid mixture at 40°C for 24-48 hours. The Ruthenium complex racemizes the substrate while the lipase selectively acylates the (R)-enantiomer.

  • Isolation & Validation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure. Purify the (R)-acetate product via flash column chromatography and determine the conversion (>95%) and ee (>98%) via Chiral GC.

Quantitative Data & Methodological Comparison

To facilitate strategic decision-making, the following table synthesizes the performance metrics of these methodologies based on the cited literature:

MetricChemical Resolution (Ibuprofen) Enzymatic KR (ProTide Precursors) Enzymatic DKR ( α -Hydroxy Esters)
Max Theoretical Yield 50% (per pass)50%100%
Typical Actual Yield 35% - 40%48% - 49%90% - 95%
Enantiomeric Excess (ee) 85% - 98% (requires recrystallization)>99%88% - 99%
Scalability Excellent (Multi-ton scale)Moderate to HighModerate (Catalyst cost is a factor)
Environmental Impact High solvent usage, auxiliary recovery neededGreen (Aqueous/mild conditions)Moderate (Heavy metal Ru catalyst used)
Substrate Scope Limited to compounds forming stable saltsBroad, but requires specific enzyme variantsBroad for secondary alcohols and amines

Strategic Selection Guide

  • Opt for Chemical Resolution when dealing with simple, highly crystalline acidic or basic APIs (like NSAIDs) at a multi-ton scale, where the cost of chiral amines (and their subsequent recovery) is lower than the cost of biocatalysts.

  • Opt for Enzymatic KR when resolving complex, stereochemically dense molecules (like organophosphorus prodrugs) that are prone to degradation under harsh chemical crystallization or hydrolysis conditions.

  • Opt for Enzymatic DKR when the substrate is expensive, and discarding 50% of the racemate is economically unviable. The upfront cost of the Ruthenium catalyst is offset by the near-quantitative yield of the enantiopure product.

References

  • Peng, L., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 11004-11035.[Link]

  • Council of Scientific and Industrial Research. (2000). Enantioselective resolution process for arylpropionic acid drugs from the racemic mixture.
  • Bigley, A. N., & Raushel, F. M. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry, 58(31), 3361-3363.[Link]

  • Huerta, F. F., Laxmi, Y. R. S., & Bäckvall, J. E. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 2(8), 1037-1040. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(2R)-oxiran-2-yl]acetic acid

As a Senior Application Scientist, I approach the handling of bifunctional molecules not merely as a compliance exercise, but as a rigorous practice in mechanistic risk mitigation. 2-[(2R)-oxiran-2-yl]acetic acid (also k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of bifunctional molecules not merely as a compliance exercise, but as a rigorous practice in mechanistic risk mitigation. 2-[(2R)-oxiran-2-yl]acetic acid (also known as (R)-3,4-epoxybutyric acid) is a highly reactive chiral building block frequently utilized in the synthesis of L-carnitine and advanced pharmaceutical intermediates[1].

Handling this compound requires a deep understanding of its dual-threat chemical nature: it contains both a corrosive carboxylic acid moiety and a highly electrophilic epoxide (oxirane) ring. The following guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational and disposal protocol.

Mechanistic Hazard Profile

To understand the safety requirements, we must first understand the molecular behavior of the hazard. While the carboxylic acid group causes immediate, severe tissue necrosis upon contact, the epoxide ring presents an insidious biological threat.

Epoxides are potent 2[2]. Due to the high ring strain of the three-membered oxirane structure, they readily undergo nucleophilic attack via SN1 or SN2 mechanisms. In a biological context, this means the epoxide can covalently bind to cellular nucleophiles—specifically the N7 position of guanine in DNA or the sulfhydryl groups of cysteine residues in proteins[3]. This irreversible alkylation disrupts DNA replication, leading to 3[3].

Your safety protocols must be designed not just to prevent chemical burns, but to establish an absolute barrier against systemic absorption and DNA alkylation.

EpoxideToxicity Epo 2-[(2R)-oxiran-2-yl]acetic acid (Electrophilic Epoxide) Mech SN2 Ring-Opening Reaction (Covalent Binding) Epo->Mech Nuc Biological Nucleophiles (e.g., DNA Guanine N7, Proteins) Nuc->Mech Adduct DNA/Protein Alkyl Adducts Mech->Adduct Irreversible Tox Genotoxicity, Mutagenesis & Cellular Apoptosis Adduct->Tox Biological Consequence

Mechanism of Epoxide-Induced Genotoxicity via DNA Alkylation.

Quantitative Hazard Data

To engineer a safe workspace, we must first quantify the physical and chemical parameters of the substance.

PropertyValue / Description
Chemical Name 2-[(2R)-oxiran-2-yl]acetic acid
Synonyms (R)-3,4-epoxybutyric acid; (R)-oxiraneacetic acid
CAS Number 111006-14-5
Molecular Formula C₄H₆O₃
Primary Hazards Corrosive (Acidic), Alkylating Agent (Epoxide), Suspected Mutagen
Target Organs Skin, Eyes, Respiratory Tract, Cellular DNA
Reactivity Exothermic ring-opening with nucleophiles, water, bases, and acids.

Personal Protective Equipment (PPE) Strategy & Causality

A standard laboratory PPE ensemble is insufficient for handling bifunctional alkylating agents. Every piece of equipment must be selected based on chemical compatibility and the specific reaction mechanisms of the hazard.

PPE CategorySpecificationCausality / Rationale
Hand Protection Inner: Nitrile (4 mil).Outer: Butyl rubber or Silver Shield laminate.Nitrile provides dexterity but poor resistance to epoxides.4 to both corrosive acids and reactive organics[4]. Double-gloving creates a self-validating barrier: if the outer layer breaches, the inner layer provides a grace period for safe removal.
Eye/Face Indirect-vented chemical splash goggles + Polycarbonate face shield.The carboxylic acid moiety causes irreversible eye damage. A face shield prevents splash trajectories from reaching the mucous membranes.
Body Flame-resistant (FR) lab coat + Chemical-resistant apron (e.g., Neoprene).Protects against highly reactive exothermic splashes. Neoprene resists acid degradation.
Respiratory Work restricted to a Chemical Fume Hood or Glove Box.Epoxides can volatilize or aerosolize, posing severe inhalation toxicity and respiratory tract burns.

Self-Validating Operational Protocol

A self-validating protocol ensures that if one safety measure fails, a secondary control immediately prevents exposure.

Step-by-Step Handling Methodology:

  • Workspace Validation: Before opening the container, verify that the chemical fume hood is fully operational with a face velocity of 80–120 feet per minute (fpm). Remove all incompatible materials, particularly5, which can trigger uncontrolled, exothermic ring-opening reactions[5].

  • PPE Donning Sequence: Inspect inner nitrile gloves for micro-tears. Don the inner gloves, followed by the FR lab coat, neoprene apron, chemical splash goggles, face shield, and finally the4[4].

  • Chemical Manipulation: Utilize only inert, non-sparking spatulas (e.g., PTFE-coated). Avoid using scratched metal spatulas, as trace metal impurities can catalyze unintended epoxide polymerization or degradation.

  • Transfer and Weighing: Never transport the open chemical across the lab. Weigh the substance inside a ventilated balance enclosure or use a tared, sealed vial to prevent ambient aerosolization.

OperationalWorkflow A 1. Risk Assessment & Workspace Validation B 2. PPE Donning (Double-Gloving, Face Shield) A->B C 3. Fume Hood Manipulation (Inert Tools Only) B->C D 4. Chemical Neutralization (Sodium Thiosulfate Quench) C->D E 5. TLC/GC Verification of Ring-Opening D->E F 6. pH Adjustment & Hazardous Waste Disposal E->F

Self-Validating Operational and Disposal Workflow for Reactive Epoxides.

Disposal and Epoxide Neutralization Plan

Unreacted 2-[(2R)-oxiran-2-yl]acetic acid must never be disposed of directly into standard waste streams due to its environmental toxicity and sustained reactivity. It must be chemically deactivated via a 6[6].

Step-by-Step Neutralization Methodology:

  • Apparatus Setup: Inside a fume hood, equip a round-bottom flask with a magnetic stirrer, an addition funnel, and an ice bath.

  • Solvent Dilution: Dissolve the residual 2-[(2R)-oxiran-2-yl]acetic acid in an inert, water-miscible solvent (e.g., Tetrahydrofuran or Ethanol). This dilution acts as a thermal buffer to control the reaction rate.

  • Nucleophilic Quenching: Slowly, dropwise, add a 10–20% aqueous solution of 6[6].

    • Mechanistic Insight: The thiosulfate ion is a powerful nucleophile that attacks the less sterically hindered carbon of the epoxide ring via an SN2 mechanism. This safely forces the ring open, converting the toxic alkylating agent into a non-toxic, water-soluble thiosulfate ester (Bunte salt).

  • Thermal Control: The ring-opening reaction is highly exothermic. Maintain the internal temperature below 25°C using the ice bath to prevent solvent boil-off and aerosolization of the unreacted epoxide.

  • Verification & Final Disposal: Stir the mixture for 2 to 4 hours. Before classifying the neutralization as complete, verify the total consumption of the epoxide using Thin-Layer Chromatography (TLC) or GC-MS. Once confirmed, adjust the solution to a neutral pH (6–8) and transfer it to a clearly labeled aqueous hazardous waste container for institutional disposal.

References

  • A Free Energy Approach to the Prediction of Olefin and Epoxide Mutagenicity and Carcinogenicity | Chemical Research in Toxicology, ACS Publications | 3

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI | 2

  • Essential Safety and Logistical Information for Handling (2R)-2-Butyloxirane | Benchchem | 6

  • A Guide to Personal Protective Equipment | CEDengineering.com | 4

  • Environmental Health & Safety: Chemical Storage and Compatibility | Washington State University | 5

  • Reaction Mechanisms of Synthesis of 3,4-Epoxybutyric Acid from 3-Hydroxy-γ-Butyrolactone by Density Functional Theory | arXiv | 1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.